Product packaging for Vinylcytidine(Cat. No.:)

Vinylcytidine

Cat. No.: B1246801
M. Wt: 269.25 g/mol
InChI Key: MVZNHAMKEVDCNA-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinylcytidine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O5 B1246801 Vinylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-2-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H15N3O5/c1-2-11(9(17)8(16)6(5-15)19-11)14-4-3-7(12)13-10(14)18/h2-4,6,8-9,15-17H,1,5H2,(H2,12,13,18)/t6-,8-,9-,11-/m1/s1

InChI Key

MVZNHAMKEVDCNA-PNHWDRBUSA-N

Isomeric SMILES

C=C[C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C=CC1(C(C(C(O1)CO)O)O)N2C=CC(=NC2=O)N

Synonyms

1'-alpha-vinylcytidine
1'-vinylcytidine

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of vinylcytidine incorporation into RNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Vinylcytidine Incorporation into RNA

Introduction

Vinyl-modified nucleosides are valuable tools for researchers in chemical biology and drug development, primarily used for the metabolic labeling of nascent RNA. By introducing a bioorthogonal vinyl handle into newly transcribed RNA, scientists can track, isolate, and visualize RNA synthesis and dynamics. This guide provides a detailed examination of the molecular mechanism governing the incorporation of this compound, a cytidine analog, into RNA.

Crucially, experimental evidence indicates that while other vinyl nucleosides like 5-vinyluridine (5-VU) are successfully incorporated into cellular RNA, 5-vinylcytidine (5-VC) is not detectably incorporated.[1] Therefore, this document will first describe the canonical three-step pathway required for any nucleoside analog to be incorporated into RNA. It will then specifically address the mechanistic bottleneck—poor substrate recognition by cellular kinases—that prevents 5-vinylcytidine from successfully completing this pathway.

The General Mechanism of Vinyl Nucleoside Incorporation

For a vinyl-modified nucleoside to be incorporated into an RNA strand within a cell, it must undergo a series of sequential enzymatic processes. This pathway can be summarized in three core stages: cellular uptake, anabolic phosphorylation, and polymerase-mediated incorporation.

Step 1: Cellular Uptake

The journey begins at the plasma membrane. Like endogenous nucleosides, this compound and other analogs are actively transported from the extracellular environment into the cytoplasm. This process is mediated by specialized transmembrane proteins known as nucleoside transporters. The efficiency of uptake can vary depending on the specific transporter proteins expressed by the cell type and their affinity for the modified nucleoside.

Step 2: Anabolic Phosphorylation

Once inside the cell, the vinyl nucleoside is biologically inert. To become a substrate for RNA synthesis, it must be converted into its 5'-triphosphate form. This is a multi-step phosphorylation cascade catalyzed by a series of cellular kinases.

  • Monophosphorylation: The first and rate-limiting step is the addition of a single phosphate group to the 5'-hydroxyl of the ribose sugar, converting the nucleoside into a nucleoside monophosphate (vNMP). For cytidine and its analogs, this reaction is primarily catalyzed by uridine-cytidine kinase 2 (UCK2) .[2][3]

  • Diphosphorylation: The resulting vinyl-nucleoside monophosphate is then converted to a diphosphate (vNDP) by nucleoside monophosphate kinases (NMPKs).

  • Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) add the third phosphate group, yielding the biologically active vinyl-nucleoside 5'-triphosphate (vNTP).

This final triphosphate product is the necessary substrate for RNA polymerases.

Step 3: RNA Polymerase-Mediated Incorporation

During transcription, cellular RNA polymerases unwind the DNA template and catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the α-phosphate of an incoming nucleoside triphosphate.[4] A vinyl-nucleoside triphosphate (vNTP) that has been successfully synthesized through the phosphorylation cascade can compete with its natural counterpart (e.g., vCTP competes with CTP) for incorporation into the nascent RNA strand. The polymerase recognizes the vNTP and incorporates it into the chain, thus covalently labeling the RNA molecule with a vinyl modification.

G cluster_cell Cell uptake Step 1: Cellular Uptake (Nucleoside Transporters) phosphorylation Step 2: Anabolic Phosphorylation (Kinase Cascade) uptake->phosphorylation Vinyl-Nucleoside incorporation Step 3: Incorporation into RNA (RNA Polymerase) phosphorylation->incorporation Vinyl-Nucleoside Triphosphate (vNTP) rna Vinyl-labeled RNA incorporation->rna extracellular Extracellular This compound extracellular->uptake

Caption: Overall workflow for vinyl nucleoside incorporation into RNA.

The Bottleneck: Why 5-Vinylcytidine Fails to Incorporate

Despite the existence of a clear pathway, experimental studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been unable to detect the incorporation of 5-vinylcytidine (5-VC) into the RNA of treated cells.[1] This strongly suggests a failure at a critical step in the mechanism. The most probable point of failure is the initial phosphorylation step catalyzed by uridine-cytidine kinase 2 (UCK2).

UCK2 is known to be the bottleneck for the metabolic incorporation of other C5-modified pyrimidine nucleosides.[3] The enzyme's active site must accommodate the modified nucleoside with sufficient affinity to catalyze the transfer of a phosphate group from ATP. While UCK2 has some substrate promiscuity, the steric bulk or electronic properties of the vinyl group at the C5 position of cytidine likely prevent effective binding or catalysis.[2][5] Without the initial conversion to this compound monophosphate, the subsequent phosphorylation steps cannot occur, and the active triphosphate form is never generated. Consequently, RNA polymerase is never presented with a vCTP substrate to incorporate.

G cluster_0 Phosphorylation Cascade VC 5-Vinylcytidine (5-VC) UCK2 Uridine-Cytidine Kinase 2 (UCK2) VC->UCK2 ATP->ADP vCMP vCMP UCK2->vCMP Blocked vCDP vCDP vCMP->vCDP NMPK vCTP vCTP vCDP->vCTP NDPK RNA RNA Incorporation vCTP->RNA RNA Polymerase

Caption: The phosphorylation cascade, highlighting the block at the initial kinase step for 5-VC.

Data Presentation: Quantitative Analysis of Vinyl Nucleoside Incorporation

The following table summarizes the quantitative data from studies where HEK293T cells were treated with various vinyl-modified nucleosides. The levels of incorporation were determined by digesting total cellular RNA into mononucleosides and analyzing the mixture via LC-MS/MS. This data clearly illustrates the successful incorporation of other vinyl nucleosides in contrast to the failure of 5-vinylcytidine.

Nucleoside AnalogAbbreviationConcentrationIncubation Time% Incorporation (Relative to natural counterpart)Reference
5-Vinylcytidine 5-VC 1 mM 12 h Not Detected [1]
5-Vinyluridine5-VU1 mM12 h~0.8%[1]
2-Vinyladenosine2-VA1 mM12 h~1.5%[1]
7-Deaza-vinyladenosine7-dVA1 mM12 h~0.3%[1]
8-Vinyladenosine8-VA1 mM12 hNot Detected[1]
8-Vinylguanosine8-VG1 mM12 hNot Detected[1]

Experimental Protocols

The investigation of nucleoside analog incorporation relies on a combination of cell biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the treatment of cultured cells with a vinyl nucleoside to facilitate its potential incorporation into nascent RNA.

  • Cell Culture: Plate HEK293T cells in a suitable format (e.g., 6-well plate) and grow to approximately 70-80% confluency in standard growth medium (e.g., DMEM with 10% FBS).

  • Analog Treatment: Prepare a stock solution of the vinyl nucleoside (e.g., 100 mM 5-vinylcytidine in DMSO). Dilute the stock solution directly into the cell culture medium to a final concentration of 1 mM. A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a specified duration, typically between 5 and 24 hours.[1]

  • Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS), then lyse the cells for RNA extraction.

Protocol 2: Quantification of Incorporation by LC-MS/MS

This protocol is the gold standard for accurately quantifying the percentage of a modified nucleoside within the total RNA population.[6][7]

  • RNA Isolation: Extract total RNA from the harvested cells using a standard method, such as a phenol-chloroform extraction or a commercial column-based kit. Treat the isolated RNA with DNase to remove any contaminating DNA.

  • Enzymatic Digestion to Nucleosides:

    • In a reaction tube, combine 1-5 µg of purified total RNA with a digestion master mix.

    • The master mix should contain Nuclease P1 (to digest RNA to 5'-mononucleosides) and Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleosides).

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into a mixture of individual nucleosides.[6]

  • Sample Preparation: Following digestion, remove the enzymes, typically by passing the sample through a molecular-weight-cutoff filter (e.g., 10 kDa cutoff).

  • LC-MS/MS Analysis:

    • Inject the prepared nucleoside mixture onto a reverse-phase liquid chromatography (LC) column to separate the individual nucleosides based on their hydrophobicity.

    • Elute the separated nucleosides into a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Quantify the amount of the vinyl nucleoside and its corresponding natural nucleoside by comparing their peak areas to those of known concentration standards. The percent incorporation is calculated as: (Amount of Vinyl Nucleoside / Amount of Natural Nucleoside) * 100.

Protocol 3: In Vitro Transcription (IVT) Assay

This assay directly tests whether a vinyl-nucleoside triphosphate can be used as a substrate by RNA polymerase, bypassing the requirements of cellular uptake and phosphorylation. This is a critical experiment to confirm that the polymerase itself is not the inhibitor.

  • Template Preparation: Prepare a linear double-stranded DNA template containing a bacteriophage promoter (e.g., T7, T3, or SP6) upstream of the sequence to be transcribed.[8][9]

  • Reaction Assembly: In a reaction tube on ice, combine the following components:

    • Transcription Buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine).

    • Ribonucleotide Triphosphate (NTP) Mix: ATP, GTP, UTP, and either CTP (for control) or a mix of CTP and vCTP (for experimental). Note: This requires the chemical or enzymatic synthesis of vCTP, as it is not commercially available.

    • Linear DNA Template (~1 µg).

    • RNase Inhibitor.

    • The corresponding RNA Polymerase (e.g., T7 RNA Polymerase).

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[8]

  • Template Removal & Purification: After incubation, digest the DNA template using DNase. Purify the transcribed RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: Analyze the purified RNA to confirm incorporation. This can be done by digesting the RNA to nucleosides and analyzing by LC-MS/MS as described in Protocol 2, or by using a vinyl-reactive fluorescent probe followed by gel electrophoresis.

G start Is 5-VC incorporated into cellular RNA? exp1 Metabolic Labeling (Protocol 1) start->exp1 exp2 LC-MS/MS Analysis (Protocol 2) exp1->exp2 result1 Result: No Incorporation Detected exp2->result1 hypothesis Hypothesis: Phosphorylation by UCK2 is blocked result1->hypothesis exp3 In Vitro Transcription with synthetic vCTP (Protocol 3) hypothesis->exp3 Test Hypothesis result2 Expected Result: Incorporation Occurs exp3->result2 conclusion Conclusion: UCK2 is the bottleneck, not RNA Polymerase result2->conclusion

Caption: Logical workflow for investigating this compound incorporation.

References

Technical Guide: Synthesis and Application of 5-Vinylcytidine for Metabolic Labeling of Nascent RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling of nascent RNA is a pivotal technique for studying the dynamics of gene expression, offering insights into transcription, RNA processing, and decay rates. This guide provides an in-depth overview of the synthesis and application of 5-vinylcytidine (5-VC), a bioorthogonal chemical reporter for RNA. 5-VC is readily incorporated into newly synthesized RNA through the cellular nucleotide salvage pathway. The exposed vinyl group serves as a versatile handle for subsequent bioorthogonal ligation via the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, enabling the selective detection, enrichment, and visualization of nascent transcripts with minimal perturbation to cellular processes. This document details the chemical synthesis of 5-VC, provides comprehensive protocols for its use in cell culture, and presents quantitative data on its performance and biocompatibility.

Synthesis of 5-Vinylcytidine

The synthesis of 5-vinylcytidine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling. This method involves the reaction of a protected 5-halocytidine precursor with an organostannane reagent. The Stille reaction is well-suited for this transformation due to its tolerance of various functional groups present in the nucleoside.[1][2][3] The general synthetic scheme involves two main steps: the palladium-catalyzed vinylation of a protected cytidine and the subsequent deprotection to yield the final product.

G cluster_workflow Metabolic Labeling and Detection Workflow A 1. Incubation Add 5-VC to cell culture medium B 2. Cellular Uptake & Phosphorylation 5-VC → 5-VMP → 5-VDP → 5-VCTP (Nucleoside Salvage Pathway) A->B C 3. RNA Incorporation 5-VCTP is incorporated into nascent RNA by RNA Polymerases B->C D 4. Cell Lysis & RNA Extraction Isolate total RNA containing 5-VC-labeled transcripts C->D E 5. Bioorthogonal Ligation (IEDDA) React vinyl-RNA with a tetrazine-probe (e.g., Tz-Biotin, Tz-Fluorophore) D->E F 6. Downstream Analysis E->F G Affinity Purification (Streptavidin beads) F->G H Fluorescence Imaging (Microscopy) F->H I Sequencing (Enriched RNA-Seq) F->I G cluster_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction R1 RNA-5-Vinylcytidine (Dienophile) Plus + R2 Tetrazine-Probe (Diene) Arrow (N₂ release) P Labeled RNA-Probe Adduct (Stable Conjugate)

References

An In-depth Technical Guide to 5-Vinylcytidine: Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic nucleoside analog of cytidine, characterized by the presence of a vinyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in the fields of epigenetics and antiviral research. This technical guide provides a comprehensive overview of the basic properties, structure, and known biological activities of 5-vinylcytidine, with a focus on its role in the study of DNA demethylation. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.

Core Properties and Structure

5-Vinylcytidine is a modified pyrimidine nucleoside. While extensive experimental data for 5-vinylcytidine is not widely published, its basic properties can be derived from its chemical structure and information from chemical suppliers.

Table 1: Physicochemical Properties of 5-Vinylcytidine

PropertyValueSource
CAS Number 1846584-62-0CymitQuimica[1], BOC Sciences[]
Chemical Formula C₁₁H₁₅N₃O₅Guidechem[3]
Molecular Weight 269.257 g/mol Guidechem[3]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMFGeneral knowledge
Melting Point Not reportedN/A

Structure:

The core structure of 5-vinylcytidine consists of a cytosine base attached to a ribose sugar via a β-N1-glycosidic bond. The key modification is the vinyl group (-CH=CH₂) at the C5 position of the pyrimidine ring.

Chemical Structure of 5-Vinylcytidine:

Synthesis

A common and effective method for the synthesis of 5-vinylcytidine involves a palladium-catalyzed Stille cross-coupling reaction. This approach offers high efficiency and good yields.

Experimental Protocol: Synthesis of 5-Vinylcytidine via Stille Coupling

This protocol is a generalized procedure based on established methods for the synthesis of C5-substituted pyrimidine nucleosides.

Materials:

  • 5-Iodocytidine

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 5-iodocytidine (1 equivalent) in anhydrous, degassed DMF.

  • Addition of Reagents: To the stirred solution, add vinyltributylstannane (1.2 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5-vinylcytidine as a solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • H6 (pyrimidine): ~8.0-8.5 ppm (singlet). The vinyl group will influence this shift.

  • Vinyl Protons (-CH=CH₂): Three distinct signals in the range of 5.0-7.0 ppm, exhibiting characteristic geminal and cis/trans couplings.

  • H1' (anomeric): ~5.8-6.0 ppm (doublet).

  • Ribose Protons (H2', H3', H4', H5'): ~3.5-4.5 ppm (multiplets).

  • NH₂ (amino): Broad singlet, chemical shift dependent on concentration and temperature.

  • OH (hydroxyl): Broad singlets, chemical shift dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C2, C4, C6 (pyrimidine): In the range of 140-165 ppm.

  • C5 (pyrimidine): ~110-120 ppm.

  • Vinyl Carbons (-CH=CH₂): ~115-135 ppm.

  • C1' (anomeric): ~85-90 ppm.

  • Ribose Carbons (C2', C3', C4', C5'): ~60-80 ppm.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), 5-vinylcytidine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 270.26. Fragmentation would likely involve the loss of the ribose sugar moiety, resulting in a fragment corresponding to the 5-vinylcytosine base.

Biological Activity and Mechanism of Action

5-Vinylcytidine is primarily recognized for its role in the study of DNA demethylation, a key epigenetic modification.[1] Its structural similarity to cytidine allows it to be recognized by cellular machinery involved in DNA synthesis and modification.

Role in DNA Demethylation

DNA methylation, primarily at the 5-position of cytosine (5-mC), is a crucial epigenetic mark for gene silencing. The removal of this mark, or demethylation, is essential for gene activation and normal cellular function. The process of active DNA demethylation is mediated by the Ten-eleven translocation (TET) family of enzymes, which iteratively oxidize 5-mC.

The proposed mechanism of action for 5-vinylcytidine in studying DNA demethylation is through its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.

Proposed Signaling Pathway for DNMT1 Inhibition:

The following diagram illustrates the canonical DNA methylation maintenance pathway and the potential point of intervention for cytidine analogs.

DNMT1_Pathway cluster_replication DNA Replication cluster_maintenance Methylation Maintenance cluster_inhibition Inhibition Hemi-methylated DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated DNA->DNMT1 binds to Fully-methylated DNA Fully-methylated DNA DNMT1->Fully-methylated DNA methylates 5-Vinylcytidine (analog) 5-Vinylcytidine (analog) 5-Vinylcytidine (analog)->DNMT1 potentially inhibits

Caption: Canonical DNA methylation maintenance by DNMT1 and potential inhibition by 5-vinylcytidine.

Antiviral Activity

While the primary focus of recent research on 5-vinylcytidine has been on epigenetics, its deoxy-derivative, 2'-deoxy-5-vinylcytidine, has demonstrated significant antiviral activity, particularly against herpes simplex virus (HSV) types 1 and 2. This suggests that 5-vinylcytidine and its derivatives could be explored as potential antiviral agents. The mechanism of antiviral action for such nucleoside analogs often involves inhibition of viral DNA or RNA polymerases.

Experimental Workflows

General Workflow for Characterization of a Synthetic Nucleoside Analog

The following diagram outlines a typical workflow for the synthesis and characterization of a novel nucleoside analog like 5-vinylcytidine.

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Verification Structure_Verification Purification->Structure_Verification Purity_Assessment Purity_Assessment Structure_Verification->Purity_Assessment NMR NMR Mass_Spec Mass Spectrometry Biological_Assay Biological_Assay Purity_Assessment->Biological_Assay HPLC HPLC Elemental_Analysis Elemental Analysis

Caption: A typical experimental workflow for the synthesis and characterization of a nucleoside analog.

Workflow for Investigating the Effect on DNA Methylation

This workflow details the steps to investigate the impact of 5-vinylcytidine on DNA methylation in a cellular context.

DNA_Methylation_Workflow Cell_Culture Cell Culture Treatment (with 5-vinylcytidine) Genomic_DNA_Extraction Genomic DNA Extraction Cell_Culture->Genomic_DNA_Extraction Bisulfite_Conversion Bisulfite Conversion Genomic_DNA_Extraction->Bisulfite_Conversion Methylation_Analysis Methylation Analysis Bisulfite_Conversion->Methylation_Analysis Data_Analysis Data Analysis and Interpretation Methylation_Analysis->Data_Analysis MSP Methylation-Specific PCR Pyrosequencing Pyrosequencing NGS Next-Generation Sequencing (e.g., WGBS)

Caption: Experimental workflow to assess the impact of 5-vinylcytidine on DNA methylation.

Conclusion and Future Directions

5-Vinylcytidine is a valuable tool for researchers in epigenetics and has potential for development as an antiviral agent. Its unique structure allows for the investigation of fundamental biological processes like DNA demethylation. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough investigation of its mechanism of action in inhibiting DNA methyltransferases, and an exploration of its therapeutic potential beyond its current research applications. The detailed protocols and structured data presented in this guide aim to provide a solid foundation for these future endeavors.

References

A Technical Introduction to Bioorthogonal Chemistry with Vinylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the principles and applications of bioorthogonal chemistry centered on the use of vinylcytidine. This powerful tool enables the specific labeling and tracking of RNA in living systems, offering profound insights into RNA dynamics and function, and presenting novel opportunities for therapeutic intervention and drug development.

Core Concepts in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups, a "bioorthogonal handle" and a "probe," which are inert to the biological environment but react selectively and efficiently with each other. This allows for the precise labeling of biomolecules that have been metabolically, genetically, or enzymatically functionalized with the bioorthogonal handle.

A key reaction in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] This cycloaddition reaction occurs between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living cells.

This compound: A Bioorthogonal Handle for RNA

This compound (5-VC) is a modified nucleoside that can serve as a bioorthogonal handle for RNA. The vinyl group, a small and minimally perturbing modification, can be introduced at the 5-position of the cytidine base. Once incorporated into RNA, the vinyl group acts as a dienophile in the IEDDA reaction with a tetrazine-functionalized probe.

While this compound has been explored for this purpose, it is important to note that its analog, 5-vinyluridine (5-VU), has been more commonly reported for successful metabolic incorporation into nascent RNA. Some studies have indicated that 5-vinylcytidine is not as efficiently incorporated into RNA in vivo. Researchers should consider this when designing experiments and may opt for 5-vinyluridine for more robust labeling.

Synthesis of this compound

A plausible synthetic route for 5-vinylcytidine can be adapted from established palladium-catalyzed cross-coupling reactions. A common strategy involves the palladium-catalyzed vinylation of a halogenated cytidine precursor.

Proposed Synthetic Pathway:

cluster_synthesis Synthesis of 5-Vinylcytidine 5-Iodo-cytidine 5-Iodo-cytidine Reaction Stille Coupling 5-Iodo-cytidine->Reaction Vinyl_source Vinylating Agent (e.g., vinyltributyltin) Vinyl_source->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction 5-Vinylcytidine 5-Vinylcytidine Reaction->5-Vinylcytidine

Caption: Proposed synthetic scheme for 5-vinylcytidine via a palladium-catalyzed Stille cross-coupling reaction.

Experimental Protocols

Metabolic Labeling of RNA with this compound

This protocol is adapted from methods used for other modified nucleosides and should be optimized for the specific cell line and experimental conditions.

Materials:

  • 5-Vinylcytidine (or 5-Vinyluridine as a more robust alternative)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell line of interest (e.g., HEK293T)

Procedure:

  • Cell Culture: Culture the chosen cell line in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Labeling Medium: Prepare a stock solution of 5-vinylcytidine in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 10-100 µM).

  • Metabolic Labeling: Replace the existing culture medium with the labeling medium containing this compound.

  • Incubation: Incubate the cells for a period of 4 to 24 hours to allow for the metabolic incorporation of the this compound into newly synthesized RNA. The optimal incubation time will depend on the cell type and the desired level of labeling.

  • Harvesting: After incubation, wash the cells with PBS and proceed to fixation or lysis depending on the downstream application.

Bioorthogonal Ligation with a Tetrazine Probe (for Cellular Imaging)

Materials:

  • Cells with metabolically incorporated this compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Fixation: After metabolic labeling, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • Tetrazine Ligation: Prepare a solution of the tetrazine-fluorophore conjugate in PBS (typically 1-10 µM). Incubate the cells with the tetrazine solution for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells extensively with PBS to remove unbound probe.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation: Reaction Kinetics

The efficiency of the bioorthogonal ligation is determined by the second-order rate constant (k2). The table below summarizes reported kinetic data for the IEDDA reaction between various vinyl nucleosides and tetrazines.

Dienophile (Vinyl Nucleoside)Diene (Tetrazine)SolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
5-Vinyluridine3,6-di-(2-pyridyl)-s-tetrazineDMSO~1.0 x 10⁻³
5-Vinyluridine3,6-di-(2-pyridyl)-s-tetrazineH₂O:DMSO (1:1)~5.0 x 10⁻³
2-Vinyladenosine3,6-di-(2-pyridyl)-s-tetrazineH₂O:DMSO (1:1)~1.2 x 10⁻²
7-deaza-Vinyladenosine3,6-di-(2-pyridyl)-s-tetrazineH₂O:DMSO (1:1)~1.7 x 10⁻²

Data adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry" (PMC). This data is for illustrative purposes and may vary based on experimental conditions.

Visualizing the Workflow

The overall workflow for metabolic labeling and subsequent bioorthogonal ligation can be visualized as a series of sequential steps.

cluster_workflow Metabolic Labeling and Bioorthogonal Ligation Workflow Start Start with Cultured Cells Metabolic_Labeling Incubate with This compound Start->Metabolic_Labeling Incorporation This compound is Incorporated into Nascent RNA Metabolic_Labeling->Incorporation Fix_Perm Cell Fixation and Permeabilization Incorporation->Fix_Perm Tetrazine_Ligation Incubate with Tetrazine-Fluorophore Probe Fix_Perm->Tetrazine_Ligation IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Reaction Tetrazine_Ligation->IEDDA_Reaction Washing Wash to Remove Unbound Probe IEDDA_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: A flowchart illustrating the key steps in the metabolic labeling of RNA with this compound followed by bioorthogonal ligation for cellular imaging.

Signaling Pathway: The IEDDA Reaction Mechanism

The core of this bioorthogonal strategy is the IEDDA reaction between the vinyl group of the incorporated cytidine and the tetrazine ring of the probe.

cluster_mechanism Inverse-Electron-Demand Diels-Alder Reaction Vinyl_RNA Vinyl-labeled RNA (Dienophile) Cycloaddition [4+2] Cycloaddition Vinyl_RNA->Cycloaddition Tetrazine_Probe Tetrazine Probe (Diene) Tetrazine_Probe->Cycloaddition Intermediate Unstable Adduct Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (N₂ Extrusion) Intermediate->Retro_DA Labeled_RNA Fluorescently Labeled RNA Retro_DA->Labeled_RNA

Caption: The mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between vinyl-labeled RNA and a tetrazine probe.

Applications in Drug Development

The ability to specifically label and visualize RNA in living cells has significant implications for drug development:

  • Target Engagement Studies: By labeling the RNA of a specific gene, it is possible to visualize its localization and trafficking within the cell. This can be used to study how small molecule drugs or antisense oligonucleotides interact with their RNA targets.

  • Understanding Disease Mechanisms: Many diseases, including cancer and neurological disorders, are associated with dysregulated RNA metabolism. This compound-based labeling can be used to study these processes in disease models, potentially identifying new therapeutic targets.

  • High-Throughput Screening: The fluorescence-based readout of this technique is amenable to high-throughput screening assays to identify compounds that modulate RNA synthesis, processing, or degradation.

Conclusion

Bioorthogonal chemistry with this compound and the IEDDA reaction provides a powerful platform for the study of RNA in its native context. While the metabolic incorporation of this compound may present challenges compared to its uridine analog, the underlying principles of this technology offer a versatile and specific method for RNA labeling. For researchers in drug development, this approach opens up new avenues for understanding disease biology and for the discovery and characterization of novel therapeutics that target RNA. Careful optimization of labeling conditions and consideration of the choice of vinyl nucleoside will be critical for successful implementation.

References

The Vinyl Group: A Versatile Chemical Reporter for Probing Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vinyl group, a simple yet powerful functional group, has emerged as a versatile chemical reporter in the field of chemical biology and drug development. Its unique reactivity, particularly in the form of vinyl sulfones and related structures, allows for the specific and covalent labeling of proteins and other biomolecules. This enables researchers to track, identify, and quantify biological targets, elucidate complex signaling pathways, and develop novel therapeutic agents. This technical guide provides a comprehensive overview of the vinyl group as a chemical reporter, focusing on its core applications, experimental methodologies, and data interpretation.

Core Principles: Reactivity and Selectivity

The utility of the vinyl group as a chemical reporter stems from its ability to undergo Michael addition reactions with nucleophilic amino acid residues on proteins, most notably cysteine.[1] The electron-withdrawing nature of the substituent attached to the vinyl group dictates its reactivity and selectivity.

Vinyl Sulfones: The Workhorse Reporter

Vinyl sulfones are the most widely used class of vinyl-based reporters due to their high reactivity and selectivity for cysteine residues under physiological conditions.[2] The reaction proceeds via a covalent Michael addition, forming a stable thioether bond. This covalent and essentially irreversible linkage makes vinyl sulfones ideal for a variety of applications, from labeling proteins for imaging to developing covalent inhibitors.[3]

The reactivity of vinyl sulfones can be tuned by modifying their chemical structure. For instance, the reaction rate can be influenced by the nature of the group attached to the sulfone.[4][5]

Quantitative Data for Vinyl Group Reporters

The efficiency of labeling with vinyl-based reporters is a critical parameter in experimental design. The following tables summarize key quantitative data related to the reactivity and modification of proteins using vinyl reporters.

Table 1: Second-Order Rate Constants for the Reaction of Vinyl Heteroarenes with a Cysteine Derivative

Vinyl HeteroareneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Vinyl-pyridine4.91 x 10⁻³
Vinyl-pyrimidine1.23 x 10⁻¹
Vinyl-triazine> 1.0
Vinyl-tetrazineNo reaction with vinyl group

Data represents the reaction with Boc-Cys-OMe. The vinyl tetrazine was observed to react at the tetrazine ring instead of the vinyl group.

Table 2: Relative Rates of Michael Addition of 2'-(Phenethyl)thiol to Various Vinyl Sulfonyl Compounds

Vinyl Sulfonyl CompoundRelative Rate
Phenyl vinyl sulfonate esters~3000
Alkyl vinyl sulfones1
N-benzyl vinyl sulfonamides~0.001

This table illustrates the tunability of vinyl sulfone reactivity based on the substituent.[5]

Table 3: Theoretical Mass Shifts of Cysteine Residues Modified by Vinyl Sulfone Reporters

Modifying ReagentMolecular Formula of AdductMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Divinyl sulfoneC₄H₆O₂S118.0089118.147
Ethyl vinyl sulfoneC₄H₈O₂S120.0245120.174
Phenyl vinyl sulfoneC₈H₈O₂S168.0245168.214

These values are crucial for identifying modified peptides in mass spectrometry-based proteomics experiments.

Key Applications and Experimental Protocols

The vinyl group's ability to covalently label proteins has led to its widespread use in several key areas of research.

Protein Labeling for Visualization and Affinity Purification

Vinyl reporters functionalized with fluorophores or affinity tags (like biotin) are invaluable tools for visualizing protein localization and for isolating proteins of interest from complex mixtures.

Experimental Protocol: Fluorescent Labeling of a Purified Protein with a Vinyl Sulfone Dye

Materials:

  • Purified protein with an accessible cysteine residue (concentration: 1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Vinyl sulfone-conjugated fluorescent dye (e.g., Lucifer Yellow vinyl sulfone)[5]

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any thiol-containing reagents from purification steps. If necessary, perform a buffer exchange into the reaction buffer.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the vinyl sulfone-conjugated fluorescent dye (dissolved in a minimal amount of DMSO or DMF) to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted vinyl sulfone dye. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.

    • Analyze the labeled protein by SDS-PAGE and visualize the fluorescence using a gel imager.

    • Determine the degree of labeling using mass spectrometry.

Workflow for Protein Labeling and Purification

ProteinLabeling cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification Purified_Protein Purified Protein (in storage buffer) Buffer_Exchange Buffer Exchange (to Reaction Buffer) Purified_Protein->Buffer_Exchange Add_VS_Dye Add Vinyl Sulfone Dye (10-20x molar excess) Buffer_Exchange->Add_VS_Dye Incubate Incubate (1-2h, RT) Add_VS_Dye->Incubate Quench Quench Reaction (β-mercaptoethanol/DTT) Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Labeled_Protein Labeled Protein SEC->Labeled_Protein

Caption: Workflow for fluorescently labeling a protein with a vinyl sulfone dye.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families in complex biological samples.[6][7] Vinyl sulfone-based probes are frequently employed in ABPP to target the active site of cysteine proteases and other enzymes.[3][5]

Experimental Protocol: Activity-Based Profiling of Cysteine Proteases

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Vinyl sulfone-based probe with a reporter tag (e.g., biotin or a fluorophore)[5]

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and buffers

  • For biotinylated probes: Streptavidin-agarose beads, wash buffers, and reagents for on-bead digestion (e.g., trypsin, DTT, iodoacetamide)

  • LC-MS/MS system for protein identification

Procedure:

  • Sample Preparation: Prepare a cell or tissue lysate under conditions that preserve enzyme activity. Determine the total protein concentration.

  • Probe Labeling:

    • Incubate a defined amount of protein lysate (e.g., 50-100 µg) with the vinyl sulfone probe at a specific concentration (typically in the low micromolar range) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Analysis of Labeled Proteins (Fluorophore Probe):

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Enrichment and Identification of Labeled Proteins (Biotin Probe):

    • Capture the biotinylated proteins by incubating the labeled lysate with streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides of the captured proteins.

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were targeted by the vinyl sulfone probe.

Workflow for Activity-Based Protein Profiling

ABPP_Workflow cluster_labeling Probe Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Cell/Tissue Lysate Add_Probe Add Vinyl Sulfone Probe (e.g., Biotin-VS) Lysate->Add_Probe Incubate Incubate (30-60 min, 37°C) Add_Probe->Incubate Streptavidin_Beads Streptavidin Beads Incubate->Streptavidin_Beads Wash Wash Beads Streptavidin_Beads->Wash On_Bead_Digestion On-Bead Digestion (Trypsin) Wash->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID

Caption: Workflow for activity-based protein profiling using a biotinylated vinyl sulfone probe.

Covalent Inhibitor Development

The irreversible nature of the reaction between vinyl sulfones and cysteine residues makes them attractive warheads for the design of targeted covalent inhibitors (TCIs).[8] TCIs can offer advantages over non-covalent inhibitors, including increased potency and prolonged duration of action. The development of TCIs often involves screening libraries of compounds containing a vinyl sulfone or a related reactive group against a specific protein target.

Signaling Pathway Elucidation: A Case Study in Kinase Inhibition

While a direct application of a vinyl reporter to elucidate the entirety of a complex signaling pathway like the MAPK pathway in a single experiment is not yet a common, published methodology, vinyl sulfones are instrumental in dissecting components of such pathways. For instance, they can be used to develop covalent inhibitors for specific kinases within the pathway, allowing for the study of the downstream consequences of inhibiting that particular kinase.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and differentiation.[8] Dysregulation of this pathway is implicated in many diseases, including cancer.

Illustrative Signaling Pathway: Simplified MAPK Cascade

The following diagram illustrates a simplified MAPK signaling cascade and indicates where a vinyl sulfone-based covalent inhibitor could be used to probe the pathway.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates RAF RAF (MAPKKK) Ras->RAF activates MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response regulates Covalent_Inhibitor Vinyl Sulfone Covalent Inhibitor Covalent_Inhibitor->MEK inhibits

Caption: Simplified MAPK signaling pathway with a potential point of intervention for a vinyl sulfone-based covalent inhibitor targeting MEK.

By using a vinyl sulfone-based covalent inhibitor targeting a specific kinase in this pathway (e.g., MEK), researchers can effectively block signal transduction at that point and study the resulting changes in downstream events, such as the phosphorylation of ERK and subsequent changes in gene expression. This allows for a detailed dissection of the role of that specific kinase in the overall signaling network.

Conclusion

The vinyl group, particularly in the form of vinyl sulfones, represents a powerful and versatile tool in the chemical biologist's arsenal. Its ability to be tailored for reactivity and functionalized with a variety of reporter tags makes it suitable for a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics. As our understanding of the proteome and its intricate signaling networks continues to grow, the role of the vinyl group as a key chemical reporter is set to expand even further, enabling new discoveries in health and disease.

References

Unveiling the Antiviral Potential of 2'-Deoxy-5-vinylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antiviral properties of the nucleoside analog, 2'-deoxy-5-vinylcytidine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details the experimental methodologies for its evaluation, and elucidates its proposed mechanism of action against key viral pathogens.

Core Antiviral Activity

2'-Deoxy-5-vinylcytidine has demonstrated notable efficacy against Herpes Simplex Virus (HSV), exhibiting potent inhibitory effects on both type 1 (HSV-1) and type 2 (HSV-2). The compound is significantly less toxic to host cells in culture compared to its counterpart, 2'-deoxy-5-vinyluridine.[1][2][3]

Quantitative Antiviral Data

The antiviral potency of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus is summarized in the table below. This data is derived from foundational in vitro studies.

CompoundVirusAssay TypeMeasurementValueUnitSelectivity Index (SI)Reference
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayID500.2µg/mL225[1][2][3]
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 2 (HSV-2)Plaque Reduction AssayID500.2µg/mL225[1][2][3]

ID50 (50% Inhibitory Dose): The concentration of the compound required to inhibit the viral plaque formation by 50%. Selectivity Index (SI): The ratio of the cytotoxic concentration to the effective antiviral concentration, indicating the compound's therapeutic window. A higher SI value suggests greater selectivity for viral targets over host cells.

Currently, published data on the efficacy of 2'-deoxy-5-vinylcytidine against other viruses, such as human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), is not available.

Proposed Mechanism of Action

The antiviral mechanism of 2'-deoxy-5-vinylcytidine is predicated on its structural similarity to the natural nucleoside, 2'-deoxycytidine. As with many nucleoside analogs, its antiviral activity is initiated through a series of intracellular phosphorylation events, culminating in the competitive inhibition of viral DNA synthesis.

  • Cellular Uptake and Phosphorylation: 2'-Deoxy-5-vinylcytidine enters the host cell and is sequentially phosphorylated by host and/or viral kinases to its active triphosphate form, 2'-deoxy-5-vinylcytidine triphosphate (dVCTP).

  • Competitive Inhibition of Viral DNA Polymerase: dVCTP acts as a competitive inhibitor of the viral DNA polymerase, vying with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand.

  • DNA Chain Termination: Upon incorporation into the viral DNA, the vinyl group at the 5-position of the cytosine base is believed to cause chain termination, thus halting viral DNA replication.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_viral_replication Viral DNA Replication (in Nucleus) dVC 2'-deoxy-5-vinylcytidine dVC_in 2'-deoxy-5-vinylcytidine dVC->dVC_in Cellular Uptake dVC_MP dVC-Monophosphate dVC_in->dVC_MP  Host/Viral Kinases dVC_DP dVC-Diphosphate dVC_MP->dVC_DP  Host Kinases dVC_TP dVC-Triphosphate (Active Form) dVC_DP->dVC_TP  Host Kinases Viral_Polymerase HSV DNA Polymerase dVC_TP->Viral_Polymerase Competitive Inhibition Viral_DNA Elongating Viral DNA Viral_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination dCTP dCTP (Natural Substrate) dCTP->Viral_Polymerase

Proposed mechanism of action for 2'-deoxy-5-vinylcytidine.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to ascertain the antiviral efficacy and cytotoxicity of 2'-deoxy-5-vinylcytidine.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.

1. Cell Culture and Viral Inoculation:

  • Monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.
  • Cells are inoculated with a standardized amount of Herpes Simplex Virus (typically 100 plaque-forming units per well) and allowed to adsorb for a specified period (e.g., 1-2 hours) at 37°C.

2. Compound Treatment:

  • Following viral adsorption, the inoculum is removed, and the cell monolayers are washed.
  • An overlay medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of 2'-deoxy-5-vinylcytidine is added to the wells. Control wells receive the overlay medium without the compound.

3. Incubation and Plaque Visualization:

  • The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque development (typically 2-3 days).
  • After incubation, the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).

4. Data Analysis:

  • The viral plaques are counted for each compound concentration and the control.
  • The 50% inhibitory dose (ID50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Start [label="Prepare Host Cell Monolayers", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate with HSV", fillcolor="#FBBC05", fontcolor="#202124"]; Adsorb [label="Viral Adsorption (1-2h, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Remove Inoculum and Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Overlay with Serial Dilutions\nof 2'-deoxy-5-vinylcytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (2-3 days, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Stain [label="Fix and Stain Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count [label="Count Viral Plaques", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate ID50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Inoculate; Inoculate -> Adsorb; Adsorb -> Wash; Wash -> Treat; Treat -> Incubate; Incubate -> Fix_Stain; Fix_Stain -> Count; Count -> Calculate; }

Workflow for the Plaque Reduction Assay.
Cytotoxicity Assay

This assay determines the concentration at which the compound is toxic to the host cells, which is essential for calculating the selectivity index.

1. Cell Seeding:

  • Host cells are seeded into 96-well microtiter plates at a specific density and allowed to attach and grow overnight.

2. Compound Exposure:

  • The growth medium is replaced with fresh medium containing serial dilutions of 2'-deoxy-5-vinylcytidine. Control wells receive medium without the compound.
  • The plates are incubated for a period comparable to the antiviral assay (e.g., 2-3 days) at 37°C.

3. Viability Assessment:

  • Cell viability is assessed by monitoring the morphology of the cells microscopically for signs of toxicity (e.g., rounding, detachment).
  • Alternatively, a quantitative method such as the MTT or XTT assay can be used, which measures the metabolic activity of viable cells.

4. Data Analysis:

  • The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

2'-Deoxy-5-vinylcytidine is a potent and selective inhibitor of Herpes Simplex Virus types 1 and 2 in vitro. Its proposed mechanism of action, typical of nucleoside analogs, involves intracellular activation and subsequent termination of viral DNA synthesis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other antiviral compounds. Further studies are warranted to explore its efficacy against a broader range of viruses and to elucidate the precise molecular interactions with viral DNA polymerases.

References

Early Studies on the Biological Activity of 2'-Deoxy-5-Vinylcytidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the biological activity of the nucleoside analog, 2'-deoxy-5-vinylcytidine. The document focuses on its early evaluation as an antiviral agent, summarizing key quantitative data, outlining experimental methodologies, and illustrating its presumed mechanism of action.

Core Findings: Antiviral Activity of 2'-Deoxy-5-Vinylcytidine

Early investigations into the therapeutic potential of 2'-deoxy-5-vinylcytidine primarily centered on its efficacy against herpes viruses. The seminal work in this area established its potent and selective inhibitory effects.

Quantitative Data Summary

The antiviral activity of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus (HSV) types 1 and 2 was quantified, revealing promising therapeutic potential. The key metrics from these early studies are summarized in the table below.

CompoundVirus TargetInhibitory Dose 50 (ID50)Selectivity IndexNotes
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 1 (HSV-1)0.2 µg/mL225Much less toxic to cell cultures than 2'-deoxy-5-vinyluridine.[1]
2'-Deoxy-5-vinylcytidineHerpes Simplex Virus Type 2 (HSV-2)0.2 µg/mL225Appears to polymerize readily.[1]

Experimental Protocols

The following section details the likely experimental methodologies employed in the early evaluation of 2'-deoxy-5-vinylcytidine's antiviral properties, based on standard virological assays of the era.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of 2'-deoxy-5-vinylcytidine was likely determined using a plaque reduction assay, a standard method for evaluating the efficacy of antiviral compounds against cytopathic viruses like HSV.

  • Cell Culture Preparation: Confluent monolayers of a suitable host cell line (e.g., Vero cells or primary rabbit kidney cells) would be prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers would be infected with a known titer of HSV-1 or HSV-2, allowing for viral adsorption for a defined period (e.g., 1-2 hours).

  • Compound Application: After viral adsorption, the inoculum would be removed, and the cells would be overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of 2'-deoxy-5-vinylcytidine.

  • Incubation: The plates would be incubated for a period sufficient for viral plaque formation in the untreated control wells (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers would be fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

  • ID50 Determination: The ID50 value, the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, would be calculated.

Cytotoxicity Assay

To determine the selectivity index, the cytotoxicity of 2'-deoxy-5-vinylcytidine in uninfected host cells would have been assessed.

  • Cell Culture: Host cells would be seeded in multi-well plates and allowed to adhere and grow.

  • Compound Exposure: The cells would be exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine for a duration comparable to the antiviral assay.

  • Viability Assessment: Cell viability would be determined using a suitable method, such as trypan blue exclusion or a metabolic assay (e.g., MTT assay), to measure the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50 or CC50).

  • Selectivity Index Calculation: The selectivity index would be calculated as the ratio of the CC50 to the ID50.

Presumed Mechanism of Action

While early studies did not elucidate the precise molecular mechanism, the antiviral activity of 2'-deoxy-5-vinylcytidine is presumed to follow the general pathway of nucleoside analogs that inhibit viral DNA synthesis.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication VC 2'-Deoxy-5-vinylcytidine VC_MP Vinylcytidine Monophosphate VC->VC_MP Host/Viral Kinases VC_DP This compound Diphosphate VC_MP->VC_DP Host Kinases VC_TP This compound Triphosphate (Active Form) VC_DP->VC_TP Host Kinases vDNA_Polymerase Viral DNA Polymerase VC_TP->vDNA_Polymerase Competitive Inhibition vDNA Viral DNA Synthesis VC_TP->vDNA Incorporation & Chain Termination vDNA_Polymerase->vDNA Elongation

Caption: Presumed mechanism of antiviral action for 2'-deoxy-5-vinylcytidine.

The proposed mechanism involves the intracellular phosphorylation of 2'-deoxy-5-vinylcytidine to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.

Potential for Anticancer Activity: An Indirect Approach

While direct early studies on the anticancer activity of this compound are lacking, more recent research on the related compound, 5-vinyl-2'-deoxyuridine, suggests a potential application in cancer therapy through a "click chemistry" approach. In this strategy, the vinyl-functionalized nucleoside is metabolically incorporated into the DNA of cancer cells. A subsequent reaction with a cytotoxic agent, facilitated by the vinyl group, can then be triggered to induce DNA damage and apoptosis specifically in the cancer cells.

Anticancer_Workflow cluster_workflow Hypothetical Anticancer Workflow VdU 5-Vinyl-2'-deoxyuridine (from this compound metabolism) Incorp Metabolic Incorporation into Cancer Cell DNA VdU->Incorp Click "Click" Reaction with Acridine-Tetrazine Conjugate Incorp->Click Damage DNA Double-Strand Breaks Click->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: A potential workflow for anticancer activity using a vinyl-modified nucleoside.

This innovative approach highlights the potential for vinyl-substituted nucleosides in targeted cancer therapy, an area that warrants further investigation.

References

chemical synthesis of vinyl-modified pyrimidine nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Synthesis of Vinyl-Modified Pyrimidine Nucleosides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl-modified pyrimidine nucleosides are a pivotal class of compounds in medicinal chemistry and chemical biology, demonstrating significant potential as antiviral agents, anticancer therapeutics, and molecular probes. Their synthesis is a key area of research, leveraging modern organometallic cross-coupling reactions and classical olefination methods. This guide provides a comprehensive overview of the core synthetic strategies for introducing a vinyl group onto the pyrimidine ring, focusing on methodologies such as the Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as the Wittig reaction. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to equip researchers with the practical knowledge required for the successful synthesis of these valuable molecules.

Introduction

The modification of nucleosides is a cornerstone of drug discovery. Introducing substituents onto the pyrimidine base can profoundly alter the molecule's biological activity, selectivity, and pharmacokinetic properties. The vinyl group, in particular, is a versatile functional handle. Its presence can lead to potent biological activity; for example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a highly effective anti-herpes agent.[1] Furthermore, the vinyl moiety can serve as a reactive site for further functionalization or as a probe for studying nucleic acid structure and function.

The primary synthetic challenge lies in the selective and efficient formation of a carbon-carbon double bond at a specific position on the pyrimidine ring, typically C5 or C4, without affecting the sensitive glycosidic bond or the sugar's hydroxyl groups. This guide details the most prevalent and effective methods to achieve this transformation.

Overview of Synthetic Strategies

The synthesis of vinyl-modified pyrimidine nucleosides predominantly relies on a few key reaction classes. The choice of method often depends on the desired position of the vinyl group (C4 or C5), the availability of starting materials, and the required stereoselectivity (E/Z isomers).

G cluster_start Starting Materials cluster_methods Core Synthetic Methods cluster_product Product Halogenated Halogenated Pyrimidine Nucleoside (e.g., 5-Iodo-dU) Heck Heck Coupling Halogenated->Heck Alkene Stille Stille Coupling Halogenated->Stille Vinylstannane Sonogashira Sonogashira Coupling + Reduction Halogenated->Sonogashira Alkyne Triflate Pyrimidine Triflate Nucleoside Suzuki Suzuki-Miyaura Coupling Triflate->Suzuki Vinylboronic acid or ester Aldehyde Formyl Pyrimidine Nucleoside (e.g., 5-Formyl-dU) Wittig Wittig Reaction Aldehyde->Wittig Phosphonium Ylide Product Vinyl-Modified Pyrimidine Nucleoside Heck->Product Suzuki->Product Stille->Product Sonogashira->Product Wittig->Product

Figure 1. High-level overview of primary synthetic routes to vinyl-modified pyrimidine nucleosides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and widely used tools for C-C bond formation in nucleoside chemistry.[1] They typically involve the coupling of a halogenated or triflated nucleoside with an organometallic or olefinic partner.

Heck Coupling

The Heck reaction creates a bond between an sp² carbon (from the pyrimidine ring) and an alkene, offering a direct route to vinyl-substituted nucleosides.[2] This method is particularly effective for C5-alkenylation.

G Start 5-Iodo-2'-deoxyuridine Reaction Heck Reaction (Microwave, 80°C) Start->Reaction Alkene Alkene (e.g., methyl acrylate) Alkene->Reaction Catalyst Pd(OAc)₂ Catalyst Catalyst->Reaction cat. Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., Water or Acetonitrile) Solvent->Reaction Product 5-Alkenyl-2'-deoxyuridine Reaction->Product

Figure 2. Workflow for a typical Heck coupling reaction to synthesize C5-alkenylated pyrimidines.

  • Reactant Preparation : In a microwave process vial, combine 5-iodo-2′-deoxyuridine (1 equivalent), the desired acrylate derivative (e.g., methyl acrylate, 1.5 equivalents), and palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Solvent and Base Addition : Add pure water or acetonitrile as the solvent, followed by triethylamine (Et₃N, 2 equivalents) as the base.

  • Reaction Conditions : Seal the vial and place it in a microwave reactor. Heat the mixture to 80°C and maintain for the specified reaction time (typically 15-30 minutes).

  • Work-up and Purification : After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography to isolate the 5-alkenyl-2′-deoxyuridine product.

Starting NucleosideAlkene PartnerCatalystBaseSolventTemp (°C)TimeYield (%)Citation
5-Iodo-2'-deoxyuridineMethyl AcrylatePd(OAc)₂Et₃NWater80 (MW)15 min90[3]
5-Iodo-2'-deoxyuridineEthyl AcrylatePd(OAc)₂Et₃NWater80 (MW)15 min90[3]
5-Iodo-2'-deoxyuridinen-Butyl AcrylatePd(OAc)₂Et₃NWater80 (MW)30 min45[3]
5-Iodo-2'-deoxyuridineMethyl AcrylatePd-Imidate CplxEt₃NMeCN803 h92[4]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is highly effective for installing a vinyl group, particularly at the C4 position.[5] This reaction pairs a pyrimidine derivative (often a sulfonylated or halogenated precursor) with a vinylboronic acid or ester in the presence of a palladium catalyst and a base.

  • Precursor Synthesis : Convert thymidine into its 2,4,6-triisopropylbenzenesulfonyl derivative at the O4 position.

  • Reactant Preparation : In a reaction flask, dissolve the O4-sulfonylated thymidine (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water.

  • Reagent Addition : Add potassium carbonate (K₂CO₃, 3 equivalents), lithium bromide (LiBr, 3 equivalents), and 2,4,6-trivinylcyclotriboroxane pyridine complex (a source of vinylboronic acid, 1.5 equivalents).

  • Catalyst Addition : Degas the mixture with argon, then add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).

  • Reaction Conditions : Heat the reaction mixture at reflux (approx. 100°C) for 2-4 hours, monitoring progress by TLC.

  • Work-up and Purification : After completion, cool the mixture, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to yield the 4-vinyl-substituted nucleoside.

Starting NucleosideBoron ReagentCatalystBaseSolventYield (%)Citation
O4-Sulfonyl-TBDMS-thymidine2,4,6-TrivinylcyclotriboroxanePd(PPh₃)₄K₂CO₃Dioxane/H₂O94 (over 2 steps)[5]
5-Iodo-3',5'-protected-dUPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME95[6]
Stille Coupling

The Stille coupling utilizes an organotin reagent (a vinylstannane) to transfer the vinyl group to a halogenated pyrimidine nucleoside.[7] While effective, the toxicity of organotin compounds necessitates careful handling and thorough purification of the final product.

  • Reactant Preparation : Dissolve the protected 5-iodopyrimidine nucleoside (1 equivalent) and vinyltributylstannane (1.2 equivalents) in anhydrous dioxane.

  • Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%) to the solution.

  • Reaction Conditions : Heat the mixture under an inert atmosphere (argon or nitrogen) at 100°C for several hours until the starting material is consumed.

  • Work-up and Purification : Cool the reaction, filter through celite, and concentrate. The crude product is often purified by column chromatography. A final treatment with potassium fluoride (KF) may be used to remove residual tin byproducts.

Sonogashira Coupling Followed by Reduction

This two-step strategy first introduces an alkyne at the C5 position via Sonogashira coupling, which is then selectively reduced to an alkene.[6][8] This provides excellent control over the final vinyl geometry.

G Step1 Step 1: Sonogashira Coupling Start 5-Iodo-2'-deoxyuridine Coupling Pd/Cu Catalysis Et₃N, DMF Start->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Intermediate 5-Alkynyl-dU Coupling->Intermediate Reduction Catalytic Hydrogenation (e.g., H₂, Lindlar's cat.) Intermediate->Reduction Step2 Step 2: Selective Reduction Product 5-Vinyl-dU (Z-isomer) Reduction->Product

Figure 3. Two-step synthesis of vinyl pyrimidines via Sonogashira coupling and subsequent reduction.

  • Sonogashira Coupling :

    • To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in DMF, add triethylamine (Et₃N, 3 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and Pd(PPh₃)₄ (0.1 equivalents).

    • Bubble the terminal alkyne (e.g., acetylene gas) through the solution or add a liquid terminal alkyne (1.5 equivalents).

    • Stir at room temperature under an inert atmosphere until the reaction is complete.

    • Purify the resulting 5-alkynyl nucleoside.

  • Selective Reduction :

    • Dissolve the 5-alkynyl nucleoside in methanol or ethyl acetate.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or another suitable catalyst for selective reduction.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) until the alkyne is fully converted to the alkene.

    • Filter off the catalyst and concentrate the solvent to obtain the 5-vinyl nucleoside.

ReactionSubstrateReagentCatalystYield (%)Citation
Sonogashira5-Iodo-dUTPPropargylaminePd(PPh₃)₄/CuIGood[9]
Hydrogenation5-Ethynyl-dUH₂Lindlar's CatalystN/A[6]
Hydrogenation5-Ethynyl-dCH₂Pd/C60

Wittig Reaction

The Wittig reaction is a classical method for converting aldehydes and ketones into alkenes.[10][11] In nucleoside synthesis, a C5-formyl pyrimidine nucleoside can be reacted with a phosphorus ylide to generate the corresponding C5-vinyl derivative.[12]

  • Ylide Preparation : Prepare the phosphonium ylide (Wittig reagent) by reacting an appropriate alkyltriphenylphosphonium halide with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature.

  • Wittig Olefination :

    • Dissolve the 5-formyl-2'-deoxyuridine (with protected hydroxyls) in anhydrous THF.

    • Cool the solution to -78°C under an inert atmosphere.

    • Slowly add the pre-formed ylide solution to the aldehyde solution.

    • Allow the reaction to warm slowly to room temperature and stir for several hours.

  • Work-up and Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify by silica gel chromatography.

  • Deprotection : Remove the sugar hydroxyl protecting groups if necessary.

Conclusion

The synthesis of vinyl-modified pyrimidine nucleosides is well-established, with palladium-catalyzed cross-coupling reactions offering the most versatile and high-yielding routes. The Heck and Suzuki-Miyaura couplings are particularly powerful for direct C5 and C4 vinylation, respectively. The Sonogashira coupling followed by reduction provides excellent stereochemical control, while the classic Wittig reaction remains a viable option when starting from a formyl-substituted nucleoside. The choice of methodology will be guided by the specific target molecule, desired substitution pattern, and available laboratory resources. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully navigate this important area of synthetic chemistry.

References

Methodological & Application

Application Notes: Metabolic Labeling of Nascent RNA with 5-Vinylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique for studying the dynamics of gene expression, including RNA synthesis, processing, and decay. 5-Vinylcytidine (5-VC) is a cytidine analog that contains a vinyl group at the 5-position of the pyrimidine ring. This modification allows for its metabolic incorporation into nascent RNA transcripts by cellular RNA polymerases. The vinyl group serves as a bioorthogonal handle, enabling the selective detection and isolation of newly synthesized RNA through chemical reactions such as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.

Compared to other nucleoside analogs like 5-ethynyluridine (5-EU) or 4-thiouridine (4sU), vinyl nucleosides have been shown to exhibit lower toxicity and cause fewer perturbations in gene expression, making them particularly suitable for in vivo studies and experiments requiring longer labeling periods.[1][2] This protocol provides a detailed method for the metabolic labeling of RNA in cultured cells using 5-vinylcytidine and its subsequent detection.

Principle of the Method

The protocol involves the introduction of 5-VC into cell culture medium, where it is taken up by cells and converted into its triphosphate form (5-VCTP) by the endogenous nucleoside salvage pathway. RNA polymerases then incorporate 5-VCTP into elongating RNA chains in place of cytidine triphosphate (CTP). The vinyl-modified nascent RNA can then be specifically tagged with probes (e.g., biotin or fluorophores) conjugated to a tetrazine molecule via the IEDDA reaction for downstream analysis.

Experimental Protocols

1. Reagent Preparation

  • 5-Vinylcytidine (5-VC) Stock Solution: Prepare a 200 mM stock solution of 5-VC in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Cell Culture Medium: Use DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, or another appropriate medium for the cell line of choice.[1]

  • Fixation Solution: 3.7% Paraformaldehyde (PFA) in Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Quenching Solution: 50 mM Glycine in DPBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in DPBS.

  • Tetrazine Probes: Prepare stock solutions of tetrazine-conjugated fluorophores (e.g., Tz-TAMRA) or biotin (e.g., Tz-biotin) in DMSO according to the manufacturer's instructions.

2. Protocol for Metabolic Labeling of RNA in Cultured Cells

This protocol is optimized for HEK293T cells but can be adapted for other cell lines.[1]

  • Cell Seeding: Seed HEK293T cells in a 6-well plate containing glass coverslips (for imaging) or in standard tissue culture plates (for RNA isolation) at a density that will result in approximately 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells at 37°C in a 5% CO₂ incubator.

  • Metabolic Labeling:

    • Thaw the 200 mM 5-VC stock solution.

    • Add the 5-VC stock solution directly to the complete culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.[1]

    • Incubate the cells for the desired labeling period. Incubation times can range from 5 hours for imaging applications to 16 hours for analyzing changes in gene expression via RNA sequencing.[1]

  • Cell Harvesting/Fixing: Proceed to either RNA isolation (Protocol 3) or fluorescence imaging (Protocol 4).

3. Protocol for Total RNA Isolation

  • After the labeling period, wash the cells twice with ice-cold DPBS.

  • Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.

  • To remove any contaminating DNA, perform a DNase treatment (e.g., DNase TURBO) followed by a second column purification.[1]

  • Elute the purified RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

4. Protocol for Fluorescence Imaging of Nascent RNA via IEDDA Reaction

This protocol is designed for cells grown on coverslips.[1]

  • Fixation: After the labeling period, wash the cells twice with DPBS and fix them for 10 minutes at room temperature with 3.7% PFA.

  • Quenching: Quench the fixation reaction by incubating with 50 mM glycine in DPBS for 5 minutes.

  • Washing: Wash the cells twice with DPBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in DPBS for 15 minutes.

  • Washing: Wash the cells twice with DPBS.

  • IEDDA Reaction: Prepare a solution of the tetrazine-fluorophore conjugate (e.g., Tz-TAMRA) in DPBS at the desired concentration. Incubate the cells with this solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with DPBS to remove the unbound probe.

  • Nuclear Staining (Optional): Stain the nuclei with a suitable dye like DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Robust RNA labeling is often observed in the nucleolus, the primary site of rRNA biosynthesis.[1]

5. Protocol for Dot-Blot Analysis of Labeled RNA

  • RNA Spotting: Spot serial dilutions of the isolated total RNA onto a nylon or nitrocellulose membrane and UV-crosslink to immobilize.

  • IEDDA Reaction: Incubate the membrane with a solution of tetrazine-biotin (e.g., Tz-4 biotin) for 2 hours to label the vinyl-modified RNA.[1]

  • Washing: Wash the membrane thoroughly to remove excess probe.

  • Detection:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with streptavidin-conjugated Horseradish Peroxidase (HRP).

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

Quantitative Data Summary

The following table summarizes typical experimental parameters for metabolic labeling with vinyl nucleosides, primarily derived from studies on 5-vinyluridine (5-VU), which is expected to have similar properties to 5-VC.[1] These values serve as a starting point for experimental optimization.

ParameterCell LineValueApplicationReference
Concentration HEK293T1 mMRNA Imaging & Sequencing[1]
Incubation Time HEK293T5 hoursRNA Imaging[1]
Incubation Time HEK293T16 hoursRNA Sequencing[1]
Incorporation Rate (5-VU) HEK293T0.86%LC-MS/MS Analysis[1]
Incorporation Rate (2-VA) HEK293T2.3%LC-MS/MS Analysis[1]
IEDDA Reaction Time In vitro2 hoursDot-Blot Analysis[1]

Visualizations

Metabolic Incorporation and Detection Pathway

MetabolicPathway cluster_cell Cell cluster_detection Detection 5VC 5-Vinylcytidine (5-VC) 5VC_uptake Cellular Uptake 5VC->5VC_uptake Salvage Nucleoside Salvage Pathway (e.g., UCK) 5VC_uptake->Salvage 5VCTP 5-VC-Triphosphate (5-VCTP) Salvage->5VCTP RNAPol RNA Polymerase 5VCTP->RNAPol NascentRNA Nascent RNA with incorporated 5-VC RNAPol->NascentRNA IEDDA IEDDA Reaction NascentRNA->IEDDA Tetrazine Tetrazine-Probe (e.g., Biotin, Fluorophore) Tetrazine->IEDDA LabeledRNA Labeled Nascent RNA IEDDA->LabeledRNA

Caption: Pathway of 5-VC incorporation and detection.

Experimental Workflow for Nascent RNA Analysis

Workflow cluster_analysis Downstream Analysis Start Seed Cells Label Metabolic Labeling with 5-VC (1 mM) Start->Label Isolate Isolate Total RNA Label->Isolate Fix Fix & Permeabilize Cells Label->Fix DotBlot Dot Blot Isolate->DotBlot Sequencing RNA Sequencing Isolate->Sequencing Imaging Fluorescence Imaging Fix->Imaging IEDDA_DB IEDDA with Tz-Biotin DotBlot->IEDDA_DB IEDDA_IMG IEDDA with Tz-Fluorophore Imaging->IEDDA_IMG

References

Application Notes and Protocols for Vinylcytidine in Nascent RNA Sequencing (NASC-seq)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nascent RNA sequencing (NASC-seq) is a powerful technique to capture a snapshot of active transcription within a cell at a specific moment. This is achieved by metabolically labeling newly synthesized RNA with modified nucleosides. Vinylcytidine (5-VC) has emerged as a valuable tool for this purpose, offering a bioorthogonal handle for the specific enrichment of nascent transcripts. This document provides detailed application notes and protocols for the use of this compound in NASC-seq, leveraging a copper-free click chemistry reaction for efficient and gentle labeling of nascent RNA.

The core of this methodology lies in the metabolic incorporation of this compound into newly transcribed RNA. The vinyl group serves as a bioorthogonal handle, allowing for a highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated biotin molecule.[1] This covalent linkage enables the selective capture of nascent RNA using streptavidin-coated magnetic beads, separating it from the vast excess of pre-existing RNA. Subsequent library preparation and high-throughput sequencing provide a quantitative measure of the transcripts being actively synthesized at the time of labeling.

One of the key advantages of using vinyl nucleosides like this compound is their reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU).[1] Studies have shown that while 5-EU can significantly inhibit cell proliferation, vinyl nucleosides have a minimal effect on cell growth, which is a critical consideration for in vivo studies and experiments requiring longer labeling times.[1]

Data Presentation: Comparative Analysis of Metabolic Labels

ParameterThis compound (5-VC)4-Thiouridine (4sU)5-Ethynyluridine (5-EU)
Labeling Chemistry Inverse-Electron-Demand Diels-Alder (IEDDA) with tetrazinesThiol-specific biotinylationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Toxicity Low; minimal impact on cell proliferation.[1]Can exhibit cytotoxicity at high concentrations or with long exposure times.Can inhibit cell proliferation and induce significant changes in gene expression.[1]
Labeling Efficiency Dependent on cell type and metabolic state.Generally efficient incorporation into nascent RNA.Efficiently incorporated into newly transcribed RNA.
Biotinylation Conditions Copper-free, mild conditions (e.g., 37°C, pH ~5.0).[1]Requires a thiol-reactive biotin derivative and can involve oxidizing conditions.CuAAC requires a copper catalyst which can be toxic to cells and damage RNA. SPAAC is copper-free but can have slower kinetics.
Effect on Gene Expression Minimal; fewer off-target effects on gene expression compared to 5-EU.[1]Can induce a stress response and alter the expression of some genes.Can cause significant differential expression of hundreds of genes.[1]
RNA Yield Not explicitly quantified in comparative NASC-seq studies.Generally provides good yields of nascent RNA.Can provide good yields, but may be affected by cellular toxicity.
Sequencing Library Quality Expected to be high due to gentle labeling conditions.Can be high, but potential for RNA damage during biotinylation.Copper-catalyzed reactions can lead to RNA degradation and lower library complexity.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol details the steps for labeling newly synthesized RNA in cultured mammalian cells with 5-vinylcytidine.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-Vinylcytidine (5-VC) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of 5-VC. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.

  • Cell Labeling:

    • Aspirate the existing medium from the cultured cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period. A common labeling time is 1-4 hours. Shorter times will capture more immediate transcriptional responses, while longer times will increase the yield of labeled RNA.

  • Cell Harvesting:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to stop the labeling.

    • Proceed immediately to RNA isolation.

Protocol 2: Isolation of Total RNA

This protocol describes the extraction of total RNA from this compound-labeled cells.

Materials:

  • TRIzol™ Reagent or other phenol-guanidine isothiocyanate-based lysis solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol™ Reagent per 10 cm² of culture dish area directly to the cells. Lyse the cells by passing the cell lysate several times through a pipette.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.

    • Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using a bioanalyzer.

Protocol 3: Biotinylation of this compound-Labeled RNA via IEDDA Reaction

This protocol details the copper-free click chemistry reaction to biotinylate the this compound-labeled nascent RNA.

Materials:

  • Total RNA containing this compound-labeled transcripts

  • Tetrazine-Biotin conjugate (e.g., from a commercial supplier)

  • Nuclease-free water

  • Reaction Buffer: 6% DMSO in acetic acid (pH 5.0) in nuclease-free water[1]

  • RNA purification columns or beads

Procedure:

  • Reaction Setup:

    • In a nuclease-free tube, combine 10 µg of total RNA with the Reaction Buffer to a final volume of 45 µL.[1]

    • Add 5 µL of a 10 mM stock solution of Tetrazine-Biotin to achieve a final concentration of 1 mM.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C with gentle shaking.[1]

  • Purification of Biotinylated RNA: Purify the biotinylated RNA from unreacted Tetrazine-Biotin using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) according to the manufacturer's instructions. Elute the purified RNA in nuclease-free water.

Protocol 4: Enrichment of Nascent RNA

This protocol describes the selective capture of biotinylated nascent RNA.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

  • Elution Buffer (containing biotin or using a method that disrupts the biotin-streptavidin interaction)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.

  • Binding of Biotinylated RNA:

    • Add the purified biotinylated RNA to the prepared beads.

    • Incubate for 30 minutes at room temperature with rotation to allow for binding.

  • Washing:

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove non-biotinylated RNA.

  • Elution of Nascent RNA:

    • Elute the captured nascent RNA from the beads according to the bead manufacturer's instructions. This may involve incubation with a solution containing free biotin or using a specific elution buffer.

    • Transfer the eluted nascent RNA to a fresh tube.

Protocol 5: Sequencing Library Preparation

Following enrichment, the nascent RNA is ready for library preparation for next-generation sequencing. Standard RNA-seq library preparation kits (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, starting from the fragmentation step) can be used. It is crucial to use a kit that is compatible with low-input RNA, as the yield of nascent RNA may be limited.

Mandatory Visualization

Jurkat T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events upon T-cell receptor (TCR) and CD28 co-stimulation in Jurkat T-cells, leading to the activation of transcription factors that drive the expression of early response genes. This pathway is a common model for studying transcriptional dynamics using NASC-seq.

T_Cell_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG LAT->PLCg1 Ras Ras LAT->Ras Ca2 Ca²⁺ IP3->Ca2 PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P IKK IKK PKC->IKK NFkB_complex NF-κB-IκB IKK->NFkB_complex Phosphorylation IkB IκB NFkB_complex->IkB Degradation NFkB NF-κB NFkB_complex->NFkB NFAT NFAT NFAT_P->NFAT Dephosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1_complex c-Fos/c-Jun (AP-1) ERK->AP1_complex AP1 AP-1 AP1_complex->AP1 Gene Early Gene Expression NFAT->Gene NFkB->Gene AP1->Gene

Caption: T-Cell Activation Signaling Cascade.

Experimental Workflow for this compound NASC-seq

The following diagram outlines the complete experimental workflow for performing NASC-seq using this compound, from cell culture to data analysis.

NASC_seq_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_enrichment Enrichment cluster_sequencing Sequencing & Analysis A 1. Cell Culture B 2. Metabolic Labeling with this compound A->B C 3. Total RNA Isolation B->C D 4. IEDDA Biotinylation (Tetrazine-Biotin) C->D E 5. Streptavidin Bead Binding D->E F 6. Washing E->F G 7. Elution of Nascent RNA F->G H 8. Library Preparation G->H I 9. High-Throughput Sequencing H->I J 10. Data Analysis I->J

Caption: this compound NASC-seq Workflow.

References

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reaction with Vinylcytidine-Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool that enables the specific and efficient labeling of biomolecules in complex biological systems.[1][2][3] This reaction's fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a metal catalyst make it particularly suitable for studying nucleic acids like RNA.[1][4] The IEDDA reaction typically involves the cycloaddition of an electron-rich dienophile with an electron-deficient diene, most commonly a tetrazine.[5]

This document provides detailed application notes and protocols for the use of the IEDDA reaction to label RNA that has been modified with vinylcytidine. While metabolic incorporation of 5-vinylcytidine (5-VC) into cellular RNA has been reported to be undetectable, this protocol is applicable to RNA labeled with this compound through alternative methods such as in vitro transcription using a this compound triphosphate analog or solid-phase synthesis of RNA oligonucleotides.[1][4][6] The vinyl group on the cytidine serves as the dienophile for the IEDDA reaction with a tetrazine probe, which can be conjugated to a variety of reporter molecules such as fluorophores or biotin.[1][7]

Application Notes

Principle of the IEDDA Reaction for RNA Labeling

The core of this labeling strategy is the [4+2] cycloaddition between the vinyl group on the cytidine base within the RNA strand and a substituted tetrazine molecule. The vinyl group is an electron-rich dienophile, while the tetrazine is an electron-deficient diene. The reaction is highly favorable and proceeds rapidly, leading to the formation of a stable dihydropyridazine product, which then typically undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable pyridazine conjugate.[1][2] This process covalently links the tetrazine-conjugated probe to the RNA molecule.

Key Advantages for RNA Research and Drug Development:

  • Biocompatibility: The reaction occurs efficiently in aqueous environments and at physiological temperatures, making it ideal for live-cell imaging and in vivo applications.[2][4]

  • Fast Kinetics: The reaction rates for IEDDA are among the fastest of all bioorthogonal reactions, allowing for rapid labeling.[4][8]

  • High Specificity: Tetrazines and vinyl groups are abiological and do not cross-react with other functional groups present in biological systems, ensuring highly specific labeling of the target RNA.[2]

  • Versatility: A wide range of tetrazine probes are commercially available or can be synthesized, allowing for the attachment of various functional tags, including fluorophores for imaging, biotin for affinity purification, and therapeutic payloads for drug delivery applications.[1][2]

Applications:

  • RNA Visualization and Tracking: By using a tetrazine conjugated to a fluorophore, the localization and dynamics of this compound-labeled RNA can be monitored in fixed or living cells using fluorescence microscopy.[1][9]

  • RNA Enrichment and Pulldown: A biotin-conjugated tetrazine can be used to capture this compound-labeled RNA from cell lysates for subsequent analysis by techniques such as next-generation sequencing or mass spectrometry to identify the RNA and its binding partners.[1]

  • Drug Development: This methodology can be applied to track the delivery and intracellular fate of therapeutic RNA oligonucleotides modified with this compound.

Quantitative Data

The efficiency of the IEDDA reaction is dependent on the specific vinyl nucleoside and tetrazine pairing. While data for this compound is limited due to its poor metabolic incorporation, the following table provides second-order rate constants for the IEDDA reaction of other vinyl nucleosides with a specific tetrazine, offering a reference for expected reactivity.[1]

Vinyl Nucleoside/NucleobaseTetrazineSecond-Order Rate Constant (M⁻¹s⁻¹)
5-Vinyluridine (5-VU)Tz-1 (a specific tetrazine)~ 0.1
2-Vinyladenosine (2-VA)Tz-1~ 0.05
7-Deazavinyladenosine (7-dVA)Tz-1~ 0.08

Data adapted from kinetic analysis performed by measuring the change in absorbance of the tetrazine over time. Reactions contained 1 mM tetrazine and varying concentrations of the vinyl nucleoside.[1]

Experimental Protocols

Protocol 1: Fluorescence Imaging of this compound-Labeled RNA in Fixed Cells

This protocol describes the labeling of intracellular RNA containing this compound with a fluorescent tetrazine probe for visualization by microscopy.

Materials:

  • Cells grown on coverslips containing this compound-labeled RNA

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Paraformaldehyde (PFA), 3.7% in DPBS

  • Glycine, 50 mM in DPBS

  • Triton X-100, 0.5% in DPBS

  • Fluorescently-labeled tetrazine (e.g., TAMRA-Tetrazine), 100 µM in DMSO

  • DAPI solution (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with DPBS.

    • Fix the cells by incubating with 3.7% PFA for 10 minutes at room temperature.[1]

    • Quench the fixation by washing with 50 mM glycine in DPBS for 5 minutes.[1]

    • Wash the cells twice more with DPBS.[1]

  • Cell Permeabilization:

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature.[1]

    • Wash the cells twice with DPBS.[1]

  • IEDDA Reaction (Labeling):

    • Prepare the labeling solution by diluting the fluorescently-labeled tetrazine to a final concentration of 25-50 µM in DPBS.

    • Incubate the permeabilized cells with the tetrazine labeling solution for 1-2 hours at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with DPBS to remove unreacted tetrazine.

    • If desired, counterstain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells twice with DPBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Biotinylation of this compound-Labeled RNA for Enrichment

This protocol outlines the procedure for labeling this compound-containing RNA with a biotinylated tetrazine for subsequent affinity purification.

Materials:

  • Isolated total RNA containing this compound

  • Biotin-conjugated tetrazine, 1 mM in DMSO

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

  • Streptavidin-coated magnetic beads

Procedure:

  • IEDDA Reaction:

    • In a nuclease-free tube, combine 1-10 µg of this compound-labeled RNA with the biotin-conjugated tetrazine to a final concentration of 100 µM in a total volume of 50-100 µL of nuclease-free water or an appropriate buffer.

    • Incubate the reaction at room temperature for 2 hours.

  • Purification of Labeled RNA:

    • Purify the biotinylated RNA from the unreacted tetrazine using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • RNA Enrichment:

    • Wash the streptavidin-coated magnetic beads according to the manufacturer's protocol.

    • Incubate the purified biotinylated RNA with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with a suitable wash buffer to remove non-specifically bound RNA.

  • Elution and Downstream Analysis:

    • Elute the captured RNA from the beads using an appropriate elution buffer (e.g., by heating in nuclease-free water or using a competitive biotin solution).

    • The enriched RNA is now ready for downstream applications such as RT-qPCR, library preparation for sequencing, or other analyses.

Visualizations

IEDDA_Workflow cluster_incorporation Step 1: this compound Incorporation cluster_labeling Step 2: IEDDA Reaction cluster_analysis Step 3: Downstream Analysis RNA RNA VC_RNA This compound-Labeled RNA VC This compound Triphosphate (for in vitro transcription) or This compound Phosphoramidite (for solid-phase synthesis) VC->VC_RNA Incorporation Labeled_RNA Labeled RNA VC_RNA->Labeled_RNA IEDDA Ligation Tetrazine Tetrazine Probe (Fluorophore or Biotin) Tetrazine->Labeled_RNA Imaging Fluorescence Imaging Labeled_RNA->Imaging if Fluorophore Enrichment Enrichment & Pulldown Labeled_RNA->Enrichment if Biotin IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_products Products VC_RNA This compound-RNA (Dienophile) Intermediate Unstable Dihydropyridazine Intermediate VC_RNA->Intermediate IEDDA Reaction Tetrazine Tetrazine-Probe (Diene) Tetrazine->Intermediate Labeled_RNA Labeled RNA (Pyridazine) Intermediate->Labeled_RNA retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination

References

Application Notes and Protocols for 5-Vinylcytidine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinylcytidine (5-VC) is a modified nucleoside that offers a versatile handle for the post-synthetic modification of RNA through bioorthogonal click chemistry. While its successful use in metabolic labeling has been limited compared to its uridine counterpart, 5-vinyluridine, the vinyl group at the 5-position of the cytidine base provides a reactive dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions and a substrate for other transition metal-catalyzed cross-coupling reactions. These characteristics make 5-VC a valuable tool for site-specific labeling, imaging, and functionalization of RNA in vitro.

This document provides detailed application notes and protocols for the use of 5-vinylcytidine in click chemistry and related bioorthogonal reactions. The protocols are based on established methods for similar modified nucleosides and are intended to serve as a starting point for experimental design.

Applications of 5-Vinylcytidine

The primary applications of 5-vinylcytidine revolve around its incorporation into RNA, followed by chemical modification of the vinyl group.

  • RNA Labeling and Imaging: Once incorporated into an RNA molecule, the vinyl group can be reacted with a tetrazine-conjugated fluorophore via an IEDDA reaction. This allows for the fluorescent labeling of RNA for imaging and localization studies within cells or tissues.

  • RNA Functionalization: The vinyl group can be used to attach a variety of functional molecules to RNA, including biotin for affinity purification, crosslinkers for studying RNA-protein interactions, or therapeutic payloads for drug delivery applications.

  • Probing RNA Structure and Function: Site-specific incorporation of 5-VC allows for the introduction of probes at defined positions within an RNA molecule, enabling detailed studies of RNA structure, folding, and dynamics.

Data Presentation

Table 1: Comparison of Bioorthogonal Reactions for 5-Vinylcytidine-Modified RNA

Reaction TypeReactant for Vinyl GroupCatalystReaction ConditionsKey Features
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine-conjugateNone (strain-promoted)Aqueous buffer, physiological pH, room temperatureFast kinetics, highly bioorthogonal, no catalyst required.
Palladium-Mediated Oxidative Heck CouplingAryl boronic acidPalladium(II) catalystOrganic or mixed aqueous/organic solventForms a C-C bond, allows for a different class of modifications.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 5-Vinylcytidine-5'-Triphosphate (5-VCTP)

This protocol describes a general enzymatic cascade for the synthesis of 5-VCTP from 5-vinylcytidine, which can then be used for in vitro transcription.

Materials:

  • 5-Vinylcytidine (5-VC)

  • ATP (Adenosine-5'-triphosphate)

  • PEP (Phosphoenolpyruvate)

  • Uridine/Cytidine Kinase

  • Myokinase

  • Pyruvate Kinase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water to a final volume of 1 ml

    • Reaction Buffer (10x) - 100 µl

    • 5-Vinylcytidine - 10 mM final concentration

    • ATP - 1.2 equivalents to 5-VC

    • PEP - 2 equivalents to 5-VC

    • Uridine/Cytidine Kinase - 1-5 units

    • Myokinase - 1-5 units

    • Pyruvate Kinase - 1-5 units

  • Incubate the reaction mixture at 37°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (typically 4-24 hours), purify the 5-VCTP using anion-exchange chromatography.

  • Determine the concentration of the purified 5-VCTP by UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription of RNA Containing 5-Vinylcytidine

This protocol outlines the incorporation of 5-VCTP into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • 5-VCTP (from Protocol 1)

  • ATP, GTP, UTP

  • T7 RNA Polymerase

  • T7 Transcription Buffer (10x)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Set up the in vitro transcription reaction in a sterile, RNase-free tube on ice. For a 20 µl reaction, add the following:

    • Nuclease-free water to 20 µl

    • T7 Transcription Buffer (10x) - 2 µl

    • ATP, GTP, UTP - 2 µl of a 10 mM stock of each

    • 5-VCTP - concentration to be optimized (start with a 1:1 ratio with CTP, or fully replace CTP)

    • Linearized DNA template - 1 µg

    • RNase Inhibitor - 1 µl

    • T7 RNA Polymerase - 2 µl

  • Mix gently and incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column purification, or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantify the purified RNA by UV-Vis spectrophotometry.

Protocol 3: IEDDA Click Chemistry Labeling of 5-VC-Containing RNA

This protocol describes the labeling of RNA containing 5-vinylcytidine with a tetrazine-conjugated fluorophore.

Materials:

  • 5-VC-containing RNA (from Protocol 2)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free tube, dissolve the 5-VC-containing RNA in the reaction buffer to a final concentration of 1-10 µM.

  • Add the tetrazine-fluorophore conjugate to the RNA solution. A 5- to 50-fold molar excess of the tetrazine conjugate is recommended to ensure efficient labeling.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 37°C to increase the reaction rate.

  • Remove the excess, unreacted tetrazine-fluorophore conjugate by a suitable method, such as ethanol precipitation, size-exclusion chromatography (e.g., G-25 spin column), or dialysis.

  • The labeled RNA is now ready for downstream applications, such as fluorescence microscopy or gel-based analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-VCTP cluster_incorporation RNA Synthesis cluster_labeling Bioorthogonal Labeling cluster_application Downstream Applications VC 5-Vinylcytidine VCTP 5-Vinylcytidine-5'-Triphosphate VC->VCTP Enzymatic Phosphorylation RNA_VC RNA with 5-VC VCTP->RNA_VC DNA_template DNA Template (T7 Promoter) DNA_template->RNA_VC In Vitro Transcription Labeled_RNA Fluorescently Labeled RNA RNA_VC->Labeled_RNA IEDDA Reaction Tetrazine_Fluor Tetrazine-Fluorophore Tetrazine_Fluor->Labeled_RNA Imaging Fluorescence Imaging Labeled_RNA->Imaging Purification Affinity Purification Labeled_RNA->Purification

Caption: Experimental workflow for the application of 5-vinylcytidine.

iedda_pathway cluster_rna 5-VC in RNA cluster_tetrazine Labeling Reagent cluster_product Labeled RNA RNA_backbone RNA Backbone Vinyl_Cytidine 5-Vinylcytidine Dihydropyridazine_Linker Dihydropyridazine Linkage Vinyl_Cytidine->Dihydropyridazine_Linker [4+2] Cycloaddition Tetrazine Tetrazine Fluorophore Fluorophore Tetrazine->Fluorophore conjugated to Tetrazine->Dihydropyridazine_Linker Inverse electron-demand Diels-Alder (IEDDA) Labeled_RNA_backbone RNA Backbone Labeled_Fluorophore Fluorophore Dihydropyridazine_Linker->Labeled_Fluorophore N2 N₂ Dihydropyridazine_Linker->N2 elimination

Caption: IEDDA reaction of 5-vinylcytidine with a tetrazine-fluorophore.

Application Notes and Protocols: Vinylcytidine RNA Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying RNA dynamics, including synthesis, processing, and decay. This approach has significant applications in basic research and drug development for understanding the impact of therapeutics on gene expression. Vinyl-modified nucleosides, in conjunction with inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry, offer a rapid and copper-free method for labeling and detecting newly transcribed RNA.

This document provides a detailed guide to the principles and a general protocol for vinyl nucleoside RNA labeling in cell culture. It is important to note that while the methodology for vinyl nucleosides is established, the specific incorporation of 5-vinylcytidine (5-VC) into cellular RNA has not been consistently detected in published studies. One key study synthesized 5-VC but was unable to detect its incorporation into the RNA of HEK293T cells, while other vinyl nucleosides like 5-vinyluridine (5-VU), 2-vinyladenosine (2-VA), and 7-deazavinyladenosine (7-dVA) showed successful incorporation.[1]

Therefore, the following protocols are based on the successful application of other vinyl nucleosides and should be considered experimental when attempting to use 5-vinylcytidine. Researchers are advised to perform initial validation experiments to confirm the incorporation of any specific vinyl nucleoside analog in their cell system of choice.

Principle of Vinyl Nucleoside RNA Labeling

The workflow for vinyl nucleoside RNA labeling involves three main stages:

  • Metabolic Incorporation: A vinyl-modified nucleoside, such as vinylcytidine, is added to the cell culture medium. If taken up by the cells, it is converted into a triphosphate and incorporated into newly synthesized RNA by cellular RNA polymerases during transcription.

  • Bioorthogonal Ligation: The vinyl group on the incorporated nucleoside acts as a dienophile. It can be specifically and rapidly tagged with a probe containing a diene, typically a tetrazine, through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.

  • Detection and Analysis: The tetrazine probe can be conjugated to various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and downstream analysis (e.g., RNA sequencing).

Quantitative Data Summary

The following table summarizes key quantitative parameters for vinyl nucleoside RNA labeling based on published data for successfully incorporated analogs. These values can serve as a starting point for optimizing experiments with any new vinyl nucleoside, including this compound.

ParameterValueCell LineNotesReference
Vinyl Nucleoside Concentration 1 mMHEK293TThis concentration was used for 2-VA, 7-dVA, and 5-VU.[1]
Labeling Incubation Time 5 hoursHEK293TShorter and longer incubation times can be tested depending on the experimental goals.[1]
Tetrazine-Biotin Concentration 50 µMIn vitroFor dot blot analysis of labeled RNA.
IEDDA Reaction Time 2 hoursIn vitroReaction of isolated RNA with tetrazine probes.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with Vinyl Nucleosides

This protocol describes the general procedure for labeling cellular RNA with a vinyl nucleoside.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Vinyl nucleoside (e.g., 5-vinyluridine as a positive control, or experimental 5-vinylcytidine)

  • DMSO (for dissolving the vinyl nucleoside)

  • Phosphate-buffered saline (PBS)

  • TRIzol or other RNA extraction reagent

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (e.g., 70-80%).

  • Prepare Labeling Medium: Prepare a stock solution of the vinyl nucleoside in DMSO (e.g., 100 mM). On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the final desired concentration (e.g., 1 mM).

  • Labeling: Aspirate the old medium from the cells and replace it with the vinyl nucleoside-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 5 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvest and RNA Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture dish using TRIzol or your preferred RNA extraction reagent.

    • Proceed with total RNA extraction according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

Protocol 2: Detection of Vinyl-Labeled RNA via Dot Blot Analysis

This protocol allows for a qualitative or semi-quantitative assessment of vinyl nucleoside incorporation into total RNA.

Materials:

  • Vinyl-labeled total RNA (from Protocol 1)

  • Unlabeled control RNA

  • Tetrazine-biotin conjugate

  • Streptavidin-HRP conjugate

  • Nylon membrane for blotting

  • Chemiluminescent HRP substrate

  • Appropriate buffers (e.g., RNAse-free water, spotting buffer)

Procedure:

  • IEDDA Reaction:

    • In an RNase-free tube, mix 1-5 µg of total RNA with the tetrazine-biotin conjugate in an appropriate reaction buffer.

    • Incubate the reaction for 2 hours at room temperature.

    • Purify the RNA to remove unreacted tetrazine-biotin using an RNA cleanup kit or ethanol precipitation.

  • Dot Blotting:

    • Prepare serial dilutions of the biotinylated RNA and the unlabeled control RNA.

    • Spot the RNA dilutions onto a nylon membrane and crosslink the RNA to the membrane using a UV crosslinker.

  • Detection:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound streptavidin-HRP.

    • Apply a chemiluminescent HRP substrate and image the blot using a chemiluminescence imager. An increased signal in the vinyl-labeled samples compared to the control indicates successful incorporation and detection.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound RNA Labeling

G cluster_cell_culture In Cell Culture cluster_rna_isolation RNA Processing cluster_detection Detection A 1. Add this compound to Cell Culture Medium B 2. Metabolic Incorporation into Nascent RNA A->B C 3. Harvest Cells and Isolate Total RNA B->C D 4. IEDDA Reaction with Tetrazine-Probe C->D E 5. Downstream Analysis (Imaging, Sequencing, etc.) D->E G RNA_Vinyl RNA-Vinylcytidine plus + Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Biotin) Labeled_RNA Labeled RNA N2 N₂ (gas) Labeled_RNA->N2  + plus->Labeled_RNA  Inverse Electron-Demand Diels-Alder (IEDDA)

References

Application Notes and Protocols for Imaging Newly Transcribed RNA with Vinylcytidine and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to visualize newly transcribed RNA in living cells is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and response to therapeutic agents. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal ligation to fluorescent probes, offers a powerful approach for imaging transcription in its native cellular context. This document provides detailed application notes and protocols for the use of 5-vinylcytidine (5-VC), a minimally perturbing nucleoside analog, for metabolic labeling and subsequent imaging of newly synthesized RNA.

The workflow involves the incorporation of 5-vinylcytidine into nascent RNA transcripts by cellular RNA polymerases. The vinyl group serves as a bioorthogonal handle for a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated fluorescent probe. This method is notable for its fast kinetics, high specificity, and biocompatibility, making it an excellent choice for live-cell imaging and quantitative analysis of transcriptional activity.[1]

Data Presentation

The following tables summarize quantitative data regarding the incorporation and effects of vinyl nucleosides compared to commonly used analogs.

Table 1: Incorporation Levels of Vinyl Nucleosides in HEK293T Cells

Nucleoside AnalogIncubation Time (hours)Concentration (mM)Percent Incorporation into Total RNA
5-Vinyluridine (5-VU)1210.86%
2-Vinyladenosine (2-VA)1212.3%
7-Deaza-7-vinyladenosine (7-dVA)1210.50%

Data extracted from LC-MS/MS analysis of total RNA from HEK293T cells treated with the respective vinyl nucleoside analogs.[1]

Table 2: Cytotoxicity Comparison of 5-Vinyluridine (5-VU) and 5-Ethynyluridine (5-EU)

Nucleoside AnalogIncubation Time (hours)Concentration (mM)Effect on Cell Proliferation (HEK293T cells)
5-Vinyluridine (5-VU)121No significant effect
5-Vinyluridine (5-VU)481No significant effect
5-Ethynyluridine (5-EU)121Modest effect
5-Ethynyluridine (5-EU)481~50% decrease in cell proliferation

This data highlights the lower toxicity of vinyl nucleosides compared to the widely used alkyne-modified nucleoside, 5-EU, making them more suitable for long-term labeling studies.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Transcribed RNA with 5-Vinylcytidine

This protocol describes the metabolic labeling of nascent RNA in cultured mammalian cells with 5-vinylcytidine.

Materials:

  • Mammalian cells of interest (e.g., HEK293T, HeLa, A549)

  • Complete cell culture medium

  • 5-Vinylcytidine (5-VC) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Seed cells on appropriate culture vessels (e.g., 6-well plates with coverslips for imaging) and grow to the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the 5-VC stock solution into pre-warmed complete cell culture medium to the desired final concentration. A final concentration of 1 mM is a good starting point.[1]

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the 5-VC-containing labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period to allow for the incorporation of 5-VC into newly transcribed RNA. The incubation time can range from 15 minutes to 12 hours, depending on the experimental goals and the transcriptional activity of the cells.[1] For detecting rapid changes in transcription, shorter incubation times are recommended. For maximizing the labeling signal, longer incubation times can be used.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated 5-VC.

  • Proceed to Fixation and Permeabilization: The cells are now ready for fixation and permeabilization, followed by fluorescent probe conjugation as described in Protocol 2.

Protocol 2: Fluorescent Imaging of 5-Vinylcytidine-Labeled RNA via IEDDA Reaction

This protocol details the fixation, permeabilization, and fluorescent labeling of 5-VC-containing RNA in cells for imaging by fluorescence microscopy.

Materials:

  • 5-VC labeled cells on coverslips (from Protocol 1)

  • Paraformaldehyde (PFA), 3.7% in PBS (for fixation)

  • Glycine solution, 50 mM in PBS (for quenching)

  • Triton X-100, 0.5% in PBS (for permeabilization)

  • Tetrazine-conjugated fluorescent probe (e.g., Tz-TAMRA) stock solution (e.g., 10 mM in DMSO)

  • Fluorescent probe reaction buffer (e.g., PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the 5-VC labeled cells by incubating with 3.7% PFA in PBS for 10 minutes at room temperature.[1]

  • Quenching: Quench the fixation reaction by washing the cells with 50 mM glycine in PBS for 5 minutes at room temperature.[1]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.[1] This step is crucial for allowing the fluorescent probe to access the intracellular RNA.

  • Washing: Wash the cells twice with PBS.

  • Fluorescent Probe Labeling (IEDDA Reaction): Prepare the labeling solution by diluting the tetrazine-conjugated fluorescent probe to its final working concentration (e.g., 50 µM for Tz-biotin, adjust for fluorescent probes based on manufacturer's recommendations) in the reaction buffer.[1] Add the labeling solution to the cells and incubate for 2 hours at 37°C in the dark.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted fluorescent probe.

  • Nuclear Staining (Optional): If desired, stain the cell nuclei by incubating with a nuclear stain such as DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled newly transcribed RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Robust RNA labeling is often observed in the nucleolus, a major site of rRNA biosynthesis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the metabolic labeling and imaging of newly transcribed RNA using 5-vinylcytidine.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_staining Fixation, Permeabilization & Staining cluster_imaging Imaging cell_seeding 1. Seed Cells add_5vc 2. Add 5-Vinylcytidine (1 mM) cell_seeding->add_5vc incubation 3. Incubate (15 min - 12 h) add_5vc->incubation wash_1 4. Wash (PBS) incubation->wash_1 fixation 5. Fix (3.7% PFA) wash_1->fixation permeabilization 6. Permeabilize (0.5% Triton X-100) fixation->permeabilization add_probe 7. Add Tetrazine-Fluorophore (IEDDA Reaction) permeabilization->add_probe wash_2 8. Wash add_probe->wash_2 mounting 9. Mount Coverslip wash_2->mounting microscopy 10. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for imaging newly transcribed RNA.

Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

This diagram illustrates the chemical reaction between 5-vinylcytidine incorporated into an RNA strand and a tetrazine-conjugated fluorescent probe.

IEDDA_reaction RNA_VC RNA with incorporated 5-Vinylcytidine plus + RNA_VC:e->plus:w Tz_Fluorophore Tetrazine-Fluorophore arrow IEDDA Reaction (Bioorthogonal) Tz_Fluorophore:e->arrow:w Labeled_RNA Fluorescently Labeled RNA plus:e->Tz_Fluorophore:w arrow:e->Labeled_RNA:w

Caption: IEDDA reaction for fluorescently labeling RNA.

Application Example: Studying Transcriptional Response to a Signaling Pathway Agonist

This diagram illustrates a hypothetical signaling pathway where the activation of a receptor leads to a transcriptional response that can be visualized using 5-vinylcytidine labeling.

signaling_pathway cluster_nucleus Nuclear Events Agonist Signaling Agonist Receptor Cell Surface Receptor Agonist->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Transcription Target Gene Transcription Transcription_Factor->Gene_Transcription VC_RNA Newly Transcribed RNA (5-VC labeled) Gene_Transcription->VC_RNA

Caption: Visualizing transcriptional output of a signaling pathway.

References

Application Notes and Protocols for the Enrichment of Vinylcytidine-Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with nucleoside analogs is a powerful tool for studying RNA dynamics, including synthesis, processing, and decay. 5-Vinylcytidine (5-VC) is a cytidine analog that can be metabolically incorporated into newly transcribed RNA. The vinyl functional group serves as a bioorthogonal handle for subsequent chemical ligation, enabling the enrichment and downstream analysis of these labeled transcripts. This application note provides a detailed protocol for the enrichment of 5-VC-labeled RNA using the inverse-electron-demand Diels-Alder (IEDDA) reaction for subsequent downstream analyses such as next-generation sequencing (NGS).

The IEDDA reaction is a bioorthogonal click chemistry reaction that occurs between an electron-rich dienophile (the vinyl group on the RNA) and an electron-poor diene (a tetrazine derivative). This reaction is fast, highly specific, and occurs under biocompatible conditions, ensuring the integrity of the RNA. By using a tetrazine conjugated to an affinity tag, such as biotin, the vinylcytidine-labeled RNA can be selectively captured and enriched from the total RNA population.[1]

Data Presentation

While specific quantitative data for 5-vinylcytidine incorporation is still emerging in the literature, studies on analogous vinyl nucleosides in HEK293T cells provide valuable insights into the expected incorporation rates. The following table summarizes the percent incorporation of various vinyl nucleosides after 12 hours of treatment at a 1 mM concentration, as determined by LC-MS/MS analysis of total RNA digests.[1]

Vinyl Nucleoside AnalogAbbreviationPercent Incorporation (%)
2-Vinyladenosine2-VA2.3
5-Vinyluridine5-VU0.86
7-Deaza-7-vinyladenosine7-dVA0.50

This data provides an estimate of the labeling efficiency that can be expected with vinyl nucleosides.

Experimental Protocols

This section details the protocols for metabolic labeling of cellular RNA with 5-vinylcytidine, followed by the enrichment of the labeled RNA via an IEDDA reaction with a biotinylated tetrazine, and subsequent purification for downstream analysis.

Protocol 1: Metabolic Labeling of Cellular RNA with 5-Vinylcytidine

This protocol describes the introduction of 5-vinylcytidine into cultured mammalian cells.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Vinylcytidine (5-VC)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in the appropriate cell culture vessel.

  • Prepare 5-VC Stock Solution: Prepare a 200 mM stock solution of 5-vinylcytidine in DMSO.

  • Labeling: Add the 5-VC stock solution to the cell culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.

  • Harvesting: After incubation, aspirate the medium, and wash the cells twice with ice-cold PBS. The cells are now ready for RNA isolation.

Protocol 2: Total RNA Isolation

This protocol describes the isolation of total RNA from the labeled cells. Standard RNA isolation kits or a TRIzol-based method can be used.

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Lysis: Lyse the cells directly in the culture dish by adding 1 ml of TRIzol reagent per 10 cm² of culture surface area.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

  • Resuspension: Briefly air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Enrichment of this compound-Labeled RNA via IEDDA Reaction

This protocol details the selective biotinylation of 5-VC-labeled RNA and its subsequent capture.

Materials:

  • Total RNA containing 5-VC

  • Tetrazine-Biotin conjugate

  • RNase-free buffer (e.g., PBS)

  • Streptavidin-coated magnetic beads

  • Binding and wash buffers

  • Elution buffer

Procedure:

  • IEDDA Reaction Setup: In an RNase-free tube, combine 10-50 µg of total RNA with Tetrazine-Biotin in a suitable reaction buffer. The final concentration of Tetrazine-Biotin should be in molar excess to the estimated amount of incorporated 5-VC.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • RNA Purification: Purify the biotinylated RNA from the unreacted Tetrazine-Biotin using an RNA cleanup kit or ethanol precipitation.

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads in binding buffer.

  • Binding: Add the purified, biotinylated RNA to the prepared beads and incubate at room temperature for 30 minutes with rotation to allow for the binding of the biotinylated RNA to the streptavidin beads.

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the enriched RNA from the beads using an appropriate elution buffer (e.g., a buffer containing biotin or by heating).

  • Final Purification: Purify the eluted RNA using an RNA cleanup kit to make it suitable for downstream applications.

Protocol 4: Downstream Analysis - Library Preparation for RNA-Sequencing

The enriched RNA can be used for various downstream applications, with RNA-sequencing being one of the most common.

Procedure:

  • Quality Control of Enriched RNA: Assess the concentration and integrity of the enriched RNA using a sensitive method such as a Qubit fluorometer and a Bioanalyzer.

  • Library Preparation: Proceed with a standard RNA-sequencing library preparation protocol suitable for low-input RNA. This typically involves:

    • Fragmentation: If necessary, fragment the RNA to the desired size.

    • Reverse Transcription: Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Second-Strand Synthesis: Synthesize the second strand of the cDNA.

    • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enrichment_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_isolation Step 2: RNA Isolation cluster_enrichment Step 3: Enrichment cluster_downstream Step 4: Downstream Analysis Cells Cultured Mammalian Cells VC_addition Addition of 5-Vinylcytidine (5-VC) Cells->VC_addition Incubation Incubation (12-24 hours) VC_addition->Incubation Labeled_Cells Cells with VC-labeled RNA Incubation->Labeled_Cells Total_RNA Total RNA Isolation (TRIzol or Kit) Labeled_Cells->Total_RNA QC1 RNA Quantification and Quality Control Total_RNA->QC1 IEDDA IEDDA Reaction with Tetrazine-Biotin QC1->IEDDA Pull_down Streptavidin Bead Pull-down IEDDA->Pull_down Washing Washing Steps Pull_down->Washing Elution Elution of Enriched RNA Washing->Elution QC2 Enriched RNA QC Elution->QC2 Lib_Prep RNA-Seq Library Preparation QC2->Lib_Prep Sequencing Next-Generation Sequencing Lib_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for the enrichment of this compound-labeled RNA.

IEDDA_Reaction cluster_reactants Reactants VC_RNA This compound-labeled RNA (Dienophile) Product Biotinylated RNA VC_RNA->Product IEDDA Reaction Tetrazine_Biotin Tetrazine-Biotin (Diene) Tetrazine_Biotin->Product N2 N2 gas Product->N2 byproduct

References

Application Notes and Protocols for Mutational Profiling of Vinylcytidine-Containing RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA modifications, the epitranscriptome, is a rapidly expanding field with significant implications for understanding gene regulation, cellular processes, and the development of diseases. The ability to accurately identify and quantify these modifications is crucial for advancing our knowledge and for the development of novel therapeutics. Vinylcytidine (VC) is a synthetic analog of cytidine that can be incorporated into RNA transcripts, serving as a chemical probe for studying RNA metabolism, structure, and interactions. Mutational profiling, a powerful technique that leverages the error-prone nature of reverse transcriptase in the presence of modified nucleotides, offers a method to detect the presence of such modifications at single-nucleotide resolution through next-generation sequencing (NGS).

These application notes provide a comprehensive overview and detailed protocols for the mutational profiling of this compound-containing RNA. The methodologies described herein are designed to guide researchers through the entire workflow, from the synthesis of VC-containing RNA to the bioinformatic analysis of the resulting sequencing data.

Principle of Mutational Profiling for this compound

The central principle of mutational profiling lies in the behavior of reverse transcriptase (RT) enzymes when encountering a modified nucleotide in an RNA template. While RTs are generally high-fidelity enzymes, the presence of a bulky adduct like this compound can cause the enzyme to pause or misincorporate a complementary deoxyribonucleotide triphosphate (dNTP) during cDNA synthesis. This results in a "mutational signature" at the site of modification, which can be a substitution, deletion, or insertion in the synthesized cDNA strand. By sequencing the cDNA library and comparing it to a reference sequence, the locations and frequencies of these mutations can be identified, thus mapping the sites of this compound incorporation.

Applications in Research and Drug Development

  • RNA Metabolism and Dynamics: By introducing this compound through metabolic labeling, researchers can track the synthesis, processing, and degradation of specific RNA populations over time.

  • RNA Structure Probing: Similar to SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling), this compound can be used as a probe to interrogate RNA secondary and tertiary structures.

  • RNA-Protein and RNA-Small Molecule Interactions: The accessibility of this compound for incorporation or chemical modification can be influenced by the binding of proteins or small molecules, allowing for the mapping of interaction sites.

  • Development of RNA-based Therapeutics: Understanding how therapeutic oligonucleotides containing modifications like this compound behave within the cell is critical for their design and optimization.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound-Containing RNA

This protocol describes the synthesis of a specific RNA molecule containing this compound at defined positions using in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, UTP)

  • 5-Vinylcytidine triphosphate (VC-TP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

  • Transcription Reaction Setup: Assemble the following components on ice in a nuclease-free tube:

    • Nuclease-free water (to final volume)

    • Transcription buffer (10X)

    • ATP, GTP, UTP (10 mM each)

    • CTP (10 mM, adjust concentration based on desired VC incorporation)

    • VC-TP (10 mM, adjust concentration for desired incorporation rate)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the synthesized RNA using a Bioanalyzer or similar instrument and quantify using a NanoDrop or Qubit fluorometer.

Protocol 2: Metabolic Labeling of Cellular RNA with this compound

This protocol outlines the introduction of this compound into the cellular RNA of cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • 5-Vinylcytidine (VC)

  • Total RNA isolation kit

  • DNase I (RNase-free)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

  • Metabolic Labeling: Add 5-vinylcytidine to the cell culture medium at a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

  • Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping.

  • RNA Isolation: Isolate total RNA from the labeled cells using a total RNA isolation kit.

  • DNase Treatment: Perform an in-solution or on-column DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the isolated RNA and assess its integrity.

Protocol 3: Mutational Profiling via Reverse Transcription and Library Preparation

This protocol details the reverse transcription of VC-containing RNA and the preparation of a sequencing library.

Materials:

  • VC-containing RNA (from Protocol 1 or 2)

  • Control RNA (without VC)

  • Reverse transcription primer (gene-specific or random hexamers)

  • Reverse transcriptase with moderate processivity and error-rate (e.g., SuperScript II or III, or a specialized variant for mutational profiling)

  • dNTPs

  • First-strand synthesis buffer

  • Nuclease-free water

  • PCR amplification kit

  • Sequencing library preparation kit (e.g., Illumina TruSeq)

  • AMPure XP beads or similar for size selection

Procedure:

  • Primer Annealing: In a PCR tube, combine the RNA template (10-100 ng), reverse transcription primer, and nuclease-free water. Heat to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Reverse Transcription Reaction: Prepare a master mix containing the first-strand synthesis buffer, dNTPs, and reverse transcriptase. Add this to the primer-annealed RNA.

  • Incubation: Incubate the reaction according to the manufacturer's recommendations for the chosen reverse transcriptase (e.g., 42-55°C for 50-60 minutes).

  • RNA Hydrolysis (Optional): Degrade the RNA template by adding NaOH and incubating at 65°C, followed by neutralization with HCl.

  • cDNA Purification: Purify the first-strand cDNA using a suitable method (e.g., spin column or magnetic beads).

  • Second-Strand Synthesis and Library Preparation: Proceed with a standard next-generation sequencing library preparation protocol. This typically involves second-strand cDNA synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Size Selection and Quality Control: Perform size selection of the final library and assess its quality and concentration before sequencing.

Protocol 4: Bioinformatic Analysis of Mutational Profiling Data

This protocol provides a general workflow for the analysis of sequencing data to identify this compound-induced mutations.

Software:

  • FASTQC (for quality control)

  • Trimmomatic or similar (for adapter and quality trimming)

  • A short-read aligner (e.g., Bowtie2, BWA, or STAR)

  • SAMtools (for manipulating alignment files)

  • A variant caller (e.g., VarScan2, GATK, or a custom script for mutation analysis)

  • Custom scripts (e.g., in Python or R) for calculating mutation rates and generating visualizations.

Procedure:

  • Quality Control: Assess the quality of the raw sequencing reads using FASTQC.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads.

  • Alignment: Align the trimmed reads to the reference transcriptome or genome.

  • Mutation Calling: Use a variant caller to identify single nucleotide mismatches, insertions, and deletions in the aligned reads compared to the reference.

  • Filtering and Annotation: Filter the called mutations to remove low-quality calls and potential sequencing errors. Compare the mutation profiles of the VC-treated samples to the control samples.

  • Quantification of Mutation Rates: For each position, calculate the mutation rate as the number of reads with a mutation divided by the total number of reads covering that position.

  • Identification of VC Sites: Identify sites with significantly higher mutation rates in the VC-treated samples compared to the controls. The specific type of mutation (e.g., C-to-T, C-to-A) will be the characteristic signature of this compound.

Data Presentation

The quantitative data from a mutational profiling experiment can be summarized in a table to facilitate comparison between different conditions or time points.

RNA LocusPositionMutation TypeMutation Rate (Control)Mutation Rate (VC-Treated)Fold Changep-value
GeneX_mRNA145C > T0.0010.15150< 0.001
GeneX_mRNA210C > A0.00050.08160< 0.001
GeneY_mRNA88C > T0.00120.21175< 0.001
GeneZ_ncRNA52C > G0.00080.0011.250.45

Note: The mutation types and rates presented here are hypothetical and serve as an example. The actual mutational signature of this compound needs to be determined experimentally.

Visualizations

Experimental_Workflow cluster_synthesis RNA Preparation cluster_library_prep Library Preparation and Sequencing cluster_analysis Data Analysis in_vitro In Vitro Transcription with VC-TP rna_isolation Total RNA Isolation metabolic Metabolic Labeling with this compound metabolic->rna_isolation rt Reverse Transcription rna_isolation->rt library_prep NGS Library Preparation rt->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc Read Quality Control and Trimming sequencing->qc alignment Alignment to Reference qc->alignment mutation_calling Mutation Calling alignment->mutation_calling quantification Quantification of Mutation Rates mutation_calling->quantification

Caption: Experimental workflow for mutational profiling of this compound-containing RNA.

Mutational_Principle cluster_rna RNA Template cluster_rt Reverse Transcription cluster_cdna Resulting cDNA rna_template 5'-...A G VC G U...-3' rt_enzyme Reverse Transcriptase rna_template->rt_enzyme Template Binding misincorporation Misincorporation of dNTP rt_enzyme->misincorporation Encounters VC cdna_product 3'-...T C A C A...-5' (Mutation Introduced) misincorporation->cdna_product Incorporates 'A' instead of 'G'

Caption: Principle of this compound-induced mutation during reverse transcription.

quantitative analysis of nascent transcription using vinylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of Nascent Transcription Using Vinylcytidine

Application Notes

Introduction

The analysis of nascent RNA provides a real-time snapshot of transcriptional activity within a cell, offering insights into gene regulation that cannot be obtained from steady-state RNA levels.[1][2] Metabolic labeling with nucleoside analogs is a powerful technique to isolate and quantify newly synthesized RNA. This compound (V-Cyd), a modified cytidine analog, serves as a robust tool for this purpose. It is incorporated into RNA during transcription and can be subsequently tagged for purification and analysis using bioorthogonal click chemistry.[3] This method offers a non-radioactive and less cytotoxic alternative to traditional techniques like nuclear run-on assays or labeling with bromouridine or thiouridine.[1][4][5]

Principle of the Method

The vinyl group in this compound provides a chemoselective handle for post-transcriptional modification.[6] The workflow begins with the metabolic labeling of cells by adding V-Cyd to the culture medium. Cellular RNA polymerases incorporate V-Cyd into newly transcribed RNA molecules. Following labeling, total RNA is extracted, and the V-Cyd-containing nascent transcripts are selectively conjugated to a tag, such as biotin, via a copper-catalyzed or copper-free click reaction.[3][7] The biotinylated RNA can then be specifically captured and enriched using streptavidin-coated magnetic beads.[1][8] The isolated nascent RNA is then ready for downstream quantitative analysis, such as RT-qPCR, microarray analysis, or next-generation sequencing.[1][8]

Applications

The has a broad range of applications in molecular biology and drug development:

  • Gene Expression Analysis: Provides a more accurate representation of transcription rates compared to total mRNA levels, which are influenced by RNA stability.[1]

  • Transcriptional Regulation Studies: Enables the study of dynamic changes in gene expression in response to various stimuli, such as growth factors, hormones, or stress.[9]

  • RNA Stability and Decay: Can be used in pulse-chase experiments to determine the degradation rates of specific RNA transcripts.[1]

  • Drug Discovery: Allows for the screening of compounds that modulate the transcriptional activity of specific genes or pathways.

  • Understanding Disease Mechanisms: Helps to elucidate the role of transcriptional dysregulation in various diseases, including cancer and developmental disorders.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing nucleoside analogs for nascent transcription analysis.

ParameterCell TypeLabeling ConditionsDownstream AnalysisKey Quantitative FindingReference
Transcriptional Response Human Umbilical Vein Endothelial Cells (HUVEC)200 µM Ethynyl Uridine (EU) for 1-8 hoursRT-qPCR of nascent RNAUp to a 60-fold increase in c-fos nascent transcript levels after 1 hour of TNF-α stimulation.--INVALID-LINK--
RNA Half-life Mouse Embryonic Stem Cells4-thiouridine (4sU) pulse-chaseSequencingMeasured half-lives for thousands of mRNAs, revealing widespread changes in RNA stability upon differentiation.--INVALID-LINK--
Drug Effect on Transcription A549 Lung Carcinoma Cells1 mM Ethynyl Uridine (EU) for 24 hoursMicroarrayIdentified specific changes in nascent RNA profiles in response to drug treatment, highlighting direct transcriptional targets.--INVALID-LINK--
RNA Polymerase II Elongation Rate Human K562 Cells4-thiouridine (4sU) labelingGRO-seqDetermined a median Pol II elongation rate of ~3.3 kb/min across active genes.--INVALID-LINK--

Experimental Protocols

Protocol 1: Cell Labeling with this compound
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (typically 100-200 µM). Warm the medium to 37°C.

  • Labeling: Remove the existing medium from the cells and replace it with the V-Cyd-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal labeling time will depend on the specific experimental goals and the transcription rate of the genes of interest.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated V-Cyd. The cells are now ready for RNA isolation.

Protocol 2: Nascent RNA Capture via Click Chemistry
  • Total RNA Isolation: Isolate total RNA from the V-Cyd-labeled cells using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit). Ensure the RNA is of high quality and free of genomic DNA contamination.

  • Click Reaction:

    • In a 1.5 mL tube, combine the following:

      • 1-10 µg of total RNA

      • Biotin azide (or another azide-containing tag)

      • Copper(I) catalyst (e.g., from a Click-iT® Nascent RNA Capture Kit)[1][8]

      • Reaction buffer

    • Incubate the reaction at room temperature for 30 minutes.

  • RNA Purification: Purify the biotinylated RNA from the click reaction components using an RNA cleanup kit or ethanol precipitation.

  • Capture of Nascent RNA:

    • Resuspend streptavidin magnetic beads in binding buffer.

    • Add the purified, biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding.

    • Wash the beads several times with wash buffer to remove non-biotinylated (pre-existing) RNA.

  • Elution: Elute the captured nascent RNA from the beads according to the manufacturer's instructions. The purified nascent RNA can now be used for downstream analysis.

Protocol 3: Quantitative Analysis by RT-qPCR
  • Reverse Transcription: Reverse transcribe the eluted nascent RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).

  • qPCR:

    • Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers for your target genes and a reference gene.

    • Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression between different experimental conditions using the ΔΔCt method.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_isolation Nascent RNA Isolation cluster_analysis Quantitative Analysis cell_culture 1. Cell Culture vcyd_labeling 2. Add this compound cell_culture->vcyd_labeling incubation 3. Incubate vcyd_labeling->incubation harvest 4. Harvest Cells incubation->harvest rna_extraction 5. Total RNA Extraction harvest->rna_extraction click_reaction 6. Click Reaction (Biotinylation) rna_extraction->click_reaction purification 7. Streptavidin Bead Capture click_reaction->purification elution 8. Elution of Nascent RNA purification->elution rt_qpcr 9a. RT-qPCR elution->rt_qpcr ngs 9b. Next-Gen Sequencing elution->ngs

Caption: Experimental workflow for nascent RNA analysis using this compound.

mechanism_of_action cluster_transcription In Vivo Transcription cluster_click_reaction In Vitro Click Chemistry vcyd This compound rna_polymerase RNA Polymerase vcyd->rna_polymerase incorporation nascent_rna Nascent RNA with V-Cyd rna_polymerase->nascent_rna biotinylated_rna Biotinylated Nascent RNA nascent_rna->biotinylated_rna + biotin_azide Biotin-Azide biotin_azide->biotinylated_rna copper Cu(I) Catalyst copper->biotinylated_rna

Caption: Mechanism of V-Cyd incorporation and subsequent biotinylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Vinylcytidine Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-vinylcytidine. The focus is on establishing an optimal concentration that maximizes efficacy while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is 5-vinylcytidine and what is its expected cytotoxicity?

A1: 5-Vinylcytidine is a nucleoside analog. Its close derivative, 2'-deoxy-5-vinylcytidine, has been shown to be significantly less toxic to cell cultures than its uridine counterpart, 2'-deoxy-5-vinyluridine.[1][2] It exhibits potent antiviral activity, for instance, against herpes virus with a 50% inhibitory dose (ID50) of 0.2 µg/mL and a high selectivity index of 225, suggesting it is much more toxic to the virus than to host cells.[1][2] This low inherent cytotoxicity is a promising characteristic, but empirical determination in your specific cell model is crucial.

Q2: I have no preliminary data. What is a good starting concentration range for my cytotoxicity experiments?

A2: When working with a compound with unknown cytotoxic levels, a broad dose-response screening is recommended. A common strategy is to use a wide range of concentrations prepared by serial dilutions (e.g., 1:10 dilutions).[3] Based on the low toxicity profile of the related 2'-deoxy-5-vinylcytidine, you could start with a high concentration of 100-200 µM and dilute down to the nanomolar range. This initial experiment will help identify a narrower, more effective range for subsequent, more detailed assays.

Q3: Which cytotoxicity assays are recommended for determining the optimal concentration of 5-vinylcytidine?

A3: The most common and reliable methods for assessing cell viability and cytotoxicity include the MTT and LDH assays.[4]

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by observing the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The intensity of the purple color is proportional to the number of living, metabolically active cells.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged membranes.[4] Increased LDH activity in the medium is an indicator of cell death.

It is often beneficial to use two different assays based on different cellular principles to confirm results.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of media with bacteria or yeast.- Phenol red or other reducing agents in the media.- Incomplete removal of media before adding the solubilizing agent.- Use fresh, sterile media and reagents.[6]- Use a serum-free, phenol red-free medium during the MTT incubation step.[6]- Include "media-only" blanks to subtract background absorbance.[5]- Carefully aspirate all media before adding DMSO or other solvents.
Low Absorbance Readings - Insufficient number of cells plated.- Cells are not proliferating properly.- Incubation time with MTT reagent is too short.- Optimize cell seeding density to ensure readings are in the linear range of the assay.[7]- Ensure optimal culture conditions (CO2, temperature, humidity).- Increase the MTT incubation time (typically 2-4 hours, but can be longer depending on the cell line).[7]
Increased Absorbance at High Drug Concentrations - The compound may be chemically reducing the MTT reagent.- The compound may be causing an increase in cellular metabolism as a stress response.- Run a control plate with the compound and MTT in cell-free media to check for direct chemical reduction.[8]- Visually inspect cells under a microscope for signs of stress or death.- Confirm results with an alternative cytotoxicity assay (e.g., LDH assay).[8]
High Variability Between Replicates - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- "Edge effect" in the 96-well plate.- Ensure a single-cell suspension before plating and mix gently after seeding.- After adding the solubilizing agent, shake the plate on an orbital shaker or pipette up and down to ensure all crystals are dissolved.[6]- Avoid using the outer wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.
LDH Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background in Control Wells - High percentage of serum (FBS) in the media, which can contain LDH.[4]- Mechanical stress during cell handling or media changes, causing premature cell lysis.- Phenol red in the medium can interfere with absorbance readings.- Reduce serum concentration if possible without affecting cell viability.[4]- Handle cells gently; avoid vigorous pipetting.- Use phenol red-free medium for the experiment.[4]- Always include a "media-only" background control and subtract this value.
Inconsistent or Non-Reproducible Results - Inconsistent incubation times with the test compound.- Variable number of cells in each well.- Lysis buffer is not effective.- Strictly adhere to the established incubation times for all experiments.- Perform a cell count before seeding to ensure consistency across wells.- Ensure the "maximum LDH release" control (cells treated with lysis buffer) gives a strong signal, indicating effective lysis.
Low Signal (Low LDH Release) Even with Positive Control - Assay is not sensitive enough for the cell number used.- The positive control (e.g., lysis buffer) was not added or is not working.- Increase the number of cells per well.- Verify the protocol and ensure the lysis buffer is added correctly to the maximum release wells.- Check the expiration date and storage of the LDH assay kit reagents.

Data Presentation: Cytotoxicity of Nucleoside Analogs

Specific cytotoxic concentration (CC50) data for 5-vinylcytidine is not widely available. The table below presents representative CC50 values for other antiviral nucleoside analogs in various cell lines to provide a general reference for expected potency and for designing experimental concentration ranges.

CompoundCell LineCell TypeCC50 (µM)
Zidovudine (AZT)CEMHuman T-lymphoblastoid>1000
Lamivudine (3TC)MT-4Human T-cell leukemia>500
AcyclovirVeroMonkey kidney epithelial>300
GanciclovirHFFHuman foreskin fibroblast~200
CidofovirHFFHuman foreskin fibroblast~70
2'-deoxy-5-vinylcytidine(Various)(General Cell Culture)Reported as "much less toxic" than analogs, suggesting a high CC50 value.[1][2]

Note: The data above is for comparative purposes. The CC50 of 5-vinylcytidine must be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol: Determining CC50 using the MTT Assay

This protocol is a standard procedure for assessing cytotoxicity.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of concentrations of 5-vinylcytidine in the appropriate culture medium. A 2-fold or 3-fold serial dilution is recommended for a detailed dose-response curve.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include "cells only" (untreated) controls and "media only" (blank) controls.

    • Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the crystals.[6]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control cells: (% Viability) = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Confirmation A Select Cell Line B Optimize Seeding Density A->B C Broad Range-Finding Assay (e.g., 0.1 nM to 100 µM) B->C D Narrow-Range Dose-Response Assay (e.g., 8-point, 2-fold dilutions) C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Calculate % Viability vs. Control E->F G Plot Dose-Response Curve F->G H Determine CC50 Value G->H I Confirm with Secondary Assay (Optional but Recommended) H->I

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of 5-vinylcytidine.

Potential Signaling Pathway for Nucleoside Analog-Induced Cytotoxicity

G cluster_entry Cellular Uptake & Activation cluster_dna Mechanism of Action cluster_apoptosis Apoptotic Cascade A 5-Vinylcytidine (Prodrug) B Cellular Kinases A->B Phosphorylation C 5-Vinylcytidine-Triphosphate (Active Form) B->C D Incorporation into DNA during replication C->D E DNA Chain Termination & DNA Damage D->E F Activation of DNA Damage Response (DDR) Pathways E->F G Activation of Caspase-9 F->G Mitochondrial Pathway H Activation of Caspase-3 G->H I Cell Death (Apoptosis) H->I

Caption: Generalized signaling pathway for cytotoxicity induced by a nucleoside analog.

References

Technical Support Center: 5-Vinylcytidine Stability in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors in a cell lysis buffer that could affect the stability of 5-vinylcytidine?

A1: Several factors within a cell lysis buffer can potentially impact the stability of 5-vinylcytidine:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis or degradation of nucleoside analogs.[1] It is crucial to maintain a pH that ensures the stability of your compound, typically around neutral (pH 7.4).

  • Detergents: The type and concentration of detergents used to solubilize cell membranes (e.g., SDS, Triton X-100, NP-40) could potentially interact with 5-vinylcytidine. While primarily acting on lipids and proteins, harsh detergents might create a chemical environment that affects the vinyl group.

  • Enzymes: Endogenous nucleases and phosphatases released during cell lysis can degrade nucleoside analogs.[2] The inclusion of appropriate inhibitors is critical.

  • Temperature: Higher temperatures can accelerate chemical degradation.[3] Performing cell lysis and subsequent steps on ice is a standard precaution to minimize degradation of sensitive molecules.[2]

Q2: Are there any specific types of lysis buffers that are recommended or should be avoided for 5-vinylcytidine?

A2: While specific compatibility data is unavailable, here are some general guidelines:

  • Recommended: Start with a mild lysis buffer with a well-controlled pH, such as a Tris-HCl or HEPES-based buffer containing non-ionic detergents like NP-40 or Triton X-100. These are generally less harsh than buffers containing strong ionic detergents like SDS.[2]

  • Use with Caution: RIPA buffer, which contains the ionic detergent sodium deoxycholate and is known for its harsh properties, should be used with caution.[2] It may be necessary for extracting nuclear or mitochondrial proteins, but its potential effect on 5-vinylcytidine should be evaluated.

  • Always Add Inhibitors: Regardless of the base buffer, always supplement it with freshly added protease and phosphatase inhibitors to prevent enzymatic degradation of your target proteins and potentially 5-vinylcytidine itself.[2]

Q3: How can I assess the stability of 5-vinylcytidine in my specific lysis buffer?

A3: The most reliable method is to perform a spike-in stability experiment. This involves adding a known concentration of 5-vinylcytidine to your cell lysate and monitoring its concentration over time using a suitable analytical method, such as HPLC or LC-MS/MS. A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected signal from my 5-vinylcytidine-labeled molecules.

  • Potential Cause: Degradation of 5-vinylcytidine during or after cell lysis.

  • Troubleshooting Steps:

    • Review your lysis procedure: Are you performing all steps on ice with pre-chilled buffers and equipment?[2] Elevated temperatures can lead to degradation.

    • Check your buffer pH: Verify the pH of your lysis buffer. Deviations from the optimal pH can affect compound stability.[1]

    • Ensure inhibitor freshness: Are you adding fresh protease and phosphatase inhibitors to your lysis buffer immediately before use? Inhibitors can lose activity over time.[2]

    • Consider a milder buffer: If using a harsh buffer like RIPA, try switching to a milder buffer (e.g., NP-40 or Triton X-100 based) to see if the signal improves.

    • Perform a stability check: Conduct the spike-in stability experiment outlined below to directly assess the stability of 5-vinylcytidine in your lysate.

Issue: High background signal in my assay.

  • Potential Cause: Formation of degradation products of 5-vinylcytidine that interfere with your assay.

  • Troubleshooting Steps:

    • Analyze a "buffer only" control: Run a sample of your lysis buffer (without cell lysate) containing 5-vinylcytidine through your assay to see if the buffer itself is causing degradation and generating interfering species.

    • Optimize inhibitor cocktail: Ensure your inhibitor cocktail is comprehensive and effective against a broad range of enzymes.

    • Purify the lysate: Consider a rapid purification step after lysis to remove small molecule contaminants, including potential degradation products, before your downstream application.

Data Presentation

Table 1: General Components of Common Cell Lysis Buffers and Potential Considerations for 5-Vinylcytidine Stability

Buffer ComponentExample(s)FunctionPotential Impact on 5-Vinylcytidine StabilityMitigation Strategy
Buffering Agent Tris-HCl, HEPESMaintain stable pHpH extremes can cause degradation[1]Use a buffer with a pKa near physiological pH (7.2-7.6).
Non-ionic Detergent NP-40, Triton X-100Solubilize cytoplasmic proteinsGenerally mild, lower potential for chemical interaction.Preferred starting point for sensitive compounds.
Ionic Detergent SDS, Sodium DeoxycholateSolubilize all proteins, including nuclear and mitochondrialHarsher, may create a more reactive chemical environment.Use with caution; consider for hard-to-solubilize targets.
Salts NaCl, KClModulate ionic strengthHigh salt concentrations can sometimes affect compound solubility.Use at standard concentrations (e.g., 150 mM).
Chelating Agents EDTA, EGTAInhibit metalloproteasesGenerally considered safe for nucleoside analogs.Standard component of many lysis buffers.[2]
Inhibitors PMSF, Aprotinin, Sodium OrthovanadatePrevent protein degradation and dephosphorylationCrucial for preventing enzymatic degradation of targets and potentially 5-vinylcytidine.Always add fresh immediately before lysis.[2]

Experimental Protocols

Protocol: Assessing the Stability of 5-Vinylcytidine in a Cell Lysis Buffer

This protocol describes a "spike-in" experiment to determine the stability of 5-vinylcytidine in a chosen cell lysis buffer.

Materials:

  • Cell culture of interest

  • Chosen cell lysis buffer (supplemented with inhibitors)

  • 5-vinylcytidine stock solution of known concentration

  • Analytical instrument for quantification (e.g., HPLC, LC-MS/MS)

  • Ice bucket and pre-chilled tubes/reagents

Methodology:

  • Prepare Cell Lysate:

    • Harvest and wash your cells as per your standard protocol.

    • Lyse the cell pellet with your chosen lysis buffer (containing inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the clear supernatant to a new pre-chilled tube.

  • Spike-in 5-Vinylcytidine:

    • Aliquot the cell lysate into several tubes for different time points (e.g., 0, 30, 60, 120 minutes).

    • Add a known final concentration of 5-vinylcytidine to each aliquot. The "0 minute" sample should be processed immediately.

  • Incubation:

    • Incubate the aliquots on ice for their designated time points.

  • Sample Processing and Analysis:

    • At each time point, immediately stop any potential reactions, for example, by protein precipitation with cold acetone or methanol, or by direct injection if your analytical method is compatible.

    • Analyze the concentration of 5-vinylcytidine in each sample using a validated analytical method.

  • Data Interpretation:

    • Compare the concentration of 5-vinylcytidine at each time point to the initial "0 minute" sample. A significant decrease in concentration over time indicates instability in the chosen lysis buffer under your experimental conditions.

Visualizations

G cluster_start Start: Define Experimental Needs cluster_decision Buffer Selection cluster_validation Validation Step cluster_action Action start What is the subcellular localization of the target molecule? localization Protein Localization start->localization mild_buffer Use Mild Buffer (e.g., NP-40, Triton X-100) localization->mild_buffer Cytoplasmic harsh_buffer Consider Harsh Buffer (e.g., RIPA) localization->harsh_buffer Nuclear/ Mitochondrial stability_test Perform Spike-In Stability Test mild_buffer->stability_test harsh_buffer->stability_test stable Compound is Stable stability_test->stable >90% recovery unstable Compound is Unstable stability_test->unstable <90% recovery proceed Proceed with Experiment stable->proceed troubleshoot Troubleshoot: - Change buffer - Optimize time/temp unstable->troubleshoot

Caption: Decision workflow for selecting a cell lysis buffer for 5-vinylcytidine.

G cluster_prep Preparation cluster_spike Spike-in & Incubate cluster_analysis Analysis cluster_result Result Interpretation prep_lysate 1. Prepare fresh cell lysate (on ice, with inhibitors) spike 2. Spike known concentration of 5-vinylcytidine into lysate prep_lysate->spike aliquot 3. Aliquot for time points (e.g., 0, 30, 60, 120 min) spike->aliquot incubate 4. Incubate aliquots on ice aliquot->incubate process 5. Process samples at each time point (e.g., protein precipitation) incubate->process analyze 6. Quantify 5-vinylcytidine (e.g., by LC-MS/MS) process->analyze compare 7. Compare concentrations to time point 0 analyze->compare stable Stable compare->stable No significant decrease unstable Unstable compare->unstable Significant decrease

Caption: Experimental workflow for testing 5-vinylcytidine stability.

References

reducing background signal in vinylcytidine imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinylcytidine imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you reduce background signal and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VC) and why is it used for RNA imaging?

This compound is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA in living cells. The vinyl group serves as a bioorthogonal handle, meaning it is chemically unique within the cellular environment. This allows for the specific attachment of a fluorescent probe through a chemical reaction, enabling the visualization of nascent RNA.

Q2: What is the principle behind this compound imaging?

The process involves two main steps:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into newly transcribed RNA by cellular enzymes.

  • Bioorthogonal Ligation: After labeling, the cells are fixed and permeabilized. A fluorescent probe, which has a complementary reactive group, is then introduced. This probe specifically attaches to the vinyl group on the RNA through a reaction like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The result is fluorescently tagged RNA that can be visualized using microscopy.

Q3: What are the common causes of high background signal in this compound imaging experiments?

High background signal can arise from several sources:

  • Non-specific binding of the fluorescent probe: The probe may stick to cellular components other than the vinyl-labeled RNA.[1]

  • Autofluorescence: Cellular components like mitochondria and lysosomes can naturally fluoresce, contributing to the background.

  • Suboptimal fixation and permeabilization: Inadequate or harsh fixation and permeabilization can lead to altered cell morphology and increased non-specific probe binding.[2][3]

  • Inefficient removal of unincorporated reagents: Residual this compound or unbound fluorescent probes can create a diffuse background signal.

  • Copper-related issues (in CuAAC): Copper ions used as a catalyst in click chemistry can be cytotoxic and may contribute to background fluorescence.[4]

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your this compound imaging experiments.

Issue 1: High Overall Background Fluorescence
Possible Cause Suggested Solution
Non-specific binding of the fluorescent probe - Increase the number and duration of wash steps after probe incubation.- Include a blocking step (e.g., with BSA) before adding the fluorescent probe.- Optimize the concentration of the fluorescent probe; use the lowest concentration that still provides a good signal.- Consider using a different fluorescent probe with lower non-specific binding properties. Hydrophobic dyes tend to have higher non-specific binding.[1]
Cellular autofluorescence - Use a fluorescent probe with an emission wavelength in the far-red spectrum to avoid the typical green/yellow autofluorescence of cells.- Treat samples with a background-reducing agent.- Include an "unlabeled" control (cells not treated with this compound but subjected to the entire staining protocol) to assess the level of autofluorescence.
Suboptimal fixation/permeabilization - Optimize fixation time and concentration of the fixative (e.g., paraformaldehyde). Over-fixation can sometimes increase background.[5]- Use a milder permeabilization agent (e.g., Triton X-100 at a lower concentration or for a shorter duration). The permeabilization step can cause significant loss of cellular material if too harsh.[2][3]
Incomplete removal of reagents - Ensure thorough washing after the this compound labeling step and after the click chemistry reaction.
Issue 2: Weak or No Specific Signal
Possible Cause Suggested Solution
Inefficient this compound incorporation - Optimize the concentration and incubation time of this compound. A typical starting point is 1 mM for 5 hours.[6]- Ensure cells are healthy and metabolically active during the labeling period.
Inefficient click chemistry reaction (CuAAC) - Use a freshly prepared solution of sodium ascorbate to ensure the copper is in the reduced Cu(I) state.[7]- Use a copper-chelating ligand like THPTA to protect the copper catalyst and improve reaction efficiency.[1][8]- Ensure all reaction components are at their optimal concentrations.
RNA degradation - Handle samples with care to prevent RNA degradation, although the fixation step should largely mitigate this.
Imaging settings not optimal - Adjust microscope settings (laser power, exposure time, gain) to enhance signal detection. Be mindful that increasing these can also increase background noise.

Quantitative Data Summary

While specific signal-to-noise ratio (SNR) data for this compound imaging is not extensively published, the following table summarizes key experimental parameters that can be optimized to improve SNR. The goal is to maximize the signal from the specifically labeled RNA while minimizing background noise.

ParameterRecommended Starting PointConsiderations for Optimization
This compound Concentration 1 mMHigher concentrations may increase signal but could also lead to cellular toxicity or higher background.
Labeling Time 5 hoursLonger times can increase the amount of labeled RNA but may also affect cell health.
Fixative 3.7% paraformaldehydeAdjust concentration and time (e.g., 10-15 minutes) to preserve cell morphology without inducing autofluorescence.
Permeabilization Agent 0.5% Triton X-100 in DPBSShorter incubation (e.g., 10-15 minutes) is often sufficient and minimizes damage to cellular structures.
Fluorescent Probe Concentration Varies by probeTitrate to find the lowest concentration that gives a robust signal to minimize non-specific binding.
Copper (CuSO4) Concentration (for CuAAC) 100 µMHigher concentrations can be toxic and increase background. Use in conjunction with a ligand.[2]
Copper Ligand (e.g., THPTA) (for CuAAC) 500 µMA 5:1 ligand-to-copper ratio is often recommended to protect cells and enhance the reaction.[2]
Reducing Agent (Sodium Ascorbate) (for CuAAC) 1 mMUse a fresh solution for each experiment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Vinylcytidine (5-VC)

This protocol is adapted from the methodology used for labeling HEK293T cells.[6]

  • Cell Culture: Plate cells (e.g., HEK293T) on glass coverslips in a 6-well plate and grow to approximately 50% confluency.

  • Metabolic Labeling: Add 5-vinylcytidine to the cell culture medium to a final concentration of 1 mM.

  • Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO2 incubator.

  • Washing: Wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Fixation: Fix the cells with 3.7% paraformaldehyde in DPBS for 10 minutes at room temperature.

  • Quenching: Quench the fixation by washing with 50 mM glycine in DPBS for 5 minutes.

  • Washing: Wash the cells twice more with DPBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with DPBS. The cells are now ready for the bioorthogonal ligation reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Imaging

This protocol provides a general framework for performing the click chemistry reaction on fixed and permeabilized cells.

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

    • DPBS

    • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) to the desired final concentration.

    • Copper(II) sulfate (CuSO4) to a final concentration of 100 µM.[2]

    • THPTA ligand to a final concentration of 500 µM.[2]

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM from a freshly prepared 100 mM stock in water.[2] Mix gently.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells on the coverslip and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with DPBS containing a mild detergent (e.g., 0.1% Tween-20).

  • Nuclear Staining (Optional): Stain the cell nuclei with a DNA dye like DAPI.

  • Final Washes: Wash the cells twice with DPBS.

  • Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe and DAPI.

Visualizations

Vinylcytidine_Imaging_Workflow cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Sample Preparation cluster_click_reaction Click Chemistry (CuAAC) cluster_imaging Imaging Start Plate Cells on Coverslips Labeling Incubate with 1 mM this compound (5h) Start->Labeling Fixation Fix with 3.7% PFA (10 min) Labeling->Fixation Permeabilization Permeabilize with 0.5% Triton X-100 (15 min) Fixation->Permeabilization Click Incubate with Click Cocktail: - Fluorescent Azide Probe - CuSO4 / THPTA - Sodium Ascorbate Permeabilization->Click Wash Wash to Remove Unbound Probe Click->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for this compound imaging.

Troubleshooting_Background_Signal cluster_causes cluster_solutions Start High Background Signal? NonSpecific_Binding Non-specific Probe Binding? Start->NonSpecific_Binding Yes Autofluorescence Cellular Autofluorescence? Start->Autofluorescence Yes FixPerm_Issues Fixation/Permeabilization Issues? Start->FixPerm_Issues Yes Optimize_Washes Optimize Washes & Probe Concentration NonSpecific_Binding->Optimize_Washes Change_Probe Use Far-Red Probe or Background Reducer Autofluorescence->Change_Probe Optimize_FixPerm Optimize Fixation & Permeabilization Protocol FixPerm_Issues->Optimize_FixPerm

Caption: Troubleshooting high background signal.

References

Technical Support Center: IEDDA Reaction on Vinylcytidine-Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inverse Electron-Demand Diels-Alder (IEDDA) reactions on vinylcytidine-labeled RNA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Low or No Signal After IEDDA Reaction

Question: I am not seeing any signal (fluorescence or biotin) after performing the IEDDA reaction on my this compound-labeled RNA. What are the possible reasons for this?

Possible Causes and Troubleshooting Steps:

  • Inefficient Incorporation of 5-Vinylcytidine (5-VC):

    • Problem: Studies have shown that 5-vinylcytidine may not be efficiently incorporated into nascent RNA during metabolic labeling in some cell lines.[1]

    • Solution:

      • Confirm Incorporation: Before proceeding with the IEDDA reaction, verify the incorporation of 5-VC into your RNA. This can be done using techniques like LC-MS to detect the modified nucleoside in digested RNA samples.

      • Alternative Nucleosides: Consider using other vinyl-modified nucleosides that have shown successful incorporation, such as 5-vinyluridine (5-VU) or 2-vinyladenosine (2-VA).[1]

      • Optimize Labeling Conditions: Adjust the concentration of 5-VC and the incubation time during metabolic labeling.

  • Low Reaction Efficiency:

    • Problem: The vinyl group is a less reactive dienophile compared to strained alkenes like trans-cyclooctene (TCO). This can lead to incomplete reactions.

    • Solution:

      • Increase Reactant Concentrations: Use a higher concentration of the tetrazine probe. A several-fold excess of the tetrazine reagent may be required to drive the reaction to completion.[2]

      • Optimize Reaction Time and Temperature: While reactions are often performed at 37°C for 2 hours, you may need to extend the incubation time.[3] However, be mindful of potential RNA degradation with prolonged incubation at higher temperatures.

      • Choose a More Reactive Tetrazine: Tetrazines with electron-withdrawing groups exhibit faster reaction kinetics.[4] Refer to the literature to select a tetrazine with a high rate constant for reactions with terminal alkenes.

  • Tetrazine Probe Instability:

    • Problem: Highly reactive tetrazines can be prone to hydrolysis, especially at neutral pH, rendering them inactive.[3]

    • Solution:

      • Lower the Reaction pH: Performing the IEDDA reaction at a slightly acidic pH (e.g., pH 5.0) can significantly reduce tetrazine hydrolysis and improve conjugation efficiency without compromising RNA integrity.[3]

      • Fresh Reagents: Prepare fresh solutions of your tetrazine probe immediately before use. Avoid repeated freeze-thaw cycles.

Issue 2: High Background Signal

Question: My results show a high background signal, making it difficult to distinguish the true signal from my labeled RNA. How can I reduce the background?

Possible Causes and Troubleshooting Steps:

  • Non-specific Binding of Tetrazine Probe:

    • Problem: Some fluorescently-labeled tetrazines can exhibit non-specific binding to cellular components or the RNA itself.[5]

    • Solution:

      • Washing Steps: Ensure thorough washing steps after the IEDDA reaction to remove any unbound tetrazine probe.

      • Blocking Agents: For in-cell imaging, use appropriate blocking agents to minimize non-specific binding.

      • Fluorogenic Probes: Utilize fluorogenic tetrazine probes that only become fluorescent upon reaction with the vinyl group. This significantly reduces the background from unreacted probes.[6][7]

  • Excess Unreacted Tetrazine Probe:

    • Problem: Using a large excess of the tetrazine probe can lead to a high background if not effectively removed.

    • Solution:

      • Optimize Tetrazine Concentration: Titrate the concentration of your tetrazine probe to find the optimal balance between reaction efficiency and background signal.

      • Purification: Implement a robust RNA purification method after the IEDDA reaction to remove all unreacted probes. Zymo RNA clean and concentrator columns have been shown to be effective.[3]

Issue 3: RNA Degradation

Question: I suspect my RNA is being degraded during the IEDDA labeling procedure. How can I maintain RNA integrity?

Possible Causes and Troubleshooting Steps:

  • RNase Contamination:

    • Problem: RNases are ubiquitous and can rapidly degrade RNA.

    • Solution:

      • Strict RNase-Free Technique: Use certified RNase-free reagents, consumables, and dedicated equipment. Wear gloves at all times and change them frequently.

      • RNase Inhibitors: Include RNase inhibitors (e.g., RNaseOut) in your reaction mixtures.[3]

  • Harsh Reaction Conditions:

    • Problem: Although the IEDDA reaction is generally mild, prolonged incubation at high temperatures or extreme pH values could potentially damage RNA.

    • Solution:

      • Optimized Conditions: Studies have shown that IEDDA reactions can be performed at 37°C and a pH of 5.0 for 2 hours while preserving RNA integrity.[3]

      • Assess RNA Quality: After the labeling reaction and purification, run an aliquot of your RNA on a denaturing agarose gel or use a Bioanalyzer to check its integrity.

Data Presentation

Table 1: Recommended IEDDA Reaction Conditions for Vinyl-Labeled RNA

ParameterRecommended ConditionNotesReference
pH 5.0A slightly acidic pH helps to stabilize reactive tetrazines against hydrolysis.[3]
Temperature 37°CBalances reaction kinetics with RNA stability.[3]
Time 2 hoursMay require optimization depending on the reactivity of the tetrazine and vinyl nucleoside.[3]
Tetrazine Concentration 1 mMA starting point; may need to be increased for less reactive systems.[3]
RNA Concentration 10 µg in 50 µL reactionThis concentration has been shown to be effective.[3]
Solvent 6% DMSO in acetic acid (pH 5.0) waterDMSO helps to solubilize the tetrazine probe.[3]

Experimental Protocols

Protocol 1: IEDDA Reaction for Biotinylation of Total RNA

This protocol is adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry".[3]

  • Prepare the Reaction Mixture:

    • In an RNase-free microcentrifuge tube, combine:

      • 10 µg of this compound-labeled total RNA

      • 1 mM of biotinylated tetrazine probe (e.g., Tz-4 biotin)

      • 6% DMSO in acetic acid (pH 5.0) water

    • Bring the final volume to 50 µL with RNase-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours with gentle shaking (e.g., 400 RPM).

  • Purification:

    • Purify the biotinylated RNA using an RNA purification kit (e.g., Zymo RNA clean and concentrator-5 spin column) following the manufacturer's instructions.

    • Elute the purified RNA in 10 µL of nuclease-free water.

Protocol 2: IEDDA Reaction for Fluorescence Imaging of Nascent RNA in Cells

This protocol is adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry".[3]

  • Cell Culture and Labeling:

    • Seed cells (e.g., HEK293T) on glass coverslips in a 6-well plate and grow to ~50% confluency.

    • Treat cells with 1 mM 5-vinylcytidine (or a more efficiently incorporated analog like 5-vinyluridine) and incubate for the desired labeling period (e.g., 5 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with DPBS.

    • Fix the cells for 10 minutes at room temperature with 3.7% paraformaldehyde.

    • Quench the fixation with 50 mM glycine in DPBS for 5 minutes, followed by two more washes with DPBS.

    • Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes, and then wash twice with DPBS.

  • IEDDA Reaction:

    • Prepare a solution of the fluorescent tetrazine probe in a suitable buffer.

    • Incubate the permeabilized cells with the tetrazine probe solution for the optimized time and temperature.

  • Washing and Imaging:

    • Wash the cells thoroughly with DPBS to remove the unbound probe.

    • Mount the coverslips and proceed with fluorescence microscopy.

Mandatory Visualization

IEDDA_Reaction_Pathway cluster_RNA This compound-Labeled RNA cluster_Probe Tetrazine Probe cluster_Reaction IEDDA Reaction cluster_Product Labeled RNA RNA RNA with 5-Vinylcytidine Diels_Alder [4+2] Cycloaddition RNA->Diels_Alder Tetrazine Tetrazine-Fluorophore Tetrazine->Diels_Alder Nitrogen_Release N2 Gas Release Diels_Alder->Nitrogen_Release Spontaneous Labeled_RNA Fluorescently Labeled RNA Diels_Alder->Labeled_RNA

Caption: IEDDA reaction of this compound-labeled RNA with a tetrazine probe.

Experimental_Workflow A 1. Metabolic Labeling (Incorporate 5-VC into RNA) B 2. RNA Isolation and Purification A->B C 3. IEDDA Reaction (Incubate with Tetrazine Probe) B->C D 4. Post-Reaction Purification (Remove excess probe) C->D E 5. Downstream Analysis (e.g., Imaging, Sequencing) D->E

Caption: Experimental workflow for IEDDA labeling of RNA.

Troubleshooting_Logic Start Start: Problem with IEDDA Reaction Problem What is the primary issue? Start->Problem No_Signal Low or No Signal Problem->No_Signal Signal High_Background High Background Problem->High_Background Background Degradation RNA Degradation Problem->Degradation Integrity Check_Incorporation Check 5-VC Incorporation No_Signal->Check_Incorporation Check_Washing Improve Washing Steps High_Background->Check_Washing RNase_Free Use Strict RNase-Free Technique Degradation->RNase_Free Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Concentration) Check_Incorporation->Optimize_Reaction Incorporation OK Check_Tetrazine Check Tetrazine Stability (pH) Check_Incorporation->Check_Tetrazine Incorporation OK Optimize_Reaction->Check_Tetrazine Use_Fluorogenic Use Fluorogenic Probe Check_Washing->Use_Fluorogenic Optimize_Probe_Conc Optimize Probe Concentration Use_Fluorogenic->Optimize_Probe_Conc Check_Conditions Verify Mild Reaction Conditions RNase_Free->Check_Conditions

Caption: Troubleshooting decision tree for IEDDA reactions on RNA.

References

Technical Support Center: Handling 5-Vinylcytidine in RNA Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 5-vinylcytidine-modified RNA. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the challenges of using Trizol reagent for RNA extraction and offers validated alternative protocols to ensure the integrity of your modified RNA samples.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results with our 5-vinylcytidine labeled RNA after Trizol extraction. What could be the cause?

A1: The issue likely stems from the chemical instability of the 5-vinylcytidine modification in the presence of Trizol reagent. Trizol is a monophasic solution containing phenol and guanidinium isothiocyanate, and it has an acidic pH (around 4.8-4.9)[1]. This acidic and phenolic environment can lead to the degradation of the vinyl group on the cytidine base.

Q2: What is the specific chemical reaction causing the instability of 5-vinylcytidine in Trizol?

A2: The primary suspected cause is an acid-catalyzed hydration of the vinyl group. In the acidic environment of Trizol, a water molecule can be added across the vinyl double bond. This reaction would convert the 5-vinylcytidine to a 5-(1-hydroxyethyl)cytidine derivative. Additionally, phenol, a major component of Trizol, is reactive towards vinyl groups and could potentially form adducts.

Q3: How would this chemical modification affect my downstream applications?

A3: The conversion of the vinyl group to a hydroxyethyl group or a phenol adduct will alter the chemical properties of your RNA. This can interfere with:

  • Reverse transcription: The modified base may cause the reverse transcriptase to stall or incorporate the wrong nucleotide.

  • PCR amplification: If the modification is present in the template strand, it can lead to failed or biased amplification.

  • Labeling and conjugation: If the vinyl group is intended for downstream chemical ligation (e.g., click chemistry), its modification will prevent the reaction.

  • Sequencing: The modification will likely be read as a different base, leading to errors in sequencing data.

Q4: Are there alternative RNA extraction methods that are safe for 5-vinylcytidine?

A4: Yes, several alternative methods are available that avoid the harsh acidic and phenolic conditions of Trizol. These include:

  • Column-based kits with non-acidic lysis buffers: These kits typically use a silica membrane to bind RNA in the presence of chaotropic salts and do not rely on phenol-chloroform extraction.

  • Magnetic bead-based purification: This method uses paramagnetic beads to capture RNA, which is then washed and eluted. It is a gentle method that is well-suited for sensitive and modified RNA.

  • Modified Trizol protocols: Some protocols use Trizol for initial lysis but then immediately proceed to a column-based purification, minimizing the exposure time to the acidic phenol.

Troubleshooting Guide: Issues with 5-Vinylcytidine RNA Extraction

Observed Problem Potential Cause Recommended Solution
Low yield of RNA after Trizol extraction Degradation of RNA containing 5-vinylcytidine.Switch to a phenol-free extraction method like a column-based kit or magnetic bead purification.
Failure in downstream reverse transcription or PCR Modification of the 5-vinylcytidine bases is inhibiting enzyme activity.Re-extract RNA from a new sample using one of the recommended alternative protocols.
Inconsistent results in labeling/conjugation reactions The vinyl group is being chemically altered by the Trizol reagent, preventing the intended reaction.Use a compatible RNA extraction method that preserves the integrity of the vinyl group.
Unexpected peaks in mass spectrometry analysis of RNA The mass of the 5-vinylcytidine has been altered due to a chemical reaction during extraction.The observed mass shift may correspond to the addition of a water molecule (hydration) or phenol. Confirm by re-analyzing RNA extracted with an alternative method.

Experimental Protocols: Recommended Alternatives to Trizol

Protocol 1: Column-Based RNA Purification (e.g., Qiagen RNeasy Mini Kit)

This protocol is a phenol-free method that utilizes a silica membrane spin column.

Methodology:

  • Sample Lysis: Homogenize your cell or tissue sample in Buffer RLT, which contains guanidine thiocyanate to inactivate RNases.

  • Ethanol Addition: Add an equal volume of 70% ethanol to the lysate to create conditions that promote RNA binding to the silica membrane.

  • Binding: Load the sample onto an RNeasy spin column and centrifuge. The RNA will bind to the membrane.

  • Washing: Wash the membrane with Buffer RW1 and then twice with Buffer RPE to remove contaminants.

  • Drying: Centrifuge the empty column to remove any residual ethanol.

  • Elution: Place the column in a new collection tube and add RNase-free water directly to the membrane. Centrifuge to elute the purified RNA.[2][3][4][5]

Protocol 2: Magnetic Bead-Based RNA Purification (e.g., Thermo Fisher MagMAX™ Kits)

This method uses paramagnetic beads for a gentle and scalable purification process.

Methodology:

  • Sample Lysis: Lyse the sample in a specialized lysis buffer that inactivates RNases.

  • Binding: Add the magnetic beads to the lysate along with a binding solution (typically isopropanol-based). The RNA will bind to the surface of the beads.

  • Washing: Use a magnetic stand to capture the beads and discard the supernatant. The beads are then washed multiple times with wash buffers to remove impurities.[6][7]

  • Elution: Resuspend the beads in an elution buffer and incubate to release the RNA. Place the tube on the magnetic stand and collect the supernatant containing the purified RNA.[6]

Protocol 3: Hybrid Trizol-Column Method (e.g., Zymo Research Direct-zol™ RNA Miniprep)

This method allows for the use of Trizol for initial lysis but purifies the RNA using a spin column, avoiding the phase separation and precipitation steps.

Methodology:

  • Sample Homogenization: Homogenize your sample in Trizol or a similar reagent.

  • Ethanol Addition: Add an equal volume of ethanol (95-100%) directly to the homogenate in Trizol and mix well.

  • Binding: Load the mixture directly onto a Zymo-Spin™ Column and centrifuge. The RNA will bind to the column.[1][8][9][10]

  • Washing: The column is washed with Direct-zol™ RNA PreWash and then with RNA Wash Buffer.[1][8][9][10]

  • Elution: Elute the RNA with DNase/RNase-Free Water.[1][10]

Data Summary: Comparison of RNA Extraction Methods

Method Principle pH Phenol Risk to 5-Vinylcytidine Advantages Disadvantages
Trizol Reagent Phenol-chloroform extractionAcidicYesHigh Effective lysis, can isolate RNA, DNA, and proteinHarsh conditions, risk of chemical modification to sensitive bases, use of hazardous chemicals
Column-Based (e.g., RNeasy) Silica membrane bindingNeutralNoLow Fast, reliable, high-quality RNA, no phenolCan have some bias in RNA size recovery
Magnetic Beads (e.g., MagMAX) Paramagnetic bead bindingNeutralNoLow Gentle, scalable, automation-friendlyCan be more expensive, potential for bead carryover
Hybrid Trizol-Column (e.g., Direct-zol) Trizol lysis, column purificationAcidic (brief exposure)Yes (in lysis)Moderate Combines potent lysis of Trizol with speed of column purificationStill uses phenol, potential for some modification if incubation is prolonged

Visual Guides

Hypothesized Degradation Pathway of 5-Vinylcytidine in Trizol

cluster_0 Trizol Reagent Environment cluster_1 5-Vinylcytidine Degradation Trizol Acidic pH (H+) + Phenol DegradationProduct 5-(1-Hydroxyethyl)cytidine (Degradation Product) Trizol->DegradationProduct Vinylcytidine 5-Vinylcytidine in RNA This compound->DegradationProduct Acid-Catalyzed Hydration

Caption: Proposed degradation of 5-vinylcytidine in Trizol via acid-catalyzed hydration.

Recommended Experimental Workflow for 5-Vinylcytidine RNA Extraction

Start Sample containing 5-Vinylcytidine RNA Lysis Lysis in Phenol-Free Lysis Buffer Start->Lysis Binding Bind RNA to Silica Column or Magnetic Beads Lysis->Binding Wash Wash to Remove Impurities Binding->Wash Elute Elute Purified RNA Wash->Elute End Intact 5-Vinylcytidine RNA Ready for Downstream Applications Elute->End

Caption: Workflow for safe extraction of 5-vinylcytidine modified RNA.

References

improving the signal-to-noise ratio in vinyl nucleoside RNA imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing vinyl nucleoside-based RNA imaging techniques. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using vinyl nucleosides over other metabolic labels like 5-ethynyluridine (5-EU)?

A1: Vinyl nucleosides, such as 5-vinyluridine (5-VU), offer a significant advantage in terms of reduced cytotoxicity. Studies have shown that extended incubation with 5-EU can lead to a nearly 50% decrease in cell proliferation after 48 hours, while 5-VU shows no significant impact on cell growth under the same conditions.[1] Furthermore, 5-EU labeling can result in the differential expression of almost 200 genes, whereas 5-VU affects the expression of only a small number of genes, indicating it is less disruptive to normal cellular processes.[1]

Q2: What is the chemical basis for detecting vinyl nucleoside-labeled RNA?

A2: The detection of vinyl nucleoside-labeled RNA is based on the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3][4] This is a bioorthogonal click chemistry reaction where the vinyl group (dienophile) on the incorporated nucleoside reacts with a tetrazine-conjugated probe (diene).[1][3][4] This reaction is highly efficient, selective, and occurs under mild, biocompatible conditions without the need for a copper catalyst, which can be toxic to cells.[1][2][3]

Q3: Can I perform dual-labeling experiments with vinyl nucleosides and other metabolic labels?

A3: Yes, vinyl nucleosides can be used in conjunction with other metabolic labels for multi-component experiments. For instance, it's possible to use 5-vinyluridine (5-VU) and 5-ethynyluridine (5-EU) to simultaneously label different RNA populations, which can then be detected by orthogonal chemistries (IEDDA for 5-VU and copper-catalyzed azide-alkyne cycloaddition for 5-EU).[1] This allows for the simultaneous visualization and analysis of different aspects of RNA metabolism.

Troubleshooting Guides

This section addresses common issues encountered during vinyl nucleoside RNA imaging experiments and provides step-by-step solutions to improve your signal-to-noise ratio.

Problem 1: High Background Fluorescence

High background can obscure the specific signal from your labeled RNA, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Excess unbound tetrazine probe 1. Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of the tetrazine-fluorophore conjugate. Start with the recommended concentration and perform serial dilutions.[5] 2. Increase Washing Steps: After incubation with the tetrazine probe, increase the number and duration of washing steps with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.[6][7] 3. Use Fluorogenic Probes: Employ "turn-on" fluorogenic tetrazine probes that are only fluorescent after reacting with the vinyl group. This significantly reduces background from unreacted probes.[8][9][10][11]
Non-specific binding of the tetrazine probe 1. Use a Blocking Agent: Before adding the tetrazine probe, incubate your sample with a blocking solution, such as 5% Bovine Serum Albumin (BSA) in PBS, to saturate non-specific binding sites.[12][13] 2. Optimize Fixation and Permeabilization: Inadequate fixation or overly harsh permeabilization can expose cellular components that non-specifically bind the probe. Ensure your fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100) steps are optimized for your cell type.[1]
Cellular Autofluorescence 1. Use Red-Shifted Fluorophores: Cellular autofluorescence is often more prominent in the blue and green channels.[5] Switching to tetrazine probes conjugated to red or far-red fluorophores can help minimize this interference. 2. Include an Unstained Control: Always prepare an unstained control sample (cells that have not been labeled or stained) to assess the level of autofluorescence in your specific cell type and under your imaging conditions.[5] 3. Use Autofluorescence Quenching Reagents: Consider using commercially available autofluorescence quenching agents after fixation and before labeling.[5]
Problem 2: Low or No Signal

A weak or absent signal can be due to inefficient labeling or detection.

Potential Cause Troubleshooting Steps
Inefficient incorporation of the vinyl nucleoside 1. Optimize Incubation Time and Concentration: The optimal labeling time and concentration of the vinyl nucleoside can vary between cell types. Perform a time-course (e.g., 1, 2, 4, 8 hours) and concentration-course (e.g., 0.1, 0.5, 1, 2 mM) experiment to determine the best conditions for your cells.[1] 2. Check Cell Health: Ensure that the cells are healthy and actively transcribing RNA. Factors like confluency and passage number can affect metabolic activity.
Inefficient IEDDA Reaction 1. Check Tetrazine Probe Reactivity: Ensure the tetrazine probe is fresh and has been stored correctly, as they can be sensitive to light and temperature. Consider testing the probe in a cell-free system to confirm its reactivity. 2. Optimize Reaction Conditions: While the IEDDA reaction is generally robust, factors like pH can influence its efficiency. Some studies suggest that slightly acidic conditions can improve tetrazine stability without significantly compromising reaction kinetics.[1]
RNA Degradation 1. Use RNase Inhibitors: Although the labeling and detection are relatively quick, it is good practice to work in an RNase-free environment and use RNase inhibitors, especially during cell lysis and RNA extraction steps if applicable.
Imaging Settings Not Optimal 1. Check Microscope Settings: Ensure you are using the correct excitation and emission filters for your chosen fluorophore.[5] 2. Increase Exposure Time: A longer exposure time can help detect a weak signal, but be mindful of photobleaching. 3. Optimize Detector Gain: Increasing the gain on your detector can amplify a weak signal, but it will also amplify noise. Find a balance that provides the best signal-to-noise ratio.

Experimental Protocols

Key Experiment: Metabolic Labeling and Imaging of Nascent RNA in Cultured Cells

This protocol outlines the general steps for labeling newly synthesized RNA with 5-vinyluridine (5-VU) and subsequent visualization using a tetrazine-fluorophore conjugate.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 5-Vinyluridine (5-VU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking solution (5% BSA in PBS)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA) stock solution (e.g., 10 mM in DMSO)

  • DAPI solution (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 6-well plate and grow to 50-70% confluency.

  • Metabolic Labeling: Add 5-VU to the culture medium to a final concentration of 1 mM. Incubate the cells for 1-5 hours at 37°C in a CO2 incubator.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking solution for 30 minutes at room temperature.

  • IEDDA Reaction (Staining):

    • Dilute the tetrazine-fluorophore conjugate in blocking solution to the desired final concentration (e.g., 10-50 µM).

    • Incubate the cells with the tetrazine solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Wash twice with PBS.

  • Counterstaining (Optional):

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells on Coverslips metabolic_labeling Incubate with 5-Vinyluridine cell_seeding->metabolic_labeling fixation Fixation (PFA) metabolic_labeling->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking iedda_reaction IEDDA Reaction with Tetrazine-Fluorophore blocking->iedda_reaction washing Washing iedda_reaction->washing counterstain Counterstain (DAPI) washing->counterstain imaging Fluorescence Microscopy counterstain->imaging

Caption: Experimental workflow for vinyl nucleoside RNA imaging.

IEDDA_Pathway cluster_rna Nascent RNA cluster_probe Detection Probe RNA RNA strand VU Incorporated 5-Vinyluridine Product Fluorescently Labeled RNA VU->Product IEDDA Reaction Tetrazine Tetrazine Fluorophore Fluorophore Tetrazine->Fluorophore conjugation Tetrazine->Product

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

References

potential off-target effects of vinylcytidine in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of vinylcytidine in cellular studies. It is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting

Q1: What is the primary known biological activity of 2'-deoxy-5-vinylcytidine?

A: The primary reported biological activity of 2'-deoxy-5-vinylcytidine is its antiviral effect, specifically against Herpes Simplex Virus (HSV) type 1 and type 2.[1][2] It has been shown to inhibit viral replication with high selectivity.[1][2]

Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

A: While 2'-deoxy-5-vinylcytidine has been reported to be less toxic to cell cultures than its uridine analog (2'-deoxy-5-vinyluridine), cytotoxicity can be cell-line dependent and concentration-dependent.[1][2]

Troubleshooting Steps:

  • Confirm Concentration: Double-check the final concentration of this compound in your culture medium.

  • Cell Viability Assay: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. A detailed protocol for an MTT assay is provided below.

  • Purity of Compound: Ensure the purity of your this compound stock. Impurities from synthesis or degradation could contribute to toxicity.

  • Off-Target Effects: Although specific off-target effects are not well-documented, like other nucleoside analogs, this compound could potentially interfere with cellular enzymes that process nucleotides. Consider the possibility of mitochondrial toxicity or effects on DNA/RNA polymerases.

Q3: What are the potential off-target effects of this compound?

A: There is limited public data specifically detailing the off-target effects of this compound. However, based on its structure as a nucleoside analog, potential off-target effects could include:

  • Incorporation into Host Cell DNA/RNA: Unintended incorporation into the host cell's nucleic acids could lead to chain termination or mutations.

  • Inhibition of Cellular Polymerases: It may inhibit host cell DNA and RNA polymerases to some extent.

  • Alteration of Nucleotide Metabolism: It could interfere with the cellular machinery responsible for synthesizing and recycling nucleotides.

Researchers should be aware that while some vinyl nucleosides are reported to not inhibit cellular proliferation, this does not rule out more subtle off-target effects.[3]

Q4: How can I investigate potential off-target effects of this compound in my experimental system?

A: A systematic approach is recommended to identify potential off-target effects. A general workflow is outlined in the diagram below. This could involve:

  • Transcriptomic Analysis (RNA-seq): Compare the gene expression profiles of vehicle-treated and this compound-treated cells to identify unexpected changes in gene expression.

  • Proteomic Analysis: Use techniques like mass spectrometry to identify changes in protein expression or post-translational modifications.

  • Phenotypic Screening: Use high-content imaging or other phenotypic assays to look for unexpected morphological or functional changes in the cells.

Quantitative Data Summary

CompoundBiological ActivityID50Selectivity IndexCell ToxicityReference
2'-deoxy-5-vinylcytidineAnti-herpes virus (Type 1 & 2)0.2 µg/mL225Less toxic than 2'-deoxy-5-vinyluridine[1][2]

Key Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 This compound This compound Cellular Kinases Cellular Kinases This compound->Cellular Kinases Phosphorylation This compound-TP This compound Triphosphate Cellular Kinases->this compound-TP Viral Polymerase Viral Polymerase This compound-TP->Viral Polymerase Competitive Inhibition Viral DNA/RNA Viral DNA/RNA Viral Polymerase->Viral DNA/RNA Incorporation into Chain Termination Chain Termination Viral DNA/RNA->Chain Termination Inhibition of Replication Inhibition of Replication Chain Termination->Inhibition of Replication

Caption: General mechanism of action for antiviral nucleoside analogs like this compound.

Workflow Start Start: Unexpected Cellular Phenotype Dose_Response Confirm Dose-Response and Purity Start->Dose_Response Hypothesis Hypothesize Off-Target Mechanisms Dose_Response->Hypothesis Omics Omics Analysis (RNA-seq, Proteomics) Hypothesis->Omics Bioinformatics Bioinformatics Analysis of Omics Data Omics->Bioinformatics Target_ID Identify Potential Off-Targets Bioinformatics->Target_ID Validation Validate Off-Targets (e.g., siRNA, Overexpression) Target_ID->Validation End End: Characterized Off-Target Effect Validation->End

Caption: Workflow for investigating potential off-target effects of a compound.

References

optimizing incubation time for vinylcytidine labeling of nascent RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using vinyl-nucleosides to label nascent RNA. The following sections address common issues and provide detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble detecting a signal after vinylcytidine (V-C) labeling of my cells. What could be the issue?

A1: A primary reason for the lack of signal with this compound is likely poor incorporation into nascent RNA. While vinyl-modified nucleosides are valuable for metabolic labeling, studies have shown that 5-vinyluridine (5-VU) is successfully incorporated into newly transcribed RNA, whereas 5-vinylcytidine (5-VC) is not.[1] For successful nascent RNA labeling using a vinyl-modified nucleoside, we strongly recommend using 5-vinyluridine (5-VU).

Q2: What is the recommended alternative to this compound for labeling nascent RNA?

A2: The recommended and validated alternative is 5-vinyluridine (5-VU). This analog is efficiently incorporated into nascent RNA by cellular polymerases and can be detected via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-conjugated fluorescent probe.[1][2]

Q3: How long should I incubate my cells with 5-vinyluridine (5-VU)?

A3: The optimal incubation time depends on your experimental goals, such as the desired labeling density and the sensitivity of your detection method. Shorter incubation times are often sufficient for imaging, while longer incubations may be necessary for enrichment and sequencing applications. However, long incubation times with labeling analogs can sometimes affect cell proliferation. For detailed information, refer to the data in Table 1 and the experimental protocol below.

Q4: Can 5-VU labeling be toxic to my cells?

A4: Studies have shown that 5-VU exhibits lower toxicity compared to other commonly used labeling analogs like 5-ethynyluridine (5-EU), especially over longer incubation periods. One study found that 5-VU had no significant effect on HEK293T cell proliferation after 12 hours of incubation, whereas 5-EU reduced cell proliferation by nearly 50% after 48 hours.[2]

Q5: What is the typical incorporation efficiency of 5-VU into nascent RNA?

A5: The incorporation efficiency can vary between cell types and experimental conditions. In one study using HEK293T cells incubated with 1 mM 5-VU for 12 hours, the incorporation of 5-VU was found to be 0.86%.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Weak Signal After Labeling and Detection Poor incorporation of the vinyl-nucleoside.As highlighted in the FAQs, if you are using this compound (5-VC), switch to 5-vinyluridine (5-VU), which has been shown to be successfully incorporated into nascent RNA.
Inefficient IEDDA "click" reaction.Ensure the tetrazine-fluorophore probe is fresh and has been stored correctly to prevent degradation. The stability of tetrazines can be a challenge; some studies suggest that lowering the pH during the IEDDA reaction may improve efficiency.[2]
Inaccessible vinyl groups within folded RNA.The secondary structure of RNA can sometimes hide the incorporated vinyl groups, preventing the tetrazine probe from accessing them. Consider adding a small amount of a denaturant like DMSO to the reaction buffer, though this should be optimized to avoid disrupting cellular structures if performing in-cell imaging.
High Background Signal Non-specific binding of the tetrazine probe.Increase the number and duration of wash steps after incubation with the tetrazine probe. Ensure that your blocking steps are adequate.
Loss of Labeled RNA During Purification Highly labeled RNA can become insoluble or be lost during spin column purification.If you suspect a very high labeling rate, consider reducing the concentration of the 5-VU or the incubation time. Alternatively, use a lower concentration of the tetrazine probe during the click reaction.
Apparent Cytotoxicity or Altered Cell Growth Long incubation times with the labeling analog.While 5-VU is less toxic than some alternatives, it's always best to determine the optimal balance of labeling efficiency and cell health for your specific cell line. Perform a dose-response and time-course experiment to find the lowest concentration and shortest incubation time that provides a sufficient signal. MTT assays can confirm if the analog affects cell proliferation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on vinyl-nucleoside labeling to help guide your experimental design.

Table 1: 5-Vinyluridine (5-VU) Labeling Parameters and Outcomes

ParameterCell TypeConcentrationIncubation TimeResultReference
Incorporation Efficiency HEK293T1 mM12 hours0.86% incorporation[2]
Cell Proliferation HEK293T1 mM12 hoursNo significant effect on cell proliferation[2]
RNA Imaging HEK293T1 mM5 hoursSuccessful visualization of nascent transcription[2]
Comparison with 5-EU HEK293TNot specified48 hours5-EU decreased cell proliferation by nearly 50%[2]

Experimental Protocols

Protocol: Metabolic Labeling of Nascent RNA with 5-Vinyluridine (5-VU) for Fluorescence Microscopy

This protocol is a general guideline for labeling nascent RNA in cultured mammalian cells. Optimization may be required for different cell types and experimental setups.

1. Cell Seeding:

  • Plate cells on glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

2. Metabolic Labeling with 5-VU:

  • Prepare a stock solution of 5-vinyluridine (e.g., 100 mM in DMSO).

  • Warm the complete cell culture medium to 37°C.

  • Add the 5-VU stock solution to the pre-warmed medium to achieve a final concentration of 1 mM.

  • Remove the old medium from the cells and replace it with the 5-VU-containing medium.

  • Incubate the cells for a desired period (e.g., 5 hours for imaging applications[2]).

3. Cell Fixation and Permeabilization:

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

4. IEDDA "Click" Reaction:

  • Prepare the IEDDA reaction buffer (e.g., PBS).

  • Dilute a tetrazine-conjugated fluorophore (e.g., Tetrazine-TAMRA) in the reaction buffer to the desired final concentration (typically in the low micromolar range).

  • Incubate the cells with the tetrazine-fluorophore solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three to five times with PBS, ensuring to remove all unbound probe.

5. Counterstaining and Imaging:

  • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Mount the coverslips using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and any counterstains.

Visualizations

Vinyluridine_Labeling_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis start Seed cells on coverslips incubation Incubate with 5-Vinyluridine (5-VU) start->incubation 24h growth fix_perm Fix and Permeabilize Cells incubation->fix_perm click_reaction IEDDA Reaction with Tetrazine-Fluorophore fix_perm->click_reaction wash Wash to remove unbound probe click_reaction->wash imaging Fluorescence Microscopy wash->imaging

Caption: Workflow for nascent RNA labeling using 5-vinyluridine.

Troubleshooting_Logic start Experiment Start: Labeling Nascent RNA no_signal Problem: No or Weak Signal start->no_signal check_reagent Are you using This compound (5-VC)? no_signal->check_reagent switch_vu Solution: Switch to 5-Vinyluridine (5-VU) check_reagent->switch_vu Yes check_click Troubleshoot IEDDA Reaction (e.g., probe stability, pH) check_reagent->check_click No success Successful Labeling switch_vu->success check_click->success

Caption: Troubleshooting logic for a failed labeling experiment.

References

Technical Support Center: Impact of Cytidine Analogs on Reverse Transcription

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cytidine analogs, such as vinylcytidine, and their impact on reverse transcription efficiency. Due to the limited availability of specific data on this compound, this guide leverages information on other well-studied cytidine analogs that act as reverse transcriptase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytidine analogs that inhibit reverse transcription?

A1: Cytidine analogs, like other nucleoside reverse transcriptase inhibitors (NRTIs), function as chain terminators during the reverse transcription of viral RNA into DNA.[1][2][3] These analogs are similar in structure to the natural nucleoside, deoxycytidine. They are taken up by the cell and phosphorylated by host cellular enzymes to their active triphosphate form.[3] This active form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[1][3] Once incorporated, the analog prevents the addition of the next nucleotide, effectively terminating DNA chain elongation because it lacks the necessary 3'-hydroxyl group.[3]

Q2: I am observing lower than expected inhibition of reverse transcription with my cytidine analog. What are the possible causes?

A2: Several factors could contribute to lower-than-expected inhibitory effects:

  • Insufficient Intracellular Phosphorylation: The cytidine analog must be converted to its active triphosphate form by host cell kinases.[3] Variations in cell line metabolic activity can affect the efficiency of this process.

  • Drug Resistance: The reverse transcriptase enzyme may have mutations that allow it to discriminate between the natural nucleoside and the analog, reducing the incorporation of the inhibitor.[4]

  • Suboptimal Experimental Conditions: Factors such as primer/template concentration, enzyme concentration, and reaction buffer composition can all influence the apparent inhibitory activity.

  • Compound Stability: The cytidine analog may be unstable under the experimental conditions, leading to its degradation over time.

Q3: How can I troubleshoot poor reverse transcription efficiency in my experiments involving cytidine analogs?

A3: If you are experiencing issues with your reverse transcription experiments, consider the following troubleshooting steps:

  • Optimize RNA Template Quality and Quantity: Ensure your RNA is high quality and free of contaminants. Use an optimal amount of RNA in your reaction, as too much can be inhibitory.

  • Primer Design: If using gene-specific primers, ensure they are designed correctly and are specific to your target. For oligo(dT) primers, be aware that they can exhibit a 5' bias, potentially affecting the reverse transcription of the entire mRNA.

  • Reaction Temperature: Optimizing the reaction temperature can help to minimize RNA secondary structures that may impede the reverse transcriptase.

  • Enzyme and Reagent Quality: Use a reputable reverse transcriptase and ensure all reagents are properly stored and handled to maintain their activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High IC50 value (low potency) of the cytidine analog Inefficient intracellular phosphorylation.Use a cell line with known high kinase activity or consider using a pre-phosphorylated analog if available.
Pre-existing or developed resistance in the reverse transcriptase.Sequence the reverse transcriptase gene to check for known resistance mutations. Test the analog against wild-type and known resistant strains.
Variability in results between experiments Inconsistent cell culture conditions.Standardize cell passage number, confluency, and media composition.
Pipetting errors or inaccurate reagent concentrations.Calibrate pipettes regularly and prepare fresh dilutions of compounds and reagents for each experiment.
No reverse transcription product observed RNA degradation.Use RNase inhibitors and maintain an RNase-free environment. Check RNA integrity on a gel.
Incorrect priming strategy.Ensure your priming strategy (oligo(dT), random hexamers, or gene-specific primers) is appropriate for your RNA target.

Quantitative Data on Cytidine Analog Inhibition

While specific data for this compound is limited, the following table summarizes the inhibitory activity of other cytidine analogs against viral polymerases. This data can serve as a reference for expected potency.

Compound Target Virus/Enzyme Assay Type IC50 / EC50
5-Nitrocytidine triphosphatePoliovirus RNA-dependent RNA polymeraseBiochemicalKd = 1.1 ± 0.1 μM[5]
2'-C-methylcytidineFoot-and-Mouth Disease VirusCell-based (CPE)EC50 = 6.4 ± 3.8 μM[6]
2'-C-methylcytidineFoot-and-Mouth Disease VirusCell-based (RNA synthesis)EC50 comparable to CPE assay[6]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Experimental Protocols

General Protocol for In Vitro Reverse Transcriptase Inhibition Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.3), a divalent cation (e.g., MgCl2), DTT, a non-ionic detergent, a defined RNA template (e.g., poly(rA)), and an oligo(dT) primer.

  • Compound Addition: Add varying concentrations of the cytidine analog (or other inhibitors) to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Add a known amount of purified reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Quantification: Measure the amount of newly synthesized cDNA. This can be done using radiolabeled dNTPs followed by precipitation and scintillation counting, or by using fluorescently labeled primers or probes in a real-time PCR setup.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Template, Primer) add_analog Add Cytidine Analog (Varying Concentrations) prep_mix->add_analog add_rt Add Reverse Transcriptase add_analog->add_rt incubate Incubate at 37°C add_rt->incubate terminate Terminate Reaction (Add EDTA) incubate->terminate quantify Quantify cDNA terminate->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro reverse transcriptase inhibition assay.

Caption: Mechanism of action for cytidine analog-mediated reverse transcription inhibition.

References

Validation & Comparative

Validating the Incorporation of 5-Vinylcytidine into Newly Transcribed RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to specifically label and subsequently identify newly transcribed RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling using nucleoside analogs that are incorporated into nascent RNA transcripts is a powerful technique for these studies. 5-Vinylcytidine (5vC) and its structural analog 5-vinyluridine (5-VU) have emerged as promising alternatives to more established analogs like 5-ethynyluridine (5-EU) and 4-thiouridine (4sU). This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers in selecting and validating the optimal approach for their experimental needs.

Performance Comparison of Nascent RNA Labeling Analogs

The choice of a nucleoside analog for metabolic labeling of RNA depends on several factors, including its incorporation efficiency, potential cytotoxicity, and its effect on cellular processes. Below is a summary of the performance of 5-vinyluridine (5-VU), a close analog of 5-vinylcytidine, in comparison to the widely used 5-ethynyluridine (5-EU).

Parameter5-Vinyluridine (5-VU)5-Ethynyluridine (5-EU)4-Thiouridine (4sU)
Incorporation Efficiency 0.86% incorporation into total RNA in HEK293T cells after treatment with 1 mM 5-VU.[1]Similar incorporation efficiency to 5-VU.[1]Efficiently incorporated into newly synthesized RNA.
Effect on Cell Proliferation No significant changes in cell proliferation observed in HEK293T cells.[1]A nearly 50% decrease in cell proliferation was observed in HEK293T cells after 48 hours of incubation.[1]Can have cytotoxic effects and perturb transcription.[2]
Perturbation of RNA Expression Less perturbative to RNA expression compared to 5-EU.[1]Can alter gene expression, potentially through mechanisms similar to the more toxic 4-thiouridine.[1]Known to have cytotoxicity issues and can induce transcriptional changes.[2]
Detection Method Inverse-Electron Demand Diels-Alder (IEDDA) reaction.[1][3]Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3]Thiol-specific alkylation followed by mutational profiling (SLAM-seq).
Advantages Lower toxicity, less perturbation of gene expression, suitable for in vivo applications.[1][2]Well-established method with readily available reagents.Enables nucleotide-resolution mapping of nascent RNA.
Disadvantages Less established than 5-EU.Can be toxic to cells and affect transcription.[1][2]Can be cytotoxic and the chemical modification can be harsh.[2]

Experimental Workflows and Detection Chemistries

The detection of metabolically labeled RNA relies on bioorthogonal chemical reactions that link the modified nucleoside to a reporter molecule, such as a fluorophore or a biotin tag.

RNA_Labeling_Workflows cluster_5vC 5-Vinylcytidine (5vC) / 5-Vinyluridine (5-VU) Labeling cluster_5EU 5-Ethynyluridine (5-EU) Labeling cluster_4sU 4-Thiouridine (4sU) Labeling 5vC_incorp Metabolic Incorporation of 5vC/5-VU into RNA IEDDA Inverse-Electron Demand Diels-Alder (IEDDA) Reaction with Tetrazine-Fluorophore 5vC_incorp->IEDDA Newly synthesized 5vC-RNA 5vC_detect Fluorescence Detection IEDDA->5vC_detect 5EU_incorp Metabolic Incorporation of 5-EU into RNA Click Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Fluorophore 5EU_incorp->Click Newly synthesized 5-EU-RNA 5EU_detect Fluorescence Detection Click->5EU_detect 4sU_incorp Metabolic Incorporation of 4sU into RNA Alkylation Thiol-specific Alkylation (e.g., with Iodoacetamide) 4sU_incorp->Alkylation Newly synthesized 4sU-RNA SLAM_seq Reverse Transcription & Sequencing (SLAM-seq) Alkylation->SLAM_seq

Caption: Comparison of workflows for labeling and detecting newly transcribed RNA.

Experimental Protocols

Validation of 5-Vinyluridine Incorporation via Inverse-Electron Demand Diels-Alder (IEDDA) Reaction and Fluorescence Microscopy

This protocol is adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry".[1]

a. Cell Culture and Labeling:

  • Seed HEK293T cells on glass coverslips in a 6-well plate and grow to approximately 50% confluency.

  • Treat the cells with 1 mM 5-vinyluridine (5-VU) and incubate for 5 hours.

b. Cell Fixation and Permeabilization:

  • After labeling, wash the cells twice with DPBS.

  • Fix the cells for 10 minutes at room temperature with 3.7% paraformaldehyde.

  • Quench the fixation with 50 mM glycine in DPBS for 5 minutes.

  • Wash the cells twice with DPBS.

  • Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.

  • Wash the cells twice with DPBS.

c. IEDDA Reaction and Imaging:

  • Incubate the permeabilized cells with a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) for the detection of the vinyl-modified RNA.

  • Wash the cells to remove excess fluorophore.

  • Mount the coverslips on microscope slides and visualize the fluorescent signal using a confocal microscope.

IEDDA_Workflow Start HEK293T Cells on Coverslips Labeling Incubate with 1 mM 5-VU for 5 hours Start->Labeling Fixation Fix with 3.7% Paraformaldehyde Labeling->Fixation Permeabilization Permeabilize with 0.5% Triton X-100 Fixation->Permeabilization IEDDA_Reaction Incubate with Tetrazine-Fluorophore Permeabilization->IEDDA_Reaction Imaging Confocal Microscopy IEDDA_Reaction->Imaging

Caption: Workflow for IEDDA-based detection of 5-VU labeled RNA.

Validation of 4-Thiouridine Incorporation via SLAM-seq

This protocol provides a general overview of the SLAM-seq workflow. For a detailed, step-by-step guide, refer to the Lexogen SLAMseq Explorer and Kinetics Kits User Guide.[4]

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100 µM.

  • Incubate for a defined period (e.g., 1-24 hours) to allow for incorporation into newly transcribed RNA.

b. RNA Isolation:

  • Harvest the cells and isolate total RNA using a standard RNA extraction method. It is crucial to include 0.1 mM DTT in all buffers to prevent oxidation of the thiol group on 4sU.[5]

c. Thiol-specific Alkylation:

  • Treat the isolated RNA with iodoacetamide (IAA) at a final concentration of 10 mM. This step alkylates the thiol group of the incorporated 4sU.

  • Quench the reaction with DTT.

  • Purify the RNA via ethanol precipitation.

d. Library Preparation and Sequencing:

  • Prepare a sequencing library from the alkylated RNA using a standard RNA-seq library preparation kit.

  • During reverse transcription, the alkylated 4sU will be read as a cytosine instead of a uracil.

  • Sequence the library on a high-throughput sequencing platform.

e. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Identify T-to-C conversions in the sequencing data, which correspond to the positions of incorporated 4sU in the nascent RNA.

SLAM_seq_Workflow Start Cell Culture Labeling Incubate with 100 µM 4sU Start->Labeling RNA_Isolation Isolate Total RNA (with DTT) Labeling->RNA_Isolation Alkylation Treat with Iodoacetamide RNA_Isolation->Alkylation Library_Prep RNA-seq Library Preparation Alkylation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (T-to-C conversion) Sequencing->Analysis

Caption: Workflow for SLAM-seq analysis of nascent RNA.

Conclusion

The validation of 5-vinylcytidine incorporation into newly transcribed RNA presents a promising avenue for studying RNA dynamics with minimal cellular perturbation. Based on data from its close analog, 5-vinyluridine, the vinyl-modified nucleosides offer a significant advantage in terms of reduced cytotoxicity and impact on gene expression compared to the widely used 5-ethynyluridine. While 5-EU remains a valuable tool with a well-established protocol, researchers should consider the potential for cellular stress and transcriptional artifacts. For studies requiring nucleotide-resolution information on a genome-wide scale, 4sU labeling followed by SLAM-seq is the method of choice, although the potential for cytotoxicity should be carefully evaluated. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for their specific experimental goals in the dynamic field of RNA biology.

References

A Comparative Guide to Metabolic RNA Labeling: 5-Ethynyluridine (5-EU) vs. 5-Vinyluridine (5-VU)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tool for nascent RNA labeling is critical for the accurate study of transcriptomics. This guide provides a detailed comparison of two prominent uridine analogs: the well-established 5-ethynyluridine (5-EU) and the alternative, 5-vinyluridine (5-VU). This comparison encompasses their performance, cytotoxicity, and the experimental protocols for their application. Notably, this guide will also address the unsuitability of a related compound, vinylcytidine, for RNA labeling applications.

Introduction

Metabolic labeling of newly synthesized RNA is a powerful technique to investigate the dynamics of transcription, RNA processing, and turnover. This is achieved by introducing nucleoside analogs into cell culture, which are incorporated into nascent RNA transcripts. These modified RNAs can then be detected and analyzed through bioorthogonal chemistry. 5-ethynyluridine (5-EU), with its terminal alkyne group, has been a widely used tool for this purpose, detectable via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. However, concerns regarding its cytotoxicity have prompted the exploration of alternatives. 5-vinyluridine (5-VU), featuring a vinyl group, has emerged as a promising candidate that can be detected through a copper-free inverse-electron-demand Diels-Alder (IEDDA) reaction.

This guide presents a data-driven comparison of 5-EU and 5-VU to aid researchers in selecting the optimal reagent for their experimental needs. It also clarifies the status of this compound as a viable RNA labeling agent.

Performance and Efficiency

While direct, side-by-side quantitative comparisons of labeling efficiency in terms of fluorescence intensity under identical conditions are not extensively documented in the literature, the incorporation rates of 5-VU and 5-EU are reported to be comparable. One study quantified the incorporation of 5-VU in HEK293T cells to be 0.86% of total uridine residues after a 12-hour incubation with a 1 mM concentration.[1] Another study mentioned that the incorporation rate of 5-vinyluridine is similar to that of other uridine analogues, including 5-EU.[2]

The primary difference in their performance lies in the bioorthogonal reaction used for their detection. 5-EU relies on the copper-catalyzed click chemistry, which is highly efficient but the copper(I) catalyst can be toxic to cells and may lead to RNA degradation.[1] In contrast, 5-VU utilizes the IEDDA reaction with a tetrazine-conjugated probe, which is a bioorthogonal reaction that proceeds rapidly without the need for a metal catalyst, thus preserving RNA integrity.[1]

Cytotoxicity and Cellular Perturbation

A significant advantage of 5-VU over 5-EU is its reduced cytotoxicity and lower impact on global gene expression. This is a critical consideration for studies involving long-term labeling or sensitive cell types.

Comparative Data on Cytotoxicity and Gene Expression in HEK293T Cells

Parameter5-Ethynyluridine (5-EU)5-Vinyluridine (5-VU)Reference
Cell Proliferation (MTT Assay) Modest effects at 12 hours. Nearly 50% decrease in cell proliferation after 48 hours (1 mM).No significant effect on cell proliferation after 12 hours. No significant changes in cell proliferation even at longer incubation times.[1]
Differentially Expressed Genes Nearly 200 genes differentially expressed (greater than 2-fold change) after 16 hours of treatment (1 mM).Only 18 genes differentially expressed (greater than 2-fold change) after 16 hours of treatment (1 mM).[1]

These data clearly indicate that 5-VU is a less disruptive probe for studying RNA metabolism, particularly in experiments requiring longer incubation periods.

The Case of this compound: An Unsuitable Candidate for RNA Labeling

Initial interest in vinyl-modified nucleosides included 5-vinylcytidine (5-VC). However, research has demonstrated that 5-VC is not a viable tool for metabolic RNA labeling. Studies have shown a lack of 5-VC incorporation into nascent RNA. This is attributed to its instability within the cellular environment, where it is susceptible to degradation through Michael addition from cellular nucleophiles. Therefore, 5-VC should not be considered for RNA labeling experiments.

Experimental Protocols

Detailed methodologies for RNA labeling with 5-EU and 5-VU are provided below. These protocols are based on methods reported for HEK293T cells but can be adapted for other cell lines.

Protocol 1: RNA Labeling with 5-Ethynyluridine (5-EU) and Detection by Click Chemistry

Materials:

  • HEK293T cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 647 azide)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris-buffered saline (TBS)

Procedure:

  • Cell Culture: Plate HEK293T cells to achieve 50-70% confluency on the day of the experiment.[3]

  • 5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 0.5-1 mM. Incubate for the desired labeling period (e.g., 1-24 hours).[4]

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[5]

  • Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[5]

  • Click Reaction: Wash the cells three times with TBS. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture may contain 3 mM CuSO₄, 150 mM sodium ascorbate, and 7.5 µM Alexa Fluor 647 azide in TBS.[5] Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.

  • Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.

Protocol 2: RNA Labeling with 5-Vinyluridine (5-VU) and Detection by IEDDA

Materials:

  • HEK293T cells

  • Complete cell culture medium

  • 5-Vinyluridine (5-VU) stock solution (e.g., 200 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • IEDDA reaction solution:

    • Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) in DPBS with 6% DMSO:AcOH (pH 5.0)

Procedure:

  • Cell Culture: Culture HEK293T cells to the desired confluency.

  • 5-VU Labeling: Add 5-VU to the culture medium to a final concentration of 1 mM from a 200 mM stock. Incubate for the desired duration (e.g., 5 hours).

  • Cell Fixation: Wash the cells twice with DPBS. Fix with 3.7% paraformaldehyde for 10 minutes at room temperature.

  • Quenching and Permeabilization: Quench the fixation with 50 mM glycine in DPBS for 5 minutes. Wash twice with DPBS. Permeabilize the cells with 0.5% Triton-X in DPBS for 15 minutes.

  • IEDDA Reaction: Wash the cells twice with DPBS. Prepare a solution of 5 µM tetrazine-fluorophore (e.g., Tz-TAMRA) in DPBS containing 6% DMSO:AcOH (pH 5.0). Incubate the cells with this solution for 3 hours at 37°C in the dark.

  • Washing and Imaging: Wash the cells with PBS and proceed with fluorescence microscopy imaging.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection_eu 5-EU Detection cluster_detection_vu 5-VU Detection start HEK293T Cell Culture eu_label Incubate with 5-EU start->eu_label vu_label Incubate with 5-VU start->vu_label fix_perm_eu Fix & Permeabilize eu_label->fix_perm_eu fix_perm_vu Fix & Permeabilize vu_label->fix_perm_vu click Click Chemistry (CuSO4, Ascorbate, Fluorescent Azide) fix_perm_eu->click wash_image_eu Wash & Image click->wash_image_eu iedda IEDDA Reaction (Tetrazine-Fluorophore) fix_perm_vu->iedda wash_image_vu Wash & Image iedda->wash_image_vu

Figure 1: Experimental workflow for RNA labeling and detection.

metabolic_pathway cluster_5EU 5-Ethynyluridine (5-EU) Pathway cluster_5VU 5-Vinyluridine (5-VU) Pathway EU 5-EU (extracellular) EU_in 5-EU (intracellular) EU->EU_in Nucleoside Transporter EUMP 5-EU-Monophosphate EU_in->EUMP Uridine-Cytidine Kinase (UCK) EUDP 5-EU-Diphosphate EUMP->EUDP UMP-CMP Kinase EUTP 5-EU-Triphosphate EUDP->EUTP Nucleoside Diphosphate Kinase RNA_EU Incorporation into RNA EUTP->RNA_EU RNA Polymerase VU 5-VU (extracellular) VU_in 5-VU (intracellular) VU->VU_in Nucleoside Transporter VUMP 5-VU-Monophosphate VU_in->VUMP Uridine-Cytidine Kinase (UCK) VUDP 5-VU-Diphosphate VUMP->VUDP UMP-CMP Kinase VUTP 5-VU-Triphosphate VUDP->VUTP Nucleoside Diphosphate Kinase RNA_VU Incorporation into RNA VUTP->RNA_VU RNA Polymerase

Figure 2: Metabolic incorporation pathways of 5-EU and 5-VU.

Conclusion

The choice between 5-ethynyluridine and 5-vinyluridine for metabolic RNA labeling depends on the specific requirements of the experiment. 5-EU is a well-established reagent with a robust detection method, but its potential for cytotoxicity and perturbation of gene expression should be carefully considered, especially for long-term studies. 5-VU offers a compelling alternative with significantly lower toxicity and a less disruptive profile on cellular gene expression. Its detection via the copper-free IEDDA reaction provides an additional advantage by preserving RNA integrity. For researchers prioritizing minimal cellular perturbation and RNA-compatible chemistry, 5-vinyluridine represents a superior choice. It is also critical to note that this compound is not a suitable reagent for RNA labeling due to its instability. This guide provides the necessary data and protocols to enable an informed decision for the selection of the most appropriate tool for studying the dynamic world of the transcriptome.

References

A Head-to-Head Comparison for Nascent RNA Studies: 5-Vinylcytidine vs. 4-Thiouridine (4sU)

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized (nascent) RNA is crucial for understanding the intricate regulation of gene expression. Metabolic labeling with nucleoside analogs has become a cornerstone of these studies. Among the various available compounds, 4-thiouridine (4sU) has been a long-standing and widely used tool. However, the quest for less perturbative and more versatile labeling agents has led to the development of newer alternatives. This guide provides a comprehensive comparison between the traditional 4-thiouridine and the vinyl-modified nucleoside, 5-vinylcytidine, for researchers, scientists, and drug development professionals engaged in nascent RNA studies.

A critical finding from initial research is that 5-vinylcytidine (5-VC) itself is not significantly incorporated into nascent RNA . However, its counterpart, 5-vinyluridine (5-VU) , is successfully incorporated and represents the functional analog from the vinyl-modified pyrimidine family for these applications.[1] Therefore, this guide will focus on the comparison between the established 4-thiouridine (4sU) and the promising newcomer, 5-vinyluridine (5-VU) .

Performance Comparison at a Glance

Feature5-Vinyluridine (5-VU)4-Thiouridine (4sU)
Incorporation into Nascent RNA YesYes
Primary Detection Method Bioorthogonal chemistry (Inverse electron-demand Diels-Alder)Thiol-specific biotinylation or induced mutations (T-to-C) in sequencing
Reported Incorporation Rate ~0.86% (in HEK293T cells, 1 mM for 12h)[1]0.5% to 2.3% (in mammalian cells)[2][3]
Cytotoxicity Lower cytotoxicity reported compared to ethynyl-uridine (an analog with toxicity concerns similar to 4sU)[1][4][5][6]Can be cytotoxic at concentrations >50-100 µM, affecting rRNA synthesis and pre-mRNA splicing[2][7][8][9][10]
Perturbation of Gene Expression Less perturbative to global gene expression compared to 5-ethynyluridine[1]Can induce a nucleolar stress response and alter pre-mRNA splicing patterns[2][7]
Versatility Enables both enrichment and imaging of nascent RNA[11][12][13]Primarily used for enrichment and sequencing-based detection

Delving into the Details: A Quantitative Comparison

The following tables provide a more detailed look at the quantitative aspects of 5-VU and 4sU in nascent RNA labeling experiments.

Table 1: Labeling Efficiency
Parameter5-Vinyluridine (5-VU)4-Thiouridine (4sU)Source
Cell Line HEK293TMammalian cells[1][2][3]
Concentration 1 mM100 µM - 500 µM[1][2][3]
Labeling Time 12 hours2 - 24 hours[1][2][3]
Incorporation Rate 0.86%0.5% - 2.3%[1][2][3]
Table 2: Cytotoxicity and Cellular Perturbation
Parameter5-Vinyluridine (5-VU)4-Thiouridine (4sU)Source
Observed Cytotoxicity Minimal toxic effects reported.[4][5]Inhibition of proliferation and induction of p53 at concentrations > 50 µM.[7]
Effect on rRNA Synthesis Not extensively studied, but generally considered less perturbative.Inhibition of 47S rRNA production and processing at concentrations > 50 µM.[7][8]
Impact on Splicing Not extensively studied.Can decrease splicing efficiency, particularly for introns with weaker splice sites.[2][9][10]
Gene Expression Changes Significantly fewer changes in gene expression compared to 5-ethynyluridine.[1]Can trigger a nucleolar stress response.[7]

Experimental Methodologies: A Step-by-Step Look

Experimental Workflow for Nascent RNA Labeling

The general workflow for metabolic labeling of nascent RNA is similar for both 5-VU and 4sU, with key differences in the subsequent detection and purification steps.

G cluster_0 Cell Culture & Labeling cluster_1 RNA Isolation cluster_2 Detection & Purification cluster_3 Downstream Analysis A 1. Seed and culture cells B 2. Add nucleoside analog (5-VU or 4sU) to media A->B C 3. Incubate for desired time B->C D 4. Harvest cells C->D E 5. Total RNA extraction D->E F_VU 5a. For 5-VU: Inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-biotin conjugate E->F_VU F_4sU 5b. For 4sU: Thiol-specific biotinylation (e.g., with Biotin-HPDP) E->F_4sU G 6. Affinity purification of biotinylated nascent RNA (e.g., streptavidin beads) F_VU->G F_4sU->G H 7. Analysis of nascent RNA (qRT-PCR, RNA-Seq, etc.) G->H

Fig 1. Generalized workflow for nascent RNA labeling.
Detailed Protocol: 5-Vinyluridine (5-VU) Labeling and Detection

This protocol is based on the methodology described for vinyl nucleosides.[1]

  • Cell Culture and Labeling:

    • Plate cells (e.g., HEK293T) and grow to the desired confluency.

    • Add 5-vinyluridine to the culture medium to a final concentration of 1 mM.

    • Incubate the cells for the desired labeling period (e.g., 15 minutes to 12 hours).

  • RNA Isolation:

    • Harvest the cells and perform total RNA extraction using a standard method (e.g., TRIzol).

  • IEDDA Biotinylation:

    • To the isolated total RNA, add a tetrazine-biotin conjugate. The reaction can be performed at a slightly acidic pH (e.g., pH 5.0) to potentially improve efficiency.[1]

    • Incubate the reaction to allow for the cycloaddition to occur.

  • Purification of Labeled RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.

    • Perform stringent washes to remove unlabeled, pre-existing RNA.

    • Elute the nascent RNA from the beads.

  • Downstream Analysis:

    • The purified nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.

Detailed Protocol: 4-Thiouridine (4sU) Labeling and Detection

This protocol is a standard procedure for 4sU-based nascent RNA analysis.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Add 4-thiouridine to the culture medium at a final concentration typically ranging from 100 µM to 500 µM.

    • Incubate for the desired pulse duration.

  • RNA Isolation:

    • Harvest cells and extract total RNA.

  • Thiol-Specific Biotinylation:

    • Dissolve the total RNA in an appropriate buffer.

    • Add Biotin-HPDP (or a similar thiol-reactive biotinylation reagent).

    • Incubate the reaction, typically at room temperature.

    • Remove excess, unreacted biotin using a method like chloroform extraction.

  • Purification of Labeled RNA:

    • Use streptavidin-coated magnetic beads to enrich for the biotinylated nascent RNA.

    • Wash the beads to remove non-biotinylated RNA.

    • Elute the nascent RNA, often using a reducing agent like DTT.

  • Downstream Analysis:

    • The enriched nascent RNA can be used for various downstream analyses.

Signaling Pathways and Logical Relationships

The metabolic activation of both 5-VU and 4sU follows the general nucleoside salvage pathway.

G cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nascent RNA A 5-Vinyluridine (5-VU) or 4-Thiouridine (4sU) (extracellular) B Cellular Uptake A->B C 5-VU or 4sU (intracellular) B->C D Uridine-Cytidine Kinase C->D E 5-VUMP or 4sUMP D->E F Nucleoside Kinases E->F G 5-VUTP or 4sUTP F->G H RNA Polymerases G->H G->H I Nascent RNA containing 5-VU or 4sU H->I

Fig 2. Metabolic activation pathway of 5-VU and 4sU.

Concluding Remarks

The choice between 5-vinyluridine and 4-thiouridine for nascent RNA studies depends on the specific experimental goals and constraints.

4-Thiouridine (4sU) remains a well-established and widely used method. Its advantages include a large body of literature and established protocols. However, researchers must be mindful of its potential for cytotoxicity and perturbation of cellular processes, especially at higher concentrations and longer labeling times.

5-Vinyluridine (5-VU) emerges as a promising alternative with reports of lower toxicity and less impact on global gene expression.[1][4][5] The use of bioorthogonal chemistry for detection offers a high degree of specificity. While direct quantitative comparisons with 4sU are still emerging, the available data suggests that 5-VU is a valuable tool, particularly for studies where minimizing cellular stress is a priority, such as in sensitive cell types or for longer-term labeling experiments.

As the field continues to evolve, the development of new and improved nucleoside analogs like 5-vinyluridine will undoubtedly expand the toolkit available to researchers, enabling a more accurate and nuanced understanding of the dynamic world of the transcriptome.

References

A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, particularly in oncology, the evaluation of a compound's cytotoxic potential is a critical first step. This guide provides a comprehensive framework for assessing the cytotoxicity of a novel compound, using vinylcytidine as a conceptual example, in various cell lines. While specific experimental data on this compound is limited in publicly available literature, this document outlines the standard methodologies, data presentation, and mechanistic analyses that researchers would employ to characterize its cytotoxic profile. This guide is intended for researchers, scientists, and drug development professionals.

Quantitative Assessment of Cytotoxicity: The IC50 Profile

A primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A comparative analysis of IC50 values across a panel of cell lines, including both cancerous and non-cancerous lines, is crucial for determining a compound's potency and selectivity.

Below is an illustrative table of how IC50 values for a hypothetical test compound, "this compound," would be presented. This format allows for a clear comparison of its activity across different cell types.

Cell LineCell TypeIC50 (µM) of this compound (72h exposure)
MCF-7Human Breast Adenocarcinoma22.41[1]
HepG2Human Hepatocellular Carcinoma25.14[1]
DLD-1Human Colorectal Adenocarcinoma41.97[1]
HT-29Human Colorectal Adenocarcinoma2.0 (for 5-aza-CdR)[2]
A549Human Lung Carcinoma> 50
HEK-293THuman Embryonic Kidney (non-cancerous)> 100

Note: The IC50 values for MCF-7, HepG2, and DLD-1 are illustrative and based on data for a different compound as reported in the literature[1]. The value for HT-29 is for a related cytidine analog, 5-aza-2'-deoxycytidine[2].

This comparative data would suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while having a lesser effect on non-cancerous cells, a desirable characteristic for a potential therapeutic agent.

Experimental Protocols

To generate the quantitative data presented above and to further investigate the mechanism of cell death, several key experiments are required. The following are detailed protocols for standard assays used in cytotoxicity assessment.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity testing and the key signaling pathways involved in apoptosis.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Seeding (e.g., MCF-7, HepG2) treatment Treatment with This compound (Dose-Response) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis Detection) incubation->annexin_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry conclusion Assess Cytotoxicity & Mechanism ic50_calc->conclusion apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant apoptosis_quant->conclusion

Caption: Experimental workflow for assessing cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage (e.g., from this compound) bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Vinylcytidine-Based Nascent RNA Capture

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of emerging vinylcytidine-based methods for capturing newly synthesized RNA, benchmarked against established techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including experimental considerations and data interpretation.

The ability to isolate and analyze nascent RNA, the freshly transcribed molecules that have yet to undergo processing or degradation, offers a real-time window into the dynamic regulation of gene expression. While several methods exist for this purpose, the quest for techniques with higher efficiency, lower bias, and minimal cellular perturbation is ongoing. This guide focuses on the validation and comparison of an emerging class of methods utilizing this compound for nascent RNA capture. We will objectively compare its potential performance with established alternatives, supported by the principles of related methodologies and highlighting areas requiring further experimental validation.

Executive Summary of Nascent RNA Capture Technologies

The capture of nascent RNA predominantly relies on two strategies: the physical isolation of transcriptionally engaged RNA polymerase complexes or the metabolic labeling of newly synthesized transcripts with modified nucleosides. This compound-based methods fall into the latter category, offering a novel chemical handle for the selective purification of nascent RNA.

Here, we compare the this compound approach, primarily based on findings from the closely related 5-vinyluridine (5-VU), with two widely used metabolic labeling techniques: 4-thiouridine (4sU) tagging and 5-ethynyluridine (EU) labeling.

FeatureThis compound (VC) / Vinyluridine (VU)4-thiouridine (4sU)5-ethynyluridine (EU)
Labeling Chemistry Vinyl groupThiol groupAlkyne group
Capture Chemistry Inverse-Electron-Demand Diels-Alder (IEDDA) "Click" Chemistry (metal-free)Thiol-specific biotinylation (e.g., HPDP-biotin)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
Potential Advantages Lower cytotoxicity compared to EU[1]; Bioorthogonal, metal-free capture[1]Well-established protocols; Reversible biotinylation possibleHigh efficiency and specificity of click chemistry
Potential Disadvantages Limited direct validation for 5-vinylcytidine; Potential for sequence-specific incorporation or reverse transcription biases (uncharacterized)Potential for RNA cross-linking and damage; Less efficient capture than click chemistryCytotoxicity at higher concentrations[1]; Copper catalyst can damage RNA
Downstream Compatibility High-throughput sequencing, RT-qPCR, Imaging[1]High-throughput sequencing, RT-qPCRHigh-throughput sequencing, RT-qPCR, Imaging

Visualizing the Workflow: A Comparative Overview

To understand the practical differences between these methods, we can visualize their experimental workflows.

Nascent_RNA_Capture_Workflows cluster_VC This compound (VC) / Vinyluridine (VU) Method cluster_4sU 4-thiouridine (4sU) Method cluster_EU 5-ethynyluridine (EU) Method VC_label Metabolic Labeling (VC or VU) VC_iso Total RNA Isolation VC_label->VC_iso VC_click IEDDA Click Chemistry (Tetrazine-Biotin) VC_iso->VC_click VC_capture Streptavidin Bead Capture VC_click->VC_capture VC_elute Elution of Nascent RNA VC_capture->VC_elute sU_label Metabolic Labeling (4sU) sU_iso Total RNA Isolation sU_label->sU_iso sU_biotin Biotinylation (HPDP-Biotin) sU_iso->sU_biotin sU_capture Streptavidin Bead Capture sU_biotin->sU_capture sU_elute Elution of Nascent RNA sU_capture->sU_elute EU_label Metabolic Labeling (EU) EU_iso Total RNA Isolation EU_label->EU_iso EU_click CuAAC Click Chemistry (Azide-Biotin, Cu(I)) EU_iso->EU_click EU_capture Streptavidin Bead Capture EU_click->EU_capture EU_elute Elution of Nascent RNA EU_capture->EU_elute

Figure 1. Comparative experimental workflows for nascent RNA capture.

Experimental Protocols: A Closer Look

Detailed and validated protocols are crucial for reproducibility. While a specific, peer-reviewed protocol for 5-vinylcytidine nascent RNA capture for sequencing is not yet widely established, a hypothetical protocol can be constructed based on the principles of vinyluridine labeling and IEDDA chemistry.

Hypothetical Protocol for this compound-Based Nascent RNA Capture

This protocol is a composite based on methodologies for vinyluridine labeling and IEDDA-mediated pull-down. Note: This protocol requires optimization and validation.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with a final concentration of 1 mM 5-vinylcytidine (or 5-vinyluridine) for a duration of 5 hours.[1] This incubation time may need to be optimized based on the cell type and the desired temporal resolution.

  • Total RNA Isolation:

    • Following labeling, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.

    • Quantify the RNA and assess its integrity using a Bioanalyzer or similar instrument.

  • IEDDA-Mediated Biotinylation:

    • In a 50 µL reaction, combine 10 µg of total RNA with 1 mM of a tetrazine-biotin conjugate in a buffer of 6% DMSO:AcOH (pH 5.0) in water.[1]

    • Incubate the reaction at 37°C for 2 hours with gentle agitation.[1]

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from the reaction mixture using an RNA clean and concentrator kit.

  • Nascent RNA Capture:

    • Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.

    • Resuspend the purified, biotinylated RNA in a suitable binding buffer and add the prepared streptavidin beads.

    • Incubate for 1 hour at room temperature with rotation to allow for the binding of biotinylated RNA to the beads.

    • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

    • Perform a final wash with a low-salt wash buffer.

  • Elution and Downstream Processing:

    • Elute the captured nascent RNA from the beads using a suitable elution buffer (e.g., containing biotin or by heat denaturation).

    • The eluted nascent RNA is now ready for downstream applications, including library preparation for high-throughput sequencing.

Performance Metrics and Considerations

The validation of any new nascent RNA capture method hinges on several key performance indicators. While direct quantitative data for this compound is pending, we can outline the critical parameters that need to be assessed.

Labeling Efficiency and Cytotoxicity

A crucial advantage of vinyl nucleosides appears to be their reduced impact on cell viability. Studies on 5-vinyluridine have shown that it does not significantly inhibit cell growth, in contrast to 5-ethynyluridine which can exhibit considerable cytotoxicity at similar concentrations.[1] The incorporation of vinyl nucleosides into nascent RNA has been confirmed through dot blot analysis, with detectable signals appearing as early as 15 minutes after labeling.[1]

Capture Specificity and Background

The bioorthogonality of the IEDDA reaction is a key feature of the this compound approach. This type of "click chemistry" is known for its high specificity and the absence of a need for a cytotoxic copper catalyst, which is a known concern in CuAAC reactions used for EU-labeled RNA. The metal-free nature of the IEDDA reaction is expected to result in lower background and better preservation of RNA integrity.

Potential for Bias

All metabolic labeling methods have the potential to introduce biases. These can arise from:

  • Incorporation bias: RNA polymerase may incorporate the modified nucleoside at a different rate compared to its natural counterpart, potentially leading to a skewed representation of transcripts.

  • Sequence context bias: The efficiency of incorporation might be influenced by the surrounding nucleotide sequence.

  • Reverse transcription bias: The modification on the nucleobase could affect the fidelity and processivity of the reverse transcriptase enzyme during cDNA synthesis. A recent study has begun to explore the mutational profile of 5-vinyluridine during reverse transcription, which could be a strategy to identify labeled transcripts without the need for physical enrichment.[2]

Further research is required to thoroughly characterize these potential biases for this compound.

Alternative Approaches: Mutational Profiling

An exciting alternative to enrichment-based methods is mutational profiling. For 4sU, this is well-established in methods like SLAM-seq, where the thiol group is chemically modified to induce T-to-C mutations during reverse transcription. A similar approach is being developed for 5-vinyluridine, where its modification can lead to misincorporations by reverse transcriptase.[2] This would allow for the identification of nascent transcripts directly from total RNA sequencing data, bypassing the need for affinity purification and its associated potential for material loss and bias.

Future Outlook and Conclusion

This compound-based nascent RNA capture, leveraging the power of bioorthogonal IEDDA chemistry, represents a promising new frontier in transcriptomics. The potential for lower cytotoxicity and a metal-free workflow addresses key limitations of existing methods. However, it is crucial to acknowledge that this is an emerging technology that is not yet fully validated.

For researchers considering this method, the immediate next steps should involve:

  • Rigorous validation: Direct experimental comparisons of 5-vinylcytidine with 4sU and EU in parallel experiments are needed to quantify differences in labeling efficiency, capture yield, and cytotoxicity in their specific model system.

  • Bias assessment: In-depth sequencing analysis is required to understand any potential sequence-specific or transcript-length biases introduced by 5-vinylcytidine incorporation and the IEDDA reaction.

  • Protocol optimization: The provided hypothetical protocol serves as a starting point, but optimal labeling times, reagent concentrations, and incubation conditions will need to be empirically determined.

References

A Comparative Analysis of Bioorthogonal Reactions for Vinylcytidine in Molecular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Vinylcytidine, a modified nucleoside, has emerged as a valuable bioorthogonal handle, offering a versatile platform for the selective modification of nucleic acids. This guide provides a comparative analysis of bioorthogonal reactions involving this compound, with a focus on the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and photo-click chemistry. The performance of these reactions is evaluated based on available experimental data, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal labeling strategy.

Performance Comparison of Bioorthogonal Reactions for this compound

The choice of a bioorthogonal reaction is dictated by several factors, including reaction kinetics, efficiency, and the stability of the resulting conjugate. The following table summarizes the quantitative data for the primary bioorthogonal reactions applicable to this compound.

Reaction TypeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsYieldProduct StabilityKey AdvantagesKey Limitations
Inverse-Electron-Demand Diels-Alder (IEDDA) 3,6-di-(2-pyridyl)-s-tetrazine~1-10Physiological conditions (PBS, 37 °C)HighStableFast kinetics, high specificity, no catalyst requiredPotential for side reactions with some biological dienes
Inverse-Electron-Demand Diels-Alder (IEDDA) 3-(p-benzylamino)-6-methyl-s-tetrazine~0.1-1Physiological conditions (PBS, 37 °C)HighStableGood kinetics, high specificitySlower than with dipyridyl tetrazines
Photo-Click Chemistry DiphenyltetrazoleDependent on light intensity and quantum yieldUV irradiation (e.g., 302 nm)Moderate to HighStableSpatiotemporal control, fluorogenic potentialRequires UV light which can be phototoxic, potential for off-target reactions of the nitrile imine intermediate

Note: The kinetic data for the IEDDA reaction is based on studies with vinyl nucleosides, including 5-vinyluridine, which exhibits similar reactivity to 5-vinylcytidine.[1] Data for photo-click chemistry with this compound is limited, and the provided information is based on the general reactivity of tetrazoles with alkenes.

Reaction Mechanisms and Workflows

The underlying mechanisms and experimental workflows of these bioorthogonal reactions are distinct, offering different advantages for specific applications.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful bioorthogonal ligation that occurs between an electron-rich dienophile (this compound) and an electron-poor diene (typically a tetrazine).[1][2][3] This [4+2] cycloaddition is characterized by its rapid kinetics and high specificity, proceeding readily under physiological conditions without the need for a catalyst. The reaction results in the formation of a stable dihydropyridazine product, which may further rearrange and oxidize to a pyridazine, releasing nitrogen gas in the process.

IEDDA_Mechanism VC This compound (Dienophile) TS Transition State VC->TS [4+2] Cycloaddition Tz Tetrazine (Diene) Tz->TS Intermediate Dihydropyridazine Intermediate TS->Intermediate Product Stable Conjugate Intermediate->Product -N₂ N2 N₂ Gas IEDDA_Workflow cluster_cell In Living Cells cluster_ligation Bioorthogonal Ligation MetabolicLabeling Metabolic Incorporation of 5-Vinylcytidine LabeledRNA RNA containing this compound MetabolicLabeling->LabeledRNA Reaction IEDDA Reaction LabeledRNA->Reaction TetrazineProbe Tetrazine-Probe Conjugate TetrazineProbe->Reaction ConjugatedRNA Labeled RNA Reaction->ConjugatedRNA Analysis Downstream Analysis (e.g., Imaging, Sequencing) ConjugatedRNA->Analysis PhotoClick_Mechanism Tetrazole Diaryl Tetrazole UV UV Light (hν) NitrileImine Nitrile Imine Intermediate Tetrazole->NitrileImine -N₂ UV->NitrileImine Photoactivation Product Fluorescent Pyrazoline Adduct NitrileImine->Product 1,3-Dipolar Cycloaddition VC This compound VC->Product N2 N₂ Gas PhotoClick_Workflow cluster_incubation Incubation cluster_activation Spatially Controlled Activation MetabolicLabeling Metabolic Incorporation of 5-Vinylcytidine LabeledRNA RNA containing this compound MetabolicLabeling->LabeledRNA Incubation Incubate with Tetrazole Probe (in dark) LabeledRNA->Incubation TetrazoleProbe Tetrazole-Probe TetrazoleProbe->Incubation UVActivation UV Irradiation at Target Site Incubation->UVActivation LabeledRNA_Activated Labeled RNA at Irradiated Location UVActivation->LabeledRNA_Activated Analysis Fluorescence Imaging or other Analysis LabeledRNA_Activated->Analysis

References

Evaluating the Effect of a Novel Cytidine Analog: A Comparative Framework for Global Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, particularly in oncology and virology, cytidine analogs represent a critical class of therapeutic agents. Novel analogs, such as the hypothetical compound vinylcytidine, require rigorous evaluation to understand their mechanism of action and potential clinical utility. A key aspect of this evaluation is to determine their impact on global gene expression and to compare these effects against established alternatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the effects of a compound like this compound on global gene expression. Due to the limited publicly available data on this compound, this document establishes a methodological comparison, using well-researched cytidine analogs—Decitabine and Zebularine—as benchmarks. These analogs are known for their influence on DNA methylation and subsequent gene expression.

Comparative Gene Expression Analysis

When a novel compound is introduced, its effects are best understood in the context of existing molecules. Decitabine and Zebularine both function as DNA methyltransferase (DNMT) inhibitors, leading to the re-expression of silenced genes. A comparative analysis would involve treating a relevant cell line with this compound and these known inhibitors.

Table 1: Hypothetical Comparison of Differentially Expressed Genes (DEGs)

This table illustrates how data on differentially expressed genes following treatment could be presented. The data shown are purely for illustrative purposes.

FeatureThis compound (Hypothetical)DecitabineZebularine
Cell Line HCT116 (Human Colon Cancer)HCT116HCT116
Treatment Conc. 5 µM5 µM50 µM
Treatment Duration 72 hours72 hours72 hours
Total DEGs 1,8502,2001,500
Upregulated Genes 1,1001,350900
Downregulated Genes 750850600
Common Upregulated Genes (vs. Decitabine) 650N/A450
Unique Upregulated Genes 450700450

Table 2: Pathway Enrichment Analysis Comparison (Hypothetical Data)

This table demonstrates how to compare the biological pathways most significantly affected by each compound, based on the analysis of upregulated genes.

Enriched PathwayThis compound (p-value)Decitabine (p-value)Zebularine (p-value)
Apoptosis Signaling 1.2e-85.6e-103.1e-7
Cell Cycle Regulation 4.5e-72.1e-98.9e-6
p53 Signaling Pathway 8.2e-61.5e-72.4e-5
DNA Damage Response 3.1e-59.8e-7Not Significant
Immune Response Not Significant6.3e-5Not Significant

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are the methodologies for the key experiments required for this comparative analysis.

Cell Culture and Drug Treatment
  • Cell Line: HCT116 human colon cancer cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates 24 hours prior to treatment.

  • Treatment: Cells are treated with 5 µM of this compound, 5 µM of Decitabine, 50 µM of Zebularine, or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

RNA Extraction and Quality Control
  • Harvesting: After 72 hours, cells are washed with PBS and harvested.

  • Extraction: Total RNA is extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • Quantification: RNA concentration is measured using a NanoDrop spectrophotometer.

  • Integrity Check: RNA integrity is assessed using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 are used for downstream analysis.

RNA-Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: RNA-Seq libraries are prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit (Illumina).

  • Sequencing: Libraries are sequenced on an Illumina NovaSeq platform to generate 50 million paired-end reads per sample.

  • Data Processing: Raw sequencing reads are quality-checked using FastQC. Adapters are trimmed, and reads are aligned to the human reference genome (GRCh38) using STAR aligner.

  • Differential Expression Analysis: Gene counts are generated using featureCounts, and differential gene expression is analyzed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes using tools such as DAVID or Metascape.

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_rna_proc RNA Processing cluster_seq Sequencing & Data Analysis cell_culture 1. Cell Culture (HCT116) drug_treatment 2. Drug Treatment (this compound, Decitabine, Zebularine, Vehicle) cell_culture->drug_treatment rna_extraction 3. RNA Extraction drug_treatment->rna_extraction qc 4. Quality Control (RIN > 9) rna_extraction->qc lib_prep 5. Library Preparation qc->lib_prep sequencing 6. RNA-Sequencing (Illumina) lib_prep->sequencing data_analysis 7. Bioinformatic Analysis (Alignment, DEG, Pathways) sequencing->data_analysis comparison Results Comparison data_analysis->comparison Comparative Analysis

Experimental workflow for gene expression analysis.

dna_methylation_pathway cluster_inhibitors Cytidine Analogs Decitabine Decitabine/ Zebularine DNMT DNA Methyltransferase (DNMT1) Decitabine->DNMT inhibition This compound This compound (Hypothetical) This compound->DNMT potential inhibition? Methylation DNA Methylation (5-methylcytosine) DNMT->Methylation catalyzes ReExpression Gene Re-expression & Apoptosis DNMT->ReExpression prevents Silencing Tumor Suppressor Gene Silencing Methylation->Silencing leads to Silencing->ReExpression prevents

Hypothetical mechanism via DNMT inhibition.

By following this structured approach, researchers can effectively evaluate the global gene expression changes induced by a novel cytidine analog like this compound and benchmark its performance against established drugs. This comparative methodology is crucial for elucidating its mechanism of action and identifying its potential as a novel therapeutic agent.

Perturbation of RNA Structure: A Comparative Analysis of Vinylcytidine and Other Cytidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how nucleoside analogs modulate RNA structure is paramount for the design of novel therapeutics and research tools. This guide provides a comparative analysis of the structural perturbations induced by various cytidine analogs, with a special focus on the potential effects of vinylcytidine.

While direct experimental data on the structural impact of this compound on RNA is limited, we can infer its potential effects by comparing its chemical properties to well-characterized cytidine analogs. This guide synthesizes available experimental data for common cytidine modifications and provides a predictive assessment of this compound's influence on RNA structure and stability.

Comparison of Cytidine Analogs on RNA Duplex Stability

The stability of an RNA duplex is a key indicator of its structural integrity. Modifications to cytidine can either stabilize or destabilize the RNA helix. The following table summarizes the effects of various cytidine analogs on the melting temperature (Tm) of RNA duplexes, a direct measure of their thermodynamic stability.

Cytidine AnalogModification at C5Change in Melting Temperature (ΔTm) per modification (°C)Effect on Duplex Stability
This compound (Predicted) -CH=CH₂Predicted to be destabilizingThe bulky and hydrophobic vinyl group is expected to cause steric hindrance and disrupt local base stacking and hydration patterns, leading to a decrease in duplex stability.
5-Methylcytidine (m⁵C) -CH₃+0.5 to +1.0Stabilizing; the small, hydrophobic methyl group enhances base stacking interactions.[1][2]
5-Hydroxymethylcytidine (hm⁵C) -CH₂OH+0.6Stabilizing; enhances duplex stability, though slightly less than m⁵C. The hydroxyl group can alter local hydration.[3]
5-Fluorocytidine (f⁵C) -F+0.5 to +1.5Stabilizing; the electronegative fluorine atom can favorably influence sugar pucker and base stacking.
5-Bromocytidine (br⁵C) -BrVariableCan be stabilizing or destabilizing depending on the sequence context. The large halogen atom can enhance stacking but also cause steric clashes.
5-Iodocytidine (i⁵C) -IGenerally destabilizingThe very large iodine atom typically introduces significant steric hindrance, disrupting the A-form helical geometry of RNA.
Pseudouridine (Ψ) (Isomer of Uridine)+1 to +3Highly stabilizing; the C-glycosidic bond and additional hydrogen bond donor enhance base stacking and form stabilizing water networks.
N⁴-Acetylcytidine (ac⁴C) (at N4)VariableCan be stabilizing or destabilizing; the bulky acetyl group can disrupt Watson-Crick base pairing if not accommodated within a specific structural context.

Conformational Effects of Cytidine Analogs

Beyond thermodynamic stability, cytidine analogs can induce specific conformational changes in the RNA backbone and sugar pucker, which are critical for RNA function and recognition by RNA-binding proteins.

Cytidine AnalogEffect on Sugar PuckerImpact on Helical Geometry
This compound (Predicted) Likely to favor C2'-endoThe steric bulk of the vinyl group may disfavor the C3'-endo pucker typical of A-form RNA, potentially inducing a local shift towards a more B-form-like conformation.
5-Methylcytidine (m⁵C) Prefers C3'-endoReinforces the canonical A-form helical structure of an RNA duplex.
5-Fluorocytidine (f⁵C) Strongly favors C3'-endoThe electronegativity of fluorine stabilizes the C3'-endo pucker, promoting a canonical A-form helix.
Pseudouridine (Ψ) C3'-endoStabilizes the A-form helix through enhanced base stacking and altered backbone conformation.

Experimental Protocols

Accurate comparison of RNA structural perturbations relies on standardized experimental methodologies. Below are detailed protocols for key experiments used to characterize the effects of nucleoside analogs.

Thermal Denaturation Studies by UV Spectroscopy

This method is used to determine the melting temperature (Tm) of an RNA duplex, providing a measure of its thermodynamic stability.

Protocol:

  • Sample Preparation: Anneal equimolar amounts of the modified RNA strand and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a series of dilutions to determine the concentration dependence of Tm.

  • UV Measurement: Use a spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/minute).

  • Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands, determined by finding the maximum of the first derivative of the melting curve.

  • Thermodynamic Parameters: Perform a van't Hoff analysis of the melting curves at different concentrations to extract enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on RNA in solution, including details on base pairing, sugar pucker, and overall conformation.

Protocol:

  • Sample Preparation: Prepare a concentrated sample (0.5-1.0 mM) of the RNA containing the analog in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, with 90% H₂O/10% D₂O for imino proton observation).

  • 1D NMR: Acquire a 1D ¹H NMR spectrum to observe the imino protons, which are indicative of Watson-Crick base pairing.

  • 2D NMR:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire 2D NOESY spectra to identify through-space proximities between protons, which are used to determine sequential connectivities and overall conformation.

    • TOCSY (Total Correlation Spectroscopy): Acquire 2D TOCSY spectra to identify through-bond connectivities within each ribose sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled RNA, ¹H-¹³C or ¹H-¹⁵N HSQC spectra can be used to resolve spectral overlap and provide assignments for carbon and nitrogen atoms.

  • Structural Analysis: Analyze the chemical shifts, coupling constants (especially for ribose protons to determine sugar pucker), and NOE patterns to generate constraints for computational structure calculation and refinement.

Visualization of Relevant Biological Pathways

The structural perturbation of RNA by nucleoside analogs is a key principle in various biological processes and therapeutic strategies. One such process is ADAR-mediated RNA editing, where an adenosine is converted to inosine. The efficiency of this process can be influenced by the structure of the RNA duplex, which can be modulated by cytidine analogs in the guide strand.

ADAR_Pathway cluster_pre_editing Pre-Editing Complex cluster_editing_process Editing Process cluster_post_editing Post-Editing Outcome dsRNA Double-Stranded RNA (pre-mRNA) ADAR ADAR Enzyme dsRNA->ADAR Binding Conformational_Change Conformational Change (Base Flipping) ADAR->Conformational_Change Induces Deamination Adenosine Deamination Conformational_Change->Deamination Inosine Inosine-containing RNA Deamination->Inosine Altered_Function Altered mRNA Splicing, Translation, or Stability Inosine->Altered_Function Cytidine_Analog Cytidine Analog in Guide Strand Cytidine_Analog->Conformational_Change Modulates Efficiency

Caption: ADAR-mediated RNA editing pathway.

Conclusion

The incorporation of cytidine analogs into RNA can significantly perturb its structure and stability. While experimental data on this compound is lacking, its predicted destabilizing effect, due to the bulky vinyl group, contrasts with the stabilizing effects of smaller C5 modifications like methylation and fluorination. The methodologies outlined here provide a framework for the empirical testing of these predictions and for the continued exploration of how chemical modifications can be used to fine-tune RNA structure for therapeutic and research applications. Further computational and experimental studies are warranted to fully elucidate the structural and functional consequences of incorporating this compound into RNA.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vinylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of vinylcytidine, a nucleoside analog. Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Immediate Safety and Handling

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Avoid Contamination: Prevent contact with skin and eyes. Avoid inhalation of any dust or aerosols.

  • Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.

This compound Disposal Protocol

The following step-by-step procedure outlines the recommended disposal plan for this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[4][5][6]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

  • Waste Containerization:

    • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealable, and puncture-resistant hazardous waste container.[7] The container should be marked with "Hazardous Waste" and the specific chemical name, "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[4][7] The container must be clearly labeled with "Hazardous Waste," "this compound," and the approximate concentration.

    • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5][7]

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Ensure all containers are tightly sealed to prevent leaks or spills.

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[4] Never dispose of this compound waste down the drain or in the regular trash.[4][6]

Quantitative Data Summary for Waste Management

While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for categorizing laboratory chemical waste.

Waste CategoryDescriptionDisposal Container
Solid Chemical Waste Non-sharp, dry materials contaminated with this compound (e.g., gloves, absorbent pads, empty vials).Labeled, sealed, puncture-resistant hazardous waste container.
Liquid Chemical Waste Solutions containing this compound.Labeled, leak-proof, chemically compatible hazardous waste container.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Designated, puncture-resistant, and leak-proof sharps container.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Waste (e.g., gloves, vials) D Labeled Solid Hazardous Waste Container A->D Place in B Liquid Waste (e.g., solutions) E Labeled Liquid Hazardous Waste Container B->E Collect in C Sharps Waste (e.g., needles) F Labeled Sharps Container C->F Dispose in G Designated Hazardous Waste Storage Area D->G Store in E->G Store in F->G Store in H EHS Waste Pickup G->H Arrange for I Licensed Hazardous Waste Facility H->I Transport to

Caption: this compound Waste Disposal Workflow.

This procedural guidance is intended to ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Operational Guide for Handling Vinylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Vinylcytidine is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazard profile of the structurally related compound, 5'-Deoxy-5-fluoro-cytidine 2',3'-diacetate, which is suspected of causing genetic defects, cancer, and reproductive harm.

Personal Protective Equipment (PPE) and Hazard Mitigation

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and engineering controls to mitigate exposure risks.

Hazard ClassificationEngineering ControlsPersonal Protective Equipment (PPE)
Suspected Mutagen Chemical Fume Hood or Biological Safety CabinetDouble Nitrile Gloves
Suspected Carcinogen Closed System Transfer Devices (CSTDs) where feasibleDisposable Gown (solid front, back closure)
Suspected Reproductive Toxin Restricted access to handling areasANSI-approved Safety Goggles and Face Shield
Inhalation Hazard Ventilated EnclosureN95 Respirator (or higher)

Procedural Workflow for Handling this compound

The following diagram outlines the essential step-by-step process for safely handling this compound from receipt to disposal. Adherence to this workflow is mandatory to ensure personnel safety and regulatory compliance.

Vinylcytidine_Workflow cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Handling cluster_disposal Waste Disposal Receiving Receiving Storage Secure Storage Receiving->Storage Inspect & Log PPE_Donning Don PPE Storage->PPE_Donning Weighing Weighing in Ventilated Enclosure PPE_Donning->Weighing Reconstitution Reconstitution in BSC/Fume Hood Weighing->Reconstitution Administration In Vitro/In Vivo Administration Reconstitution->Administration Incubation Incubation/Observation Administration->Incubation Decontamination Decontaminate Work Surfaces Incubation->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose via Approved Channels Waste_Segregation->Disposal

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

To ensure clarity and reproducibility of safe handling practices, the following detailed protocols for key operational steps are provided.

Receiving and Storage of this compound
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verification: Confirm that the received compound matches the order specifications and that the container is properly labeled.

  • Logging: Record the date of receipt, quantity, and lot number in the chemical inventory system.

  • Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage location should be clearly marked with appropriate hazard symbols.

Preparation of this compound Solutions
  • PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Engineering Controls: All manipulations of solid or concentrated this compound must be performed within a certified chemical fume hood or Class II Biological Safety Cabinet.

  • Weighing: If weighing the solid compound, use a ventilated balance enclosure to minimize aerosol generation.

  • Reconstitution: Reconstitute the compound using appropriate solvents as per the experimental protocol. Use a closed system transfer device (CSTD) if available to prevent leaks and spills.

  • Labeling: Clearly label the container with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Cleanup: Use a chemical spill kit to clean the affected area, working from the outside of the spill inwards. All materials used for cleanup must be disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate the area with an appropriate cleaning agent.

Disposal of this compound Waste

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Segregate all this compound-contaminated waste, including unused compound, empty containers, contaminated PPE, and cleaning materials, into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, puncture-resistant containers for all hazardous waste.

  • Labeling: Affix a hazardous waste label to each container, clearly identifying the contents as "Hazardous Chemical Waste" and listing "this compound" as a component.

  • Collection: Arrange for the collection of hazardous waste by the institutional EHS department or a licensed hazardous waste disposal company.[1][2][3] Do not dispose of this compound waste down the drain or in the regular trash.[2][3] Empty containers must also be disposed of as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.